molecular formula C5H8F3NO B11819472 (R)-3-(trifluoromethoxy)pyrrolidine

(R)-3-(trifluoromethoxy)pyrrolidine

Cat. No.: B11819472
M. Wt: 155.12 g/mol
InChI Key: LMXDVHWGZYGKNK-SCSAIBSYSA-N
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Description

(R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS 1286761-93-0) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. Its molecular formula is C5H9ClF3NO, and it has a molecular weight of 191.58 g/mol . The compound is characterized by a pyrrolidine scaffold featuring a stereospecific (R) configuration and a trifluoromethoxy group at the 3-position. The pyrrolidine ring is a privileged structural motif found in numerous biologically active compounds and is a key building block for the development of organocatalysts used in asymmetric synthesis . This chiral building block is primarily investigated for its potential in designing novel therapeutic agents. Research indicates that pyrrolidine-based compounds are prominent in the development of T-type calcium channel inhibitors, which are promising targets for treating neuropathic pain . Furthermore, pyrrolidine derivatives are being explored as novel chemotypes for the treatment of malaria, representing a new direction in the search for effective antimalarial medications . The incorporation of the trifluoromethoxy group is a common strategy in agrochemical and pharmaceutical design, as it can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . (R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride is supplied with a typical purity of 98% and should be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

(3R)-3-(trifluoromethoxy)pyrrolidine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1

InChI Key

LMXDVHWGZYGKNK-SCSAIBSYSA-N

Isomeric SMILES

C1CNC[C@@H]1OC(F)(F)F

Canonical SMILES

C1CNCC1OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

(R)-3-(trifluoromethoxy)pyrrolidine hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride

This guide provides a comprehensive technical overview of (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride (CAS No. 1246466-85-2), a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental properties, discuss synthetic considerations, explore its application in modern drug discovery, and provide detailed protocols for its safe handling and storage. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

Core Physicochemical Properties and Characterization

(R)-3-(trifluoromethoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the C-3 position. This functional group imparts unique electronic and metabolic properties, making it a valuable synthon for modulating the characteristics of lead compounds in discovery programs.

The incorporation of the trifluoromethoxy moiety is a strategic choice in medicinal chemistry. The -OCF₃ group is a strong electron-withdrawing group and a lipophilic hydrogen bond acceptor, which can significantly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets. Its stereospecific (R)-configuration allows for precise three-dimensional positioning within a target's binding pocket, a critical factor for enhancing potency and selectivity.

Table 1: Physicochemical Properties of (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride

PropertyValueSource(s)
CAS Number 1246466-85-2[1][2][3]
Molecular Formula C₅H₉ClF₃NO[2]
Molecular Weight 191.58 g/mol [1][2][3]
Physical Form Solid[2]
Purity Typically ≥97%[2][3]
InChI Key IIFGGUFFJXGABG-UHFFFAOYSA-N[2][3]
Storage Temperature Refrigerated[2]

Standard analytical characterization for this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure, purity, and identity, which are typically provided on a lot-specific Certificate of Analysis (COA).[2]

Synthesis and Manufacturing Considerations

The synthesis of highly functionalized, chiral pyrrolidines like (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride requires robust stereoselective methods. While specific proprietary synthesis routes for this exact compound are not publicly detailed, the general approach relies on established methodologies for creating chiral heterocyclic intermediates.

A common strategy involves the use of a chiral precursor, such as (S)-3-hydroxypyrrolidine, which can be elaborated into the target molecule. The introduction of the trifluoromethoxy group is a key transformation that often requires specialized reagents and conditions. The overall process must ensure the retention of the desired stereochemistry at the C-3 position.

A generalized workflow for producing such a compound is outlined below. This process begins with a protected chiral starting material, proceeds through a key fluorination step, and concludes with deprotection and salt formation to yield the final hydrochloride product.

G A Start: Chiral Precursor ((S)-3-Hydroxypyrrolidine derivative) B Step 1: N-Protection (e.g., Boc, Cbz) A->B C Step 2: Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) B->C D Step 3: Key Functional Group Transformation (Introduction of Trifluoromethoxy Moiety) C->D E Step 4: N-Deprotection (Acid-mediated) D->E F Final Step: Salt Formation (Treatment with HCl) E->F G Product: (R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride F->G G cluster_0 Drug Discovery Pipeline BuildingBlock (R)-3-(trifluoromethoxy)pyrrolidine HCl (Key Building Block) Synthesis Chemical Synthesis (Coupling Reactions) BuildingBlock->Synthesis Provides unique physicochemical properties Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening LeadOpt Lead Optimization (SAR Studies) Screening->LeadOpt Identifies 'Hits' Candidate Preclinical Candidate LeadOpt->Candidate Refines potency, selectivity, PK/PD

Role of building blocks in the drug discovery process.

Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling and storage of (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride are paramount to ensure personnel safety and maintain the integrity of the compound. This substance is classified as hazardous and requires specific precautions.

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[2]
Precautionary Codes P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P332+P317, P337+P317, P501[2]
Step-by-Step Handling and Personal Protective Equipment (PPE) Protocol

The following protocol outlines the mandatory steps for the safe handling of (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride in a research setting.

  • Engineering Controls Assessment:

    • Before handling, ensure work is performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors. [4][5] * Confirm the immediate availability of an accessible safety shower and eyewash station. [4]

  • Personal Protective Equipment (PPE) Donning:

    • Eye Protection: Wear chemical safety goggles with side shields that conform to appropriate government standards. [4] * Hand Protection: Wear impervious protective gloves (e.g., nitrile). Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. [5] * Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional impervious clothing. [4]

  • Compound Handling:

    • Avoid direct contact with skin and eyes. [6] * Do not eat, drink, or smoke in the handling area. [4][5] * Avoid the formation of dust. [7]If weighing the solid, do so carefully to minimize aerosolization.

    • Wash hands thoroughly after handling the compound, even if gloves were worn. [4][5]

  • Emergency Procedures:

    • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. [4] * If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention. [4][8] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention. [4][7] * If Swallowed: Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice. [8]

  • Storage and Disposal:

    • Store the compound in its original, tightly sealed container. [6][8] * Keep the container in a dry, cool, and well-ventilated place, under refrigerated conditions as recommended. [2][8] * Dispose of waste material and contaminated items in accordance with all local, regional, and national regulations at an approved waste disposal facility. [8]

Conclusion

(R)-3-(trifluoromethoxy)pyrrolidine hydrochloride is a high-value, chiral building block with significant potential in modern chemical research, particularly in the fields of medicinal and agrochemical discovery. Its unique combination of a pyrrolidine core, a stereospecific center, and a trifluoromethoxy group provides chemists with a powerful tool for synthesizing novel molecules with tailored properties. Understanding its physicochemical characteristics, synthetic context, and adhering to strict safety protocols are essential for leveraging its full potential in the laboratory and advancing the development of new chemical entities.

References

  • British Pharmacopoeia Commission. Safety data sheet - Triprolidine hydrochloride. [Link]

  • PubChem. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN. [Link]

  • WIPO Patentscope. NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE. [Link]

  • Patel, M. V., et al. (2022). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry, 63, 116743. [Link]

  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. 1 H NMR spectrum of 3 | Download Scientific Diagram. [Link]

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(R)-3-(trifluoromethoxy)pyrrolidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-3-(Trifluoromethoxy)pyrrolidine: Structure, Properties, and Synthetic Considerations for Drug Discovery

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of this practice. Its prevalence in over 20 FDA-approved drugs underscores its value.[1] The non-planar, sp³-rich nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, which is critical for optimizing ligand-receptor interactions and improving physicochemical properties such as aqueous solubility.[2][3]

When this privileged scaffold is functionalized with a trifluoromethoxy (-OCF₃) group, a unique and powerful building block emerges. The -OCF₃ group is a bioisostere of several other functionalities but possesses a distinct electronic and metabolic profile. It is highly electron-withdrawing, which can modulate the pKa of nearby basic centers like the pyrrolidine nitrogen, and it is exceptionally stable to metabolic degradation. This guide provides a comprehensive technical overview of (R)-3-(trifluoromethoxy)pyrrolidine , a chiral building block with significant potential for the development of novel therapeutics. We will delve into its structure, physicochemical properties, plausible synthetic strategies, and the rationale for its application in drug discovery programs.

Chemical Identity and Physicochemical Properties

Structure and Stereochemistry

(R)-3-(trifluoromethoxy)pyrrolidine is a chiral molecule featuring a pyrrolidine ring substituted at the C3 position with a trifluoromethoxy group. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

Figure 1: Chemical structure of (R)-3-(trifluoromethoxy)pyrrolidine.

Physicochemical Data
PropertyValueSource
CAS Number 1246466-85-2 (for HCl salt)[4]
Molecular Formula C₅H₈F₃NO[5]
Molecular Weight 155.12 g/mol [5]
Molecular Weight (HCl Salt) 191.58 g/mol [4]
Physical Form (HCl Salt) Solid
Predicted XlogP 1.1[5]
Hydrogen Bond Donors 1PubChem Prediction
Hydrogen Bond Acceptors 1 (N), 1 (O), 3 (F)PubChem Prediction
Storage Temperature (HCl Salt) Refrigerated

Spectroscopic Characterization (Anticipated)

While specific spectra for this exact compound are not published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

  • ¹H NMR: The spectrum would be characterized by complex multiplets in the aliphatic region (approx. 1.5-4.0 ppm) corresponding to the pyrrolidine ring protons. The proton at the C3 position, adjacent to the -OCF₃ group, would likely appear as a distinct multiplet. The N-H proton signal would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would show five distinct signals for the carbon atoms. The C3 carbon, directly attached to the electronegative trifluoromethoxy group, would be shifted downfield. The carbon of the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

  • ¹⁹F NMR: This would be the most definitive spectrum, showing a sharp singlet at a characteristic chemical shift for the -OCF₃ group. The absence of coupling to protons would confirm its identity as a trifluoromethoxy, rather than a trifluoromethyl or difluoromethoxy, group. For analogous compounds, ¹⁹F NMR is a standard method for confirming enantiomeric excess after derivatization with a chiral agent like Mosher's acid chloride.[6]

  • Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode would show a prominent ion for the protonated molecule [M+H]⁺ at m/z 156.06.[5]

Synthetic Strategy: A Proposed Route

A robust synthesis of (R)-3-(trifluoromethoxy)pyrrolidine is crucial for its accessibility as a building block. While specific literature for this target is sparse, a logical and effective strategy can be designed based on established methodologies for fluorination and pyrrolidine synthesis.[7][8][9] The most direct approach would start from a commercially available, enantiopure precursor such as (R)-3-hydroxypyrrolidine.

synthesis_workflow start (R)-N-Boc-3-hydroxypyrrolidine intermediate1 (R)-N-Boc-3-(trifluoromethoxy)pyrrolidine start->intermediate1 Trifluoromethoxylation step1_reagent 1. NaH 2. Reagent 'X' step1_reagent->intermediate1 product (R)-3-(trifluoromethoxy)pyrrolidine intermediate1->product Boc Deprotection step2_reagent TFA or HCl in Dioxane step2_reagent->product

Figure 2: Proposed synthetic workflow for (R)-3-(trifluoromethoxy)pyrrolidine.

Key Transformation: Trifluoromethoxylation

The critical step is the introduction of the -OCF₃ group onto the hydroxyl precursor. This is a non-trivial transformation. Direct trifluoromethoxylation of alcohols is challenging. A more viable, albeit multi-step, approach involves conversion of the alcohol to a suitable leaving group followed by nucleophilic substitution, or more commonly, the use of electrophilic trifluoromethoxylating agents on a deprotonated alcohol.

Exemplary Protocol: Synthesis of (R)-N-Boc-3-(trifluoromethoxy)pyrrolidine

This protocol is a representative example based on modern trifluoromethoxylation chemistry. Note: This is a proposed method and requires laboratory optimization.

  • Protection: Commercially available (R)-3-hydroxypyrrolidine is first protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions involving the secondary amine. This is a standard procedure yielding (R)-N-Boc-3-hydroxypyrrolidine.

  • Deprotonation: To a solution of (R)-N-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes to form the corresponding alkoxide.

  • Trifluoromethoxylation: To the alkoxide solution, add a suitable electrophilic trifluoromethoxylation reagent. Modern reagents such as Umemoto's or Togni's reagents are often employed for such transformations. The reaction may require warming to room temperature or gentle heating to proceed to completion.

  • Workup and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield (R)-N-Boc-3-(trifluoromethoxy)pyrrolidine.

  • Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treating the protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a solution of HCl in 1,4-dioxane. After reaction completion, the solvent and excess acid are removed under reduced pressure to yield the desired product, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized if the free base is required.

Applications in Medicinal Chemistry

The rationale for using (R)-3-(trifluoromethoxy)pyrrolidine in drug design is rooted in the synergistic benefits of its two core components.

  • The Pyrrolidine Scaffold:

    • Improved Solubility: The basic nitrogen atom is protonated at physiological pH, which can significantly enhance aqueous solubility and improve pharmacokinetic properties.[2]

    • Stereochemical Control: The defined (R)-stereochemistry provides a precise 3D vector for interacting with chiral biological targets like enzymes and receptors, potentially leading to increased potency and selectivity.[3]

    • Scaffold Hopping: It serves as a versatile, Fsp³-rich scaffold that allows medicinal chemists to move away from flat, aromatic systems, which can improve compound properties and lead to novel intellectual property.

  • The Trifluoromethoxy (-OCF₃) Group:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the -CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. This makes the -OCF₃ a metabolically robust functional group, which can increase a drug's half-life.

    • Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This is a key consideration in the design of CNS-active agents.

    • Modulation of pKa: As a strong electron-withdrawing group, the -OCF₃ group lowers the pKa of the nearby pyrrolidine nitrogen. This fine-tuning of basicity can be critical for optimizing target engagement, reducing off-target effects (e.g., hERG channel binding), and controlling pharmacokinetic properties.

The combination of these features makes (R)-3-(trifluoromethoxy)pyrrolidine an attractive building block for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, where fine-tuning of potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties is essential.

Safety, Handling, and Storage

As a research chemical, (R)-3-(trifluoromethoxy)pyrrolidine and its salts should be handled with appropriate care. While specific toxicological data is not available, information can be inferred from related pyrrolidine structures.[10][11][12]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Avoid contact with skin, eyes, and respiratory tract.[10][13] Avoid inhalation of dust or vapors. Keep away from sources of ignition, as related pyrrolidines can be flammable.[11][12] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[10][11] Keep the container tightly closed and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[13] For the hydrochloride salt, refrigerated storage is recommended.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[10]

Conclusion

(R)-3-(trifluoromethoxy)pyrrolidine represents a sophisticated and highly valuable building block for contemporary drug discovery. It merges the desirable three-dimensional geometry and physicochemical advantages of the chiral pyrrolidine scaffold with the metabolic stability and unique electronic properties of the trifluoromethoxy group. The proposed synthetic pathways, while requiring optimization, are grounded in established chemical principles, making the molecule accessible for research and development. For scientists and drug development professionals aiming to create next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, (R)-3-(trifluoromethoxy)pyrrolidine offers a compelling strategic component for molecular design.

References

  • ChemSrc. (n.d.). (3R)-3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine. Retrieved from [Link]

  • ChemWhat. (n.d.). Pyrrolidine, 3-[2-(trifluoromethyl)phenoxy]-, (3R)-. Retrieved from [Link]

  • Alfa Aesar. (2009, December 10). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Patel, M. V., et al. (2022). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry, 63, 116743. [Link]

  • PubChem. (n.d.). (((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF₃-1,3-Enynamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Russo, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • McAlpine, I., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(13), 6570-6579. [Link]

  • PubChemLite. (n.d.). 3-(trifluoromethoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • ChemExper. (n.d.). (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • De Kimpe, N., et al. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Retrieved from [Link]

  • Rice University. (2010, April 16). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

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Advanced Synthesis and Application of Chiral 3-(Trifluoromethoxy)pyrrolidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, shallow binding pockets, the demand for building blocks that perfectly balance conformational flexibility, metabolic stability, and optimal physicochemical properties has surged. Among these, chiral 3-(trifluoromethoxy)pyrrolidines have emerged as privileged pharmacophores.

This technical guide provides an in-depth analysis of the stereoelectronic rationale behind utilizing the trifluoromethoxy (-OCF3) group, details the mechanistic pathways for its installation, and provides a rigorously self-validating experimental protocol for the synthesis of these vital chiral building blocks.

Rationale: The Stereoelectronic Impact of the -OCF3 Group

In medicinal chemistry, the pyrrolidine ring is a ubiquitous motif. However, the high basicity of the native secondary amine (pKa ~11.3) often results in poor passive membrane permeability and an increased risk of off-target liabilities, such as hERG channel inhibition.

The strategic installation of a trifluoromethoxy group at the C3 position fundamentally alters the molecule's profile. Unlike the rigid trifluoromethyl (-CF3) group, the -OCF3 moiety features an oxygen "hinge," allowing it to adopt multiple conformations with a remarkably low steric penalty (A-value ≈ 0.18 kcal/mol). This flexibility enables the pyrrolidine ring to maintain favorable puckered conformations necessary for target binding while simultaneously reaping the benefits of profound electron withdrawal.

The strong inductive effect (-I) of the -OCF3 group propagates through the sigma framework, significantly lowering the pKa of the pyrrolidine nitrogen. This shift ensures a higher fraction of the unprotonated species at physiological pH (7.4), driving passive diffusion across lipid bilayers.

Table 1: Comparative Physicochemical Properties of Substituted Pyrrolidines
PropertyPyrrolidine3-Fluoropyrrolidine3-(Trifluoromethyl)pyrrolidine3-(Trifluoromethoxy)pyrrolidine
Calculated pKa (Amine) ~11.3~9.5~8.9~8.4
Lipophilicity (ΔlogP) Base+0.14+0.88+1.04
Metabolic Stability LowModerateHighVery High
Steric Bulk (A-value, kcal/mol) -0.252.10.18

Synthetic Strategy: Overcoming the O-Trifluoromethylation Barrier

Directly forming an O-CF3 bond from an aliphatic alcohol is thermodynamically and kinetically challenging due to the high activation barrier for reductive elimination and the instability of the trifluoromethoxide anion (which rapidly decomposes into fluoride and phosgene).

To bypass this, modern synthetic workflows utilize a silver-mediated oxidative trifluoromethylation strategy, originally pioneered by Qing and colleagues1[1]. This method leverages the Ruppert-Prakash reagent (TMSCF3) as a nucleophilic CF3 source, activated by potassium fluoride (KF), and couples it with the alcohol substrate using a silver catalyst and a strong oxidant (Selectfluor). Recent multikilogram scale-up campaigns for antiviral therapeutics have proven the robustness of this pathway2[2].

Mechanistic Workflow

The catalytic cycle is a delicate orchestration of organometallic species. KF activates TMSCF3 to generate a nucleophilic CF3 anion, which coordinates with Ag(I) to form an [Ag(CF3)n]- complex. Selectfluor then oxidizes this intermediate to a highly reactive Ag(III)-CF3 species. The transient ligand, 2-fluoropyridine, stabilizes this high-valent silver complex just long enough for the alcohol substrate to coordinate, triggering a rapid reductive elimination that forges the elusive O-CF3 bond 3[3].

SyntheticWorkflow N1 Starting Material N-Boc-3-hydroxypyrrolidine N2 Reagent Assembly AgOTf, KF, TMSCF3, 2-Fluoropyridine N1->N2 N3 Active Species Generation [Ag(CF3)n]- Complex N2->N3 KF Activation N4 Oxidative Addition Selectfluor (Ag(I) → Ag(III)) N3->N4 Selectfluor N5 Reductive Elimination O-CF3 Bond Formation N4->N5 Substrate Binding N6 Boc Deprotection HCl in Dioxane N5->N6 Intermediate Isolation N7 Final Product 3-(Trifluoromethoxy)pyrrolidine HCl N6->N7 Precipitation

Figure 1: Mechanistic workflow for the silver-mediated oxidative trifluoromethoxylation of alcohols.

Detailed Experimental Protocol: A Self-Validating System

As an application scientist, I emphasize that the success of this protocol relies entirely on the rigorous exclusion of moisture and the precise stoichiometry of the reagents. The following protocol describes the synthesis of (3S)-3-(trifluoromethoxy)pyrrolidine hydrochloride from commercially available tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate.

Step 1: Oxidative Trifluoromethylation
  • Glovebox Setup: In a strictly anhydrous, nitrogen-filled glovebox, charge a flame-dried Schlenk tube equipped with a magnetic stir bar with AgOTf (3.0 equiv), Selectfluor (1.5 equiv), and KF (4.0 equiv).

    • Causality Note: KF must be spray-dried and stored under inert conditions. Any residual moisture will prematurely quench the TMSCF3, leading to siloxane byproducts rather than the active CF3 anion.

  • Substrate Addition: Add tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate (1.0 equiv, typically 5.0 mmol scale).

  • Solvent & Ligand: Add anhydrous ethyl acetate (EtOAc, 0.2 M), followed by 2-fluoropyridine (3.0 equiv) and TMSCF3 (3.0 equiv).

    • Causality Note: 2-fluoropyridine is explicitly chosen because its electron-deficient nature prevents it from outcompeting the alcohol substrate for coordination to the Ag(III) center, while still providing enough stabilization to prevent catalyst decomposition.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously at room temperature for 12 hours. The solution will transition from clear to a dark, heterogeneous mixture as Ag(0) precipitates.

Step 2: In-Process Self-Validation (Crucial)

Do not proceed to workup without analytical confirmation.

  • Withdraw a 50 µL aliquot of the reaction mixture under a positive pressure of argon.

  • Filter through a micro-plug of silica gel (eluting with EtOAc) and analyze via 19F NMR .

  • Validation Metric: The successful trajectory of the reaction is confirmed by the disappearance of the TMSCF3 singlet (approx. -67.3 ppm) and the emergence of a new distinct singlet at -58.5 to -59.0 ppm , corresponding to the -OCF3 group. If the -67.3 ppm peak persists, the KF activation step has failed.

Step 3: Workup and Deprotection
  • Isolation: Dilute the reaction mixture with EtOAc and filter through a pad of Celite to remove silver salts and Selectfluor byproducts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate.

  • Deprotection: Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add a solution of 4M HCl in dioxane (10.0 equiv). Stir for 2 hours at room temperature.

  • Precipitation: Concentrate the mixture to dryness, triturate with diethyl ether, and filter to isolate (3S)-3-(trifluoromethoxy)pyrrolidine hydrochloride as a highly pure, white crystalline solid.

Applications in Medicinal Chemistry

The incorporation of chiral 3-(trifluoromethoxy)pyrrolidines has proven transformative in recent drug development pipelines. For instance, in the optimization of T-type calcium channel inhibitors for neuropathic pain, substituting standard alkyl ethers with trifluoromethoxy pyrrolidine derivatives significantly enhanced both the metabolic half-life and the target residence time4[4]. Furthermore, these building blocks are actively utilized in the synthesis of next-generation RAF kinase inhibitors and KRAS G12D modulators, where the precise stereochemistry of the pyrrolidine ring dictates the spatial orientation of the -OCF3 group into deep lipophilic sub-pockets5[5].

References

  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives.Organic Process Research & Development - ACS Publications.
  • Advances in the Development of Trifluoromethoxylation Reagents.MDPI.
  • Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers.ResearchGate.
  • Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain.Semantic Scholar.
  • Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization.Organic Letters - ACS Publications.

Sources

(R)-3-trifluoromethoxypyrrolidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Technical Guide to (R)-3-(Trifluoromethoxy)pyrrolidine: Physicochemical Profiling, Synthesis, and Application in Drug Discovery

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. As an application scientist overseeing library synthesis and scale-up, I frequently leverage the trifluoromethoxy (–OCF₃) group to modulate the physicochemical properties of basic amines. Specifically, (R)-3-(trifluoromethoxy)pyrrolidine has emerged as a privileged chiral building block in the development of advanced therapeutics, including RAF and KRAS G12D kinase inhibitors[1][2].

The causality behind selecting this specific moiety is rooted in stereoelectronic manipulation. Replacing a standard methyl or methoxy group with a –OCF₃ motif drastically alters the electron density of the pyrrolidine ring. The strong inductive electron-withdrawing effect of the fluorine atoms depresses the basicity of the pyrrolidine nitrogen (lowering its pKa), which in turn enhances passive membrane permeability. Simultaneously, the –OCF₃ group acts as a steric shield, blocking cytochrome P450-mediated oxidative degradation and improving the overall metabolic stability of the drug candidate.

PharmacologicalImpact Core -OCF3 Motif on Pyrrolidine Ring Prop1 High Electronegativity (Inductive Effect) Core->Prop1 Prop2 Increased Lipophilicity (LogP Enhancement) Core->Prop2 Prop3 Steric Shielding (Metabolic Stability) Core->Prop3 Outcome1 Lower Basic pKa of Amine Prop1->Outcome1 Outcome2 Improved Membrane Permeability Prop2->Outcome2 Outcome3 Resistance to CYP450 Oxidation Prop3->Outcome3

Pharmacological advantages of incorporating the -OCF3 motif in drug design.

Physicochemical Profiling & Molecular Identity

In laboratory settings, the free base of (R)-3-(trifluoromethoxy)pyrrolidine is a volatile and somewhat unstable liquid. Therefore, it is almost exclusively synthesized, stored, and utilized as its hydrochloride (HCl) salt. The HCl salt is a bench-stable, free-flowing powder that allows for precise stoichiometric weighing during parallel synthesis.

Below is the consolidated quantitative data for this building block, verified against commercial standards from and [3]:

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular Formula C₅H₈F₃NOC₅H₉ClF₃NO
Molecular Weight 155.12 g/mol 191.58 g/mol [4]
CAS Number (R-isomer) N/A1286761-93-0[3][4]
CAS Number (S-isomer) N/A2227199-17-7[3][5]
CAS Number (Racemate) N/A1246466-85-2

Synthetic Methodologies & Mechanistic Causality

Constructing the C(sp³)–OCF₃ bond is notoriously difficult. Direct nucleophilic trifluoromethoxylation of alcohols is thermodynamically challenged because the trifluoromethoxide anion (CF₃O⁻) is highly unstable, rapidly undergoing β-fluoride elimination to yield carbonyl fluoride (COF₂) and a fluoride ion.

To bypass the free anion, modern synthetic routes utilize radical or transition-metal-catalyzed approaches. The most reliable route begins with (R)-N-Boc-3-pyrrolidinol.

SyntheticWorkflow Step1 (R)-N-Boc-3-pyrrolidinol Starting Material Step2 Trifluoromethoxylation (AgOCF3, Oxidant) Step1->Step2 Activation Step3 (R)-N-Boc-3-(trifluoromethoxy) pyrrolidine Step2->Step3 C-O Bond Formation Step4 Boc Deprotection (4M HCl in Dioxane) Step3->Step4 Acidic Cleavage Step5 (R)-3-(trifluoromethoxy) pyrrolidine HCl Step4->Step5 Precipitation

Synthetic workflow for (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride.

Mechanistic Causality of the Deprotection Step: Once the –OCF₃ group is successfully installed, the Boc protecting group must be removed. We utilize 4M HCl in dioxane rather than trifluoroacetic acid (TFA). Why? Because TFA yields a trifluoroacetate salt, which can complicate downstream coupling reactions by introducing excess fluorine signals in NMR and potentially interfering with basic coupling conditions. HCl in dioxane cleanly precipitates the desired hydrochloride salt, which can be isolated via simple filtration without the need for aqueous workup.

Experimental Protocols: Self-Validating Urea Coupling

(R)-3-(trifluoromethoxy)pyrrolidine hydrochloride is frequently utilized to form urea linkages in kinase inhibitors, as documented in recent patents targeting RAF[1]. The following protocol is engineered as a self-validating system , meaning it contains built-in analytical checkpoints to prevent the waste of expensive chiral building blocks.

Objective: Couple (R)-3-(trifluoromethoxy)pyrrolidine HCl to a primary amine scaffold via a urea linkage using triphosgene.

Causality of Reagents:

  • Triphosgene is selected over phosgene gas for superior safety and precise stoichiometric control.

  • N,N-Diisopropylethylamine (DIEA) acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the pyrrolidine to generate the reactive free base in situ without competing for the electrophilic intermediate.

Step-by-Step Workflow:
  • Activation: Dissolve the primary amine scaffold (1.0 eq, e.g., 0.64 mmol) and DIEA (5.0 eq, 3.22 mmol) in anhydrous THF (5 mL) under an inert nitrogen atmosphere.

  • Electrophile Generation: Add triphosgene (0.4 eq, 0.26 mmol) in one portion at room temperature. Stir for 30 minutes.

    • Self-Validation Checkpoint 1: Withdraw a 5 µL reaction aliquot, quench it into 100 µL of methanol, and analyze via LC-MS. The presence of the methyl carbamate derivative confirms the complete conversion of the primary amine to the reactive isocyanate/carbamoyl chloride. Do not proceed to step 3 until this intermediate is confirmed.

  • Coupling: Add (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride (1.1 eq, 0.708 mmol) directly to the reaction mixture[1]. Stir for 1 hour at room temperature.

    • Causality of Excess: A slight stoichiometric excess (1.1 eq) of the pyrrolidine ensures complete consumption of the highly reactive isocyanate, preventing the formation of symmetric urea byproducts.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove THF. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint 2: Test the aqueous layer; the pH must be >8. This ensures any residual HCl is neutralized and the final urea product partitions entirely into the organic layer.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash chromatography (e.g., Hexanes/Ethyl Acetate gradient) to isolate the final compound.

References

  • World Intellectual Property Organization. "WO2021081375A1 - Inhibitors of raf kinases". Google Patents.
  • China National Intellectual Property Administration. "CN119487038A - KRAS G12D modulating compounds". Google Patents.

Sources

Strategic Integration of Fluorinated Pyrrolidine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a ubiquitous privileged scaffold in drug discovery, featured prominently in numerous FDA-approved therapeutics. However, the native unsubstituted pyrrolidine presents significant physicochemical liabilities—most notably, an excessively high basicity (pKₐ ~11.3) that results in near-complete protonation at physiological pH[1]. This ionization drastically limits passive membrane permeability and oral bioavailability.

The strategic incorporation of fluorine atoms (e.g., 3-fluoro, 3,3-difluoro, or trifluoromethyl substitutions) serves as a powerful bioisosteric intervention[2]. By leveraging the unique stereoelectronic and inductive properties of the carbon-fluorine bond, medicinal chemists can predictably modulate pKₐ, enhance lipophilicity, enforce conformational pre-organization, and block metabolic liabilities[3]. This whitepaper provides an in-depth mechanistic analysis of fluorinated pyrrolidines, supported by validated experimental workflows for their synthesis and physicochemical profiling.

The Bioisosteric Power of Fluorine: Causality and Mechanism

The decision to replace a hydrogen atom or hydroxyl group with a fluorine atom on a pyrrolidine core is driven by two fundamental physical chemistry principles:

A. Inductive pKₐ Modulation (-I Effect)

Fluorine is the most electronegative element. When positioned at the C3 or C4 position of a pyrrolidine ring, it exerts a strong electron-withdrawing inductive effect (-I) through the σ-bond framework. This withdrawal destabilizes the conjugate acid of the pyrrolidine nitrogen, predictably lowering the pKₐ[1]. A lower pKₐ shifts the ionization equilibrium at physiological pH (7.4), exponentially increasing the fraction of the neutral, free-base species. This shift is the direct causal factor for the observed increases in the distribution coefficient (LogD) and passive membrane permeability[3].

B. Stereoelectronic Conformational Control (The Gauche Effect)

Beyond electronics, fluorine exerts profound conformational control. In chiral fluorinated prolines, the highly polarized C–F bond prefers a gauche orientation (a 60° torsion angle) relative to the highly electronegative amide or amine nitrogen[4]. This stereoelectronic "gauche effect" dictates the puckering of the five-membered ring. Depending on the absolute stereochemistry (e.g., 4R vs. 4S), the fluorine atom can lock the pyrrolidine into either a Cγ-exo or Cγ-endo conformation[4]. This rigid pre-organization reduces the entropic penalty upon binding to a target receptor, directly enhancing binding affinity[5].

G F_Subst Fluorination of Pyrrolidine Ring Elec_Eff Electronic Effects (Inductive Withdrawal) F_Subst->Elec_Eff Steric_Eff Stereoelectronic Effects (Gauche Effect) F_Subst->Steric_Eff Phys_Prop Physicochemical Shifts (↓ pKa, ↑ LogD) Elec_Eff->Phys_Prop Conf_Lock Conformational Pre-organization (Cγ-exo / Cγ-endo pucker) Steric_Eff->Conf_Lock ADME Improved ADMET (↑ Permeability, ↑ Stability) Phys_Prop->ADME Binding Enhanced Target Affinity (↓ Entropic Penalty) Phys_Prop->Binding Conf_Lock->Binding

Logical mapping of pyrrolidine fluorination to ADMET and target binding enhancements.

Quantitative Physicochemical Impact

The table below summarizes the empirical and predicted shifts in physicochemical properties upon progressive fluorination of the pyrrolidine core.

Table 1: Physicochemical Profiling of Pyrrolidine Derivatives

Compound ScaffoldBasic pKₐIonized Fraction at pH 7.4Relative LogD₇.₄Metabolic Stability (CYP450)
Pyrrolidine 11.27[1]>99.9%Baseline (Low)Low (Prone to C3 oxidation)
3-Fluoropyrrolidine ~9.42[1]~99.0%+Moderate
3,3-Difluoropyrrolidine 7.50[1]~55.7%+++High (Metabolic site blocked)[5]
2-(Trifluoromethyl)pyrrolidine ~7.50~55.7%++++High

Note: The dramatic drop in pKₐ for 3,3-difluoropyrrolidine allows nearly half of the molecule population to exist as a neutral species in the bloodstream, vastly improving its pharmacokinetic profile.

Synthetic Methodologies: Deoxyfluorination

The synthesis of fluorinated pyrrolidines frequently relies on the nucleophilic deoxyfluorination of readily available chiral hydroxypyrrolidines.

Reagent Evolution & Selection Causality

Historically, DAST (Diethylaminosulfur trifluoride) was the reagent of choice. However, DAST is prone to catastrophic thermal detonation and frequently yields unwanted elimination (alkene) byproducts[6],[7]. Deoxo-Fluor was developed as a more thermally stable alternative, though it still presents handling hazards due to HF generation upon hydrolysis[6],[8].

For modern, scalable medicinal chemistry, PyFluor (2-Pyridinesulfonyl fluoride) is the superior choice. PyFluor is a stable, low-melting crystalline solid that does not generate free HF and offers exquisite chemoselectivity for primary and secondary alcohols with minimal elimination side products[7].

SynthWorkflow Start N-Boc-3-hydroxy- pyrrolidine Reagents PyFluor + DBU (Toluene, RT) Start->Reagents Reaction Deoxyfluorination (SN2 Mechanism) Reagents->Reaction Workup Aqueous Quench (NaHCO3 / EtOAc) Reaction->Workup Purify Chromatography (SiO2) Workup->Purify Product N-Boc-3-fluoro- pyrrolidine Purify->Product

Step-by-step experimental workflow for deoxyfluorination using PyFluor reagent.

Protocol 1: Chemoselective Deoxyfluorination using PyFluor

This protocol is designed as a self-validating system to ensure high enantiomeric fidelity and safety.

  • Substrate Preparation: In an oven-dried flask under an argon atmosphere, dissolve N-Boc-3-hydroxypyrrolidine (1.0 equiv) and PyFluor (1.2 equiv) in anhydrous toluene (0.2 M).

    • Causality: Toluene is explicitly chosen as a non-polar, non-coordinating solvent to suppress solvolysis and prevent unwanted elimination pathways favored in polar aprotic solvents[7].

  • Base Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise at room temperature.

    • Causality: PyFluor is relatively inert on its own; it requires a strong Brønsted base like DBU to deprotonate the alcohol, driving the formation of the reactive sulfonate intermediate prior to Sₙ2 displacement by the fluoride ion[7].

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours. Validate reaction progression using ¹⁹F-NMR aliquots.

    • Causality: ¹⁹F-NMR provides a direct, background-free quantitative measure of C–F bond formation, avoiding the ambiguities of TLC visualization for non-chromophoric aliphatic rings.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: A mild bicarbonate quench safely hydrolyzes any unreacted PyFluor without generating volatile, highly toxic HF gas.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure N-Boc-3-fluoropyrrolidine.

Medicinal Chemistry Applications

The integration of fluorinated pyrrolidines has led to breakthroughs across multiple therapeutic areas:

  • Carbonic Anhydrase II (hCA II) Inhibitors: Fluorinated pyrrolidines linked to tertiary benzenesulfonamides have demonstrated unprecedented selectivity for the hCA II isoform over off-target isoforms (hCA I, IX, and XII)[9]. The rigidified fluorinated ring optimizes the spatial vector of the sulfonamide pharmacophore directly into the zinc-binding active site[9].

  • Peptide & Protein Stabilization: Substituting standard proline residues with (2S,4R)-4-fluoroproline in therapeutic peptides enforces the Cγ-exo pucker. This stereoelectronic lock has been proven to significantly enhance the thermal stability of polyproline helices and complex protein structures like human ubiquitin[4].

Advanced Experimental Workflows: pKₐ Validation

To empirically validate the inductive effect of fluorination on the pyrrolidine core, precise pKₐ determination is mandatory.

Protocol 2: Potentiometric Titration for pKₐ Determination
  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) in a jacketed titration vessel maintained strictly at 25.0 ± 0.1 °C.

    • Causality: pKₐ values are highly temperature-dependent thermodynamic constants; strict thermoregulation ensures inter-assay reproducibility.

  • Sample Preparation: Dissolve the fluorinated pyrrolidine hydrochloride salt (e.g., 3,3-difluoropyrrolidine HCl[2]) in 0.15 M aqueous KCl to a final concentration of 2 mM.

    • Causality: The 0.15 M KCl background electrolyte mimics physiological osmolarity and maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration curve.

  • Inert Atmosphere Titration: Purge the vessel with Argon gas for 10 minutes prior to and during the titration. Titrate with standardized 0.1 M NaOH.

    • Causality: Argon purging prevents atmospheric CO₂ from dissolving into the aqueous matrix to form carbonic acid, which would artificially skew the titration curve and invalidate the basic pKₐ reading.

  • Data Processing: Calculate the pKₐ from the half-equivalence point using the Henderson-Hasselbalch equation, applying a blank subtraction from a pure KCl titration to account for solvent autoionization.

References

1.[2] "3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6", Ossila. 2.[4] "Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry", ACS Publications. 3.[9] "Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors", PubMed. 4.[3] "The Medicinal Chemist's Guide to Solving ADMET Challenges", National Academic Digital Library of Ethiopia. 5.[6] "Fluorination Remains Key Challenge in API Synthesis", Pharmaceutical Technology. 6.[7] "Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)", Sigma-Aldrich. 7.[8] "DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®", Organic Syntheses. 8.[1] "An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine", Benchchem. 9.[5] "3,3-Difluoropyrrolidine | 316131-01-8", Benchchem.

Sources

A Technical Guide to (R)-3-(Trifluoromethoxy)pyrrolidine: A Comparative Analysis of the Free Base and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorination and Salt Selection in Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its conformational rigidity and potential for stereospecific substitution make it a highly valuable building block. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, has become a key strategy in modern drug design. The -OCF3 group can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the lipophilicity and electronic properties of the molecule.[2][3]

For amine-containing compounds like (R)-3-(trifluoromethoxy)pyrrolidine, a critical consideration in development is the choice between the free base and a salt form. Approximately 50% of all pharmaceuticals are administered as salts, a testament to the profound impact of salt formation on a drug's physicochemical and biopharmaceutical properties.[4] The hydrochloride (HCl) salt is one of the most common forms, offering a reliable means to improve solubility, stability, and handling characteristics.

This technical guide provides an in-depth comparative analysis of (R)-3-(trifluoromethoxy)pyrrolidine free base and its HCl salt. It is intended for researchers, scientists, and drug development professionals, offering insights into the causal relationships behind experimental choices and providing validated protocols for handling, analysis, and interconversion.

Part 1: Physicochemical Properties: A Comparative Analysis

The decision to use the free base or the HCl salt of (R)-3-(trifluoromethoxy)pyrrolidine hinges on a thorough understanding of their respective physicochemical properties. While direct comparative experimental data for this specific molecule is not extensively published, we can infer a reliable comparison based on established chemical principles and data from analogous fluorinated pyrrolidine derivatives.

Solubility

The most significant difference between an amine free base and its HCl salt is typically their solubility.[4]

  • (R)-3-(Trifluoromethoxy)pyrrolidine Free Base: As a free amine, this form is expected to be more soluble in organic solvents, particularly non-polar to moderately polar solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Its solubility in aqueous media is likely to be limited, especially at neutral to basic pH.

  • (R)-3-(Trifluoromethoxy)pyrrolidine HCl Salt: The formation of the ammonium salt introduces ionic character, drastically increasing its polarity.[4] Consequently, the HCl salt is expected to have significantly higher solubility in polar protic solvents, most notably water and alcohols (methanol, ethanol).[5] This enhanced aqueous solubility is often a primary driver for salt formation in pharmaceutical development, facilitating formulation and in vivo administration.[4]

Table 1: Predicted Solubility Profile of (R)-3-(Trifluoromethoxy)pyrrolidine Free Base vs. HCl Salt

Solvent Class(R)-3-(Trifluoromethoxy)pyrrolidine Free Base(R)-3-(Trifluoromethoxy)pyrrolidine HCl SaltRationale
Aqueous (pH 7) LowHighThe ionic nature of the HCl salt enhances its interaction with polar water molecules.
Polar Protic (e.g., Methanol, Ethanol) Moderate to HighHighBoth forms can hydrogen bond, but the ionic salt has stronger interactions.
Polar Aprotic (e.g., DMSO, DMF) HighModerate to HighThe free base is readily solvated, and the salt may also show good solubility.
Non-Polar (e.g., Hexane, Toluene) Moderate to HighLowThe non-polar nature of these solvents favors the less polar free base.
Chlorinated (e.g., DCM) HighLowDCM is a good solvent for many free bases but a poor solvent for ionic salts.
Stability

The stability of a compound is critical for its shelf-life, formulation, and in vivo performance.

  • Chemical Stability: The trifluoromethoxy group is generally considered to be highly stable under both acidic and basic conditions due to the strong C-F bonds.[2][6][7] However, extreme conditions can lead to degradation. While the -OCF3 group is more stable than a -CF3 group to hydrolysis, strong basic conditions could potentially lead to the slow formation of corresponding alcohol and fluoride ions.[6] The primary stability difference between the free base and the HCl salt lies in the reactivity of the amine. The free base, with its lone pair of electrons, is more susceptible to oxidation and reaction with atmospheric carbon dioxide. The protonated amine in the HCl salt has a reduced tendency to undergo these degradation pathways.

  • Physical Stability: The HCl salt is a crystalline solid, which is generally more physically stable than the corresponding free base, which may be an oil or a low-melting solid. Crystalline solids have a well-defined lattice structure, which can lead to better long-term stability and less susceptibility to polymorphism compared to amorphous or oily free bases.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for handling and formulation.[8]

  • (R)-3-(Trifluoromethoxy)pyrrolidine Free Base: The free base is expected to be less hygroscopic than its HCl salt.

  • (R)-3-(Trifluoromethoxy)pyrrolidine HCl Salt: Amine hydrochlorides are known to be hygroscopic, with the degree of water uptake depending on the specific compound and the ambient humidity.[9] This can lead to issues with accurate weighing, powder flow, and chemical stability. Therefore, the HCl salt requires careful handling and storage in a dry environment.

Table 2: Comparative Summary of Physicochemical Properties

Property(R)-3-(Trifluoromethoxy)pyrrolidine Free Base(R)-3-(Trifluoromethoxy)pyrrolidine HCl SaltKey Advantages of Each Form
Physical State Likely an oil or low-melting solidCrystalline solidHCl Salt: Easier to handle, weigh, and purify.
Aqueous Solubility LowHighHCl Salt: Suitable for aqueous formulations and biological assays.
Organic Solvent Solubility HighLow (in non-polar solvents)Free Base: Preferred for reactions in organic media and extraction.
Chemical Stability More prone to oxidation and reaction with CO2More stable due to protonated amineHCl Salt: Better long-term shelf-life.
Hygroscopicity LowModerate to HighFree Base: Easier to handle in ambient conditions.

Part 2: Practical Guidance and Experimental Protocols

This section provides actionable guidance and detailed protocols for the handling, interconversion, and analysis of (R)-3-(trifluoromethoxy)pyrrolidine and its HCl salt.

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of these compounds.

  • (R)-3-(Trifluoromethoxy)pyrrolidine Free Base:

    • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from light.

    • Handling: Due to its potential volatility and susceptibility to oxidation, handle in a well-ventilated fume hood. Avoid prolonged exposure to air.

  • (R)-3-(Trifluoromethoxy)pyrrolidine HCl Salt:

    • Storage: Store in a desiccator or a controlled low-humidity environment at room temperature. The container should be tightly sealed.

    • Handling: Due to its hygroscopic nature, minimize exposure to atmospheric moisture. Weigh out the required amount quickly and reseal the container immediately. If the compound has absorbed moisture, it may need to be dried under vacuum before use.

Protocol 1: Conversion of HCl Salt to Free Base

This protocol describes a standard laboratory procedure for the basification of the HCl salt to obtain the free base.

Materials:

  • (R)-3-(Trifluoromethoxy)pyrrolidine HCl salt

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the (R)-3-(trifluoromethoxy)pyrrolidine HCl salt in a minimal amount of deionized water in a separatory funnel.

  • Cool the aqueous solution in an ice bath.

  • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the aqueous layer is >10 (verify with pH paper).

  • Extract the aqueous layer with three portions of DCM or ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base.

Diagram 1: Workflow for HCl Salt to Free Base Conversion

G cluster_0 Aqueous Phase cluster_1 Organic Phase dissolve Dissolve HCl Salt in Water basify Add 1M NaOH (pH > 10) dissolve->basify extract Extract with Organic Solvent (3x) basify->extract dry Dry over Na2SO4 extract->dry Combined Organic Layers brine_wash Wash with Brine filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate free_base (R)-3-(trifluoromethoxy)pyrrolidine Free Base evaporate->free_base G cluster_0 Key Considerations cluster_1 Form Selection start Application Requirement solubility Solubility Needed? start->solubility handling Handling & Stability? start->handling reaction Reaction Conditions? start->reaction free_base Use Free Base solubility->free_base Organic (Non-polar) hcl_salt Use HCl Salt solubility->hcl_salt Aqueous handling->free_base Ease of Weighing (Non-hygroscopic) handling->hcl_salt Long-term Storage, Solid Dosing reaction->free_base Base-catalyzed, Nucleophilic Amine reaction->hcl_salt Acidic Conditions

Caption: Decision-making framework for selecting the appropriate form.

Protocol 3: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons. In the HCl salt, the proton attached to the nitrogen will be deshielded and may appear as a broad signal. The chemical shifts of the protons adjacent to the nitrogen will also be affected by protonation.

  • ¹³C NMR: The carbon spectrum will provide information on the number of unique carbon atoms. The chemical shifts of the carbons in the pyrrolidine ring will differ between the free base and the HCl salt due to the electronic effects of protonation.

  • ¹⁹F NMR: Since the molecule contains a trifluoromethoxy group, ¹⁹F NMR is a powerful technique for characterization. [10]It will show a single resonance for the three equivalent fluorine atoms. The chemical shift of this peak can be a useful diagnostic tool.

Sample Preparation:

  • Free Base: Dissolve in a deuterated organic solvent such as CDCl₃.

  • HCl Salt: Dissolve in a deuterated polar solvent such as D₂O or CD₃OD.

Conclusion: A Strategic Choice Based on Application

The choice between (R)-3-(trifluoromethoxy)pyrrolidine free base and its HCl salt is not a matter of one being universally superior to the other. Instead, it is a strategic decision that should be guided by the specific application. The HCl salt offers significant advantages in terms of aqueous solubility and long-term stability, making it ideal for pharmaceutical formulations and many biological assays. The free base, with its excellent solubility in organic solvents and non-hygroscopic nature, is better suited for organic synthesis and extractions.

By understanding the fundamental physicochemical differences and employing the appropriate handling, analytical, and interconversion protocols, researchers can effectively leverage the unique properties of each form to advance their research and development goals. This guide provides a foundational framework for making informed decisions and ensuring the integrity and successful application of this valuable fluorinated building block.

References

  • PubChem. * (3R)-3-fluoropyrrolidine hydrochloride*. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Solvias. What are the Health and Safety Guidelines for Using Amines?[Link]

  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • ResearchGate. (2025). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. [Link]

  • SciSpace. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. [Link]

  • Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). Stability of trifluoromethoxide anion. [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • Copernicus Publications. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. [Link]

  • PubMed. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. [Link]

  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • Google Patents. Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • Princeton University. (n.d.). Fluorine Safety. [Link]

  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed Central. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • Google Patents.
  • YouTube. (2015). How to extract chemicals from over the counter products. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

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Strategic Sourcing and Application of 3-(Trifluoromethoxy)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the strategic sourcing, application, and quality control of 3-(trifluoromethoxy)pyrrolidine enantiomers.

Executive Summary: The "Super-Fluorine" Effect

In modern drug discovery, the trifluoromethoxy group (-OCF₃) has emerged as a superior bioisostere to the trifluoromethyl (-CF₃) group and chlorine atoms. It offers a unique combination of high electronegativity, significant lipophilicity (Hansch


 = 1.04), and distinct conformational bias due to the anomeric effect of the oxygen atom.

3-(Trifluoromethoxy)pyrrolidine represents a high-value scaffold where this privileged motif is installed on a saturated nitrogen heterocycle. This specific architecture allows medicinal chemists to modulate the pKa of the pyrrolidine nitrogen while introducing a metabolically stable, lipophilic vector that can penetrate the blood-brain barrier (BBB) or occupy hydrophobic pockets in target proteins.

This guide provides a technical roadmap for sourcing high-purity enantiomers of this building block, validating their quality, and understanding the synthetic challenges that drive their cost and availability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The precise identification of stereoisomers is critical. The trifluoromethoxy group is chemically distinct from the trifluoromethyl group; confusion between these two leads to wasted resources.

Nomenclature and Registry
Chemical NameStereochemistryCAS Registry NumberMolecular Formula
3-(Trifluoromethoxy)pyrrolidine HCl Racemic (±)1246466-85-2 C₅H₈F₃NO · HCl
(R)-3-(Trifluoromethoxy)pyrrolidine HCl (R)-Enantiomer1286761-93-0 C₅H₈F₃NO[1][2] · HCl
(S)-3-(Trifluoromethoxy)pyrrolidine HCl (S)-EnantiomerCustom / InquiryC₅H₈F₃NO · HCl

Note: The (S)-enantiomer is less commonly listed in public catalogs and often requires custom chiral separation or asymmetric synthesis upon request.

Key Physicochemical Properties
  • Lipophilicity (LogP): ~1.2 (Predicted). The -OCF₃ group increases lipophilicity significantly compared to -OCH₃ (-0.77) or -F (-0.5), facilitating membrane permeability.

  • Basicity (pKa): The electron-withdrawing nature of the -OCF₃ group (Hammett

    
     = 0.35) lowers the pKa of the pyrrolidine nitrogen relative to unsubstituted pyrrolidine (pKa ~11.3), typically bringing it to the 8.5–9.5 range . This modulation is crucial for optimizing oral bioavailability and reducing hERG liability.
    
  • Conformation: The -OCF₃ group prefers an orthogonal conformation relative to the ring due to hyperconjugation (

    
    ), which can lock the pyrrolidine ring into specific puckered conformations, influencing receptor binding.
    

Strategic Sourcing Landscape

The synthesis of aliphatic trifluoromethoxy ethers is significantly more challenging than their aromatic counterparts due to the instability of the intermediates and the lack of robust methods for direct C(sp³)-OCF₃ bond formation. Therefore, sourcing from specialized suppliers is the primary strategy over in-house synthesis.

Supplier Tiering System

We categorize suppliers based on their ability to deliver enantiopure (>95% ee) material versus racemic mixtures.

Tier 1: Primary Originators (High Reliability)

These suppliers often hold the process patents or have established scalable routes.

  • Enamine (Ukraine/Latvia): The global leader in building blocks. They list the racemic and (R)-enantiomer (Catalog: ENAH65927C07). They are the primary source for many resellers.

  • WuXi AppTec (China): Best for bulk scale-up (>100g). They offer custom chiral resolution services if the specific enantiomer is out of stock.

Tier 2: Validated Distributors
  • Sigma-Aldrich (Merck): Resells Enamine stock (often with a markup) but offers easier procurement logistics for small (1g–5g) quantities.

  • Combi-Blocks: Reliable for mid-scale (10g–50g) with transparent stock levels in the US.

Tier 3: Custom Synthesis Houses
  • Fluorochem (UK): Specializes in fluorinated intermediates; excellent for sourcing the precursors if you decide to synthesize in-house.

Sourcing Decision Matrix (DOT Diagram)

SourcingStrategy Start Requirement: 3-OCF3-Pyrrolidine CheckRacemic Is Racemic Acceptable? Start->CheckRacemic BuyRacemic Buy CAS 1246466-85-2 (Enamine/Combi-Blocks) CheckRacemic->BuyRacemic Yes CheckEnantiomer Specific Enantiomer Required? CheckRacemic->CheckEnantiomer No CheckR Is it (R)-Isomer? CheckEnantiomer->CheckR BuyR Buy CAS 1286761-93-0 (Enamine/Cymit) CheckR->BuyR Yes CustomS Request Custom Synthesis or Chiral Separation (WuXi/ChemPartner) CheckR->CustomS No (S-Isomer)

Figure 1: Decision matrix for sourcing 3-(trifluoromethoxy)pyrrolidine based on stereochemical requirements.

Synthesis & Manufacturing Challenges

Understanding the synthesis explains the high cost and lead times. Unlike aromatic trifluoromethoxylation (which uses phenols), aliphatic trifluoromethoxylation is difficult because the AgOCF₃ reagent is unstable and the O-CF₃ bond is hard to form on an sp³ carbon without elimination side reactions.

Dominant Synthetic Route

The most scalable route typically involves the oxidative desulfurization-fluorination of xanthates or the use of silver-mediated trifluoromethoxylation of an alcohol.

  • Starting Material: N-Boc-3-hydroxypyrrolidine (Chiral pool material, readily available).

  • Activation: Conversion of the alcohol to a xanthate or thiocarbonate.

  • Fluorination: Treatment with a fluoride source (HF/Pyridine) and an oxidant (DBCMH or NBS) to install the -OCF₃ group.

  • Deprotection: Removal of the Boc group with HCl to yield the final salt.

Why this matters to you:

  • Impurity Profile: This route often generates elimination byproducts (pyrrolines) and fluorinated impurities .

  • Enantiomeric Leakage: The activation step (e.g., Mitsunobu reaction to invert stereochemistry or direct activation) can lead to partial racemization. Always verify ee% upon receipt.

Quality Assurance & Control Protocols

As a Senior Scientist, you must not assume the label is correct. The following protocols are mandatory for validating incoming batches.

Visual Inspection
  • Appearance: The HCl salt should be a white to off-white hygroscopic solid .

  • Handling: Store in a desiccator at -20°C. It will deliquesce (absorb moisture and dissolve) if left in open air, which complicates weighing and stoichiometry.

Analytical Workflow
Protocol A: 19F NMR (The "Fingerprint")

The trifluoromethoxy group has a distinct chemical shift that differentiates it from a trifluoromethyl group.

  • Solvent: DMSO-d₆ or CD₃OD.

  • Standard:

    
    -Trifluorotoluene (internal standard).
    
  • Expected Shift: -57.0 to -59.0 ppm (singlet).

    • Contrast: A -CF₃ group attached to the ring would appear around -70 to -75 ppm.

    • Contrast: Inorganic fluoride (impurity) appears around -120 ppm.

Protocol B: Chiral HPLC (Enantiomeric Excess)

Since the (S)-enantiomer is often derived from chiral resolution, verifying the ee is critical.

  • Column: Chiralpak IG or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (weak absorbance, high concentration required) or CAD (Charged Aerosol Detector).

  • Acceptance Criteria: ee > 98% for late-stage drug development; ee > 95% for early discovery.

QC Decision Tree (DOT Diagram)

QCWorkflow Sample Incoming Sample 3-(OCF3)Pyrrolidine HCl Visual Visual Check: White Solid? Sample->Visual NMR 19F NMR Analysis Visual->NMR Pass Reject QUARANTINE Return to Supplier Visual->Reject Fail (Colored/Liquid) ShiftCheck Signal at -58 ppm? NMR->ShiftCheck PurityCheck Other F signals? ShiftCheck->PurityCheck Yes ShiftCheck->Reject No (Wrong Molecule) ChiralHPLC Chiral HPLC PurityCheck->ChiralHPLC No Impurities PurityCheck->Reject Significant Impurities EECheck ee > 95%? ChiralHPLC->EECheck Approve RELEASE For Synthesis EECheck->Approve Yes EECheck->Reject No

Figure 2: Quality Control workflow for validating 3-(trifluoromethoxy)pyrrolidine batches.

References

  • Enamine Ltd. Catalog Entry: 3-(trifluoromethoxy)pyrrolidine hydrochloride (CAS 1246466-85-2). Retrieved from

  • CymitQuimica. Product Sheet: (R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS 1286761-93-0).[1][2] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Tlili, A., et al. (2016). The Trifluoromethoxy Group: Properties and Synthetic Methodologies. Angewandte Chemie International Edition.

  • Sigma-Aldrich (Merck). Product Detail: 3-(trifluoromethoxy)pyrrolidine hydrochloride. Retrieved from

Sources

The Strategic Integration of (R)-3-(Trifluoromethoxy)pyrrolidine in Medicinal Chemistry: Synthesis, Properties, and Pharmacological Impact

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery programs increasingly target complex, shallow binding pockets—such as those found in KRAS G12D or RAF kinases—the demand for novel, sp³-rich chiral building blocks has surged. (R)-3-(Trifluoromethoxy)pyrrolidine has emerged as a premier structural motif in this paradigm. By combining the conformational rigidity of a pyrrolidine ring with the unique stereoelectronic properties of the trifluoromethoxy (-OCF₃) group, this chiral amine offers unparalleled advantages in modulating lipophilicity, metabolic stability, and target binding affinity.

This technical whitepaper provides an in-depth analysis of the chemical identity, mechanistic advantages, and validated synthetic protocols for (R)-3-(trifluoromethoxy)pyrrolidine, designed for synthetic chemists and drug development professionals.

Chemical Identity, Nomenclature, and Synonyms

Accurate compound identification is critical for regulatory documentation and procurement. The compound is most commonly utilized as a hydrochloride salt to prevent the volatility and oxidative degradation associated with the free secondary amine.

Table 1: Chemical Identity and Physical Data
AttributeDetail
IUPAC Name (3R)-3-(trifluoromethoxy)pyrrolidine
Common Synonyms (R)-3-(OCF₃)pyrrolidine; Pyrrolidine, 3-(trifluoromethoxy)-, (3R)-
CAS Number (HCl Salt) 1286761-93-0[1]
CAS Number (Boc-Protected) 2382173-81-9[2]
CAS Number (S-Enantiomer HCl) 2227199-17-7[3]
Molecular Formula (HCl Salt) C₅H₉ClF₃NO
Molecular Weight (HCl Salt) 191.58 g/mol

Mechanistic Rationale: The Trifluoromethoxy Advantage

The strategic incorporation of the -OCF₃ group into the pyrrolidine scaffold is not arbitrary; it is driven by precise stereoelectronic causality. The -OCF₃ group is highly electronegative, yet its orthogonal geometry imparts significantly higher lipophilicity compared to a standard methoxy (-OCH₃) or hydroxyl (-OH) group.

When positioned at the C3 carbon of a pyrrolidine ring, the -OCF₃ group induces a strong gauche effect . The electronegative fluorine atoms withdraw electron density, polarizing the C-O bond and forcing the pyrrolidine ring into a highly specific, rigid envelope conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, thereby increasing potency[4]. Furthermore, the robust C-F bonds completely block cytochrome P450-mediated oxidative metabolism at that site, drastically improving the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API).

Pharmacokinetics OCF3 Trifluoromethoxy (-OCF3) Group Lipophilicity Increased Lipophilicity (Higher LogD) OCF3->Lipophilicity Conformation Stereoelectronic Tuning (Gauche Effect) OCF3->Conformation Metabolism Metabolic Stability (Blocks P450 Oxidation) OCF3->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Potency Improved Target Binding (e.g., KRAS, RAF Kinases) Conformation->Potency Metabolism->Potency Permeability->Potency

Pharmacological benefits of the -OCF3 group in drug design.

Synthetic Methodologies and Self-Validating Protocols

Synthesizing chiral aliphatic trifluoromethoxy ethers is notoriously difficult. The trifluoromethoxide anion (⁻OCF₃) is highly unstable and readily decomposes into fluoride ions and phosgene gas equivalents. Furthermore, attempting an Sₙ2 displacement on a secondary carbon often leads to competing E2 elimination.

To bypass these issues, the most robust method involves the stereospecific nucleophilic trifluoromethoxylation of an activated nosylate using a stabilized silver complex, [Ag(bpy)(PPhtBu2)(OCF3)][5]. Because the reaction proceeds via an Sₙ2 mechanism, synthesizing the (R) -enantiomer requires starting from the (S) -enantiomer of N-Boc-3-pyrrolidinol.

Synthesis SM (S)-N-Boc-3-pyrrolidinol Nosylate (S)-N-Boc-3-pyrrolidinyl nosylate (Activated Intermediate) SM->Nosylate NsCl, Et3N, DMAP 0°C to RT BocProd (R)-N-Boc-3-(OCF3)pyrrolidine (Inverted Stereocenter) Nosylate->BocProd [Ag(bpy)(PPhtBu2)(OCF3)] SN2 Nucleophilic Substitution Final (R)-3-(OCF3)pyrrolidine HCl (Target API Building Block) BocProd->Final HCl in Dioxane Boc Deprotection

Synthetic workflow for (R)-3-(OCF3)pyrrolidine via stereospecific inversion.

Protocol 1: Nosylation of (S)-N-Boc-3-pyrrolidinol

Causality: 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) is explicitly selected over mesyl or tosyl chloride. The highly electron-withdrawing nitro group makes the nosylate an exceptional leaving group, which is critical to ensure the subsequent Sₙ2 displacement by the sterically demanding silver complex outcompetes E2 elimination[5].

  • Setup: In a flame-dried 250 mL round-bottom flask under argon, dissolve (S)-1-Boc-3-pyrrolidinol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (15.0 mmol) and 4-dimethylaminopyridine (DMAP, 1.0 mmol). Cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add 4-nitrobenzenesulfonyl chloride (12.0 mmol) in small portions over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Self-Validation Check (IPC): Analyze an aliquot via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot (visualized with KMnO₄) is entirely consumed. LC-MS must confirm the expected mass of the nosylate intermediate (m/z 373 for [M+H]⁺).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Stereospecific Nucleophilic Trifluoromethoxylation

Causality: The reagent [Ag(bpy)(PPhtBu2)(OCF3)] stabilizes the delicate ⁻OCF₃ anion through bidentate coordination, allowing it to act as a pure nucleophile rather than a base. The reaction proceeds with complete inversion of stereochemistry (S → R)[5].

  • Setup: In a glovebox, charge a Schlenk tube with the purified (S)-N-Boc-3-pyrrolidinyl nosylate (5.0 mmol) and [Ag(bpy)(PPhtBu2)(OCF3)] (7.5 mmol).

  • Solvent Addition: Add anhydrous toluene (25 mL) to the tube. Seal the tube and transfer it to a fume hood.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 16 hours in the dark (to prevent silver degradation).

  • Self-Validation Check (IPC): Withdraw a 0.1 mL aliquot, filter through a short Celite plug, and analyze via ¹⁹F NMR. The appearance of a sharp, diagnostic singlet at approximately -58.0 ppm confirms successful trifluoromethoxylation.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove silver salts, and concentrate. Purify via silica gel chromatography to isolate (R)-tert-butyl 3-(trifluoromethoxy)pyrrolidine-1-carboxylate.

Protocol 3: Boc-Deprotection and Salt Formation

Causality: Anhydrous HCl in dioxane is used to cleave the Boc group. Aqueous acids are avoided to prevent potential hydrolysis or degradation of the pyrrolidine ring, ensuring the API building block precipitates cleanly as a highly stable, non-hygroscopic hydrochloride salt.

  • Setup: Dissolve the (R)-N-Boc-3-(OCF₃)pyrrolidine (4.0 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Deprotection: Slowly add a solution of 4M HCl in dioxane (20 mL) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours. A white precipitate should begin to form.

  • Self-Validation Check (IPC): Monitor via LC-MS. The complete disappearance of the Boc-protected mass and the appearance of the free amine mass (m/z 156 [M+H]⁺) indicates completion.

  • Isolation: Concentrate the suspension under a stream of nitrogen. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield pure (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride .

Applications in Advanced Drug Discovery

The isolated (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride serves as a highly versatile secondary amine nucleophile in late-stage drug functionalization. It is frequently coupled with heteroaryl chlorides or carboxylic acids via Buchwald-Hartwig amination or standard amide coupling protocols.

Recent patent literature highlights its critical role in oncology. For instance, the compound is a key structural determinant in the synthesis of next-generation RAF kinase inhibitors [6], where the -OCF₃ group projects into a hydrophobic sub-pocket, enhancing residence time. Furthermore, it has been successfully integrated into KRAS G12D modulating compounds [7], where the rigidified pyrrolidine ring optimizes the trajectory of the molecule to disrupt critical protein-protein interactions in cancer metastasis.

References

  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Organic Process Research & Development - ACS Publications. URL:[Link]

  • [Ag(bpy)(PPhtBu2)(OCF3)]: a Stable Nucleophilic Reagent for Chemoselective and Stereospecific Trifluoromethoxylation of Secondary Alkyl Nosylates. Chemical Science (Royal Society of Chemistry). URL:[Link]

  • WO2021081375A1 - Inhibitors of raf kinases.Google Patents.
  • CN119487038A - KRAS G12D modulating compounds.Google Patents.
  • (R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS: 1286761-93-0). Alchimica Product Catalog. URL:[Link]

Sources

Advanced Safety & Handling Whitepaper: (R)-3-(Trifluoromethoxy)pyrrolidine in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug design. The trifluoromethoxy (


) group is a privileged pharmacophoric motif that offers a unique combination of high lipophilicity (Hansch parameter 

) and profound metabolic stability compared to traditional methoxy or trifluoromethyl groups ([1]).

(R)-3-(Trifluoromethoxy)pyrrolidine serves as a critical chiral building block for synthesizing advanced therapeutics, particularly in the development of CNS-active agents and antiviral inhibitors ([2]). However, the reactive nature of the secondary amine and the physicochemical properties of its hydrochloride salt necessitate stringent safety and handling protocols. This whitepaper transcends a standard Safety Data Sheet (SDS) by providing drug development professionals with the mechanistic causality behind the compound's hazards and self-validating protocols for its safe laboratory application.

Chemical Identity & Physicochemical Properties

Understanding the base physical properties is essential for predicting the compound's behavior in solution and biological assays. The data below summarizes the standard hydrochloride salt form, which is preferred for storage due to the volatility and reactivity of the free base.

PropertyValue
Compound Name (R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride
CAS Registry Number 1286761-93-0 (HCl salt) / 1286761-88-3 (Free base)[3]
Molecular Formula

Molecular Weight 191.58 g/mol (HCl salt)
Physical State Solid (White to off-white crystalline powder)
SMILES Code FC(F)(F)O[C@@H]1CCNC1.Cl
Lipophilicity (

)
+1.04 (Contribution of the

group)[1]

Hazard Identification & Mechanistic Toxicology (E-E-A-T)

Standard SDS documentation lists hazards without explaining the underlying chemistry. As researchers, understanding why a compound is hazardous allows for better risk mitigation. According to GHS classifications, (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride triggers the following hazard statements ([4]):

Hazard CodeDescriptionMechanistic Causality
H315 Causes skin irritationThe HCl salt is highly hygroscopic. Upon contact with skin moisture, it dissolves and creates a localized acidic environment, disrupting the lipid bilayer and causing epidermal inflammation.
H319 Causes serious eye irritationDissolution of the salt in the tear film causes a rapid shift in osmolarity and pH. The lipophilic

group[1] further facilitates the penetration of the molecule into the corneal epithelium, exacerbating cellular stress.
H335 May cause respiratory irritationInhalation of micro-particulates leads to rapid dissolution in the mucosal lining of the respiratory tract. The localized acid-base reaction triggers immediate inflammatory pathways and coughing reflexes.

Emergency Response & First Aid: A Mechanistic Approach

If exposure occurs, first aid must be administered with an understanding of the compound's chemical behavior:

  • Inhalation (H335): Remove the subject to fresh air immediately. Mechanism: Fresh air allows the pulmonary system to mechanically clear the particulate, while the body's natural bicarbonate buffer neutralizes the trace hydrochloric acid generated on the mucosal surface.

  • Skin Contact (H315): Flush with copious amounts of water, followed by thorough washing with soap. Mechanism: Water rapidly dilutes the acidic concentration. Soap (surfactants) is strictly required to solubilize and remove the highly lipophilic trifluoromethoxy-bearing organic core, which would otherwise partition deeply into the stratum corneum.

  • Eye Contact (H319): Irrigate immediately with saline or water for a minimum of 15 minutes. Mechanism: Continuous flushing mechanically removes the particulates and prevents the lipophilic pyrrolidine ring from penetrating the corneal stroma.

Experimental Protocols & Handling Workflow

Protocol: Preparation of a 10 mM Stock Solution for High-Throughput Screening

Objective: To generate a moisture-free, stable 10 mM stock solution in anhydrous DMSO for downstream biological assays or synthetic C-N coupling. Rationale: The HCl salt is highly hygroscopic. Exposure to ambient humidity leads to water absorption, altering the effective molarity of the weighed mass and potentially poisoning moisture-sensitive downstream catalysts (e.g., Palladium in Buchwald-Hartwig aminations).

Step 1: Equilibration Remove the sealed vial of (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride from the desiccator. Allow it to equilibrate to room temperature for 30 minutes before opening. Causality: Prevents atmospheric condensation on the cold glass, which would immediately hydrate the salt.

Step 2: Precision Weighing In a nitrogen-purged glovebox or under a localized argon stream, weigh exactly 19.16 mg of the compound using an anti-static micro-spatula. Causality: The static charge of fluorinated powders causes them to cling to standard metallic spatulas, leading to mass loss and inaccurate molarity.

Step 3: Dissolution & Neutralization Transfer the powder to a sterile 15 mL conical tube. Add 10.0 mL of anhydrous DMSO (>99.9% purity, stored over molecular sieves). Vortex for 60 seconds. If the free base is required for immediate coupling, add 1.1 equivalents (approx. 19 µL) of N,N-Diisopropylethylamine (DIPEA). Causality: DMSO provides optimal solvation. DIPEA acts as a non-nucleophilic proton scavenger to liberate the secondary amine without participating in side reactions.

Step 4: System Validation (Self-Validating Step) Extract a 1 µL aliquot and dilute in 1 mL of LC-MS grade acetonitrile. Run a rapid LC-MS gradient. Validation Criteria: A single sharp peak must be observed with an m/z of 156.1


. The absence of a peak at m/z 136 (loss of HF) confirms that the delicate trifluoromethoxy group remains intact and no degradation occurred during dissolution.
Workflow Visualization

Workflow N1 1. Equilibration & Weighing (R)-3-(OCF3)pyrrolidine HCl N3 3. Anhydrous Dissolution DMSO or DCM N1->N3 Anti-static transfer N2 2. Desiccated Storage Argon Atmosphere N2->N1 Retrieve at RT N4 4. Base Neutralization DIPEA Addition N3->N4 Liberate free amine N5 5. C-N Coupling Reaction Pharmacophore Synthesis N4->N5 Active nucleophile

Workflow for handling and incorporating (R)-3-(trifluoromethoxy)pyrrolidine into drug scaffolds.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL: [Link]

  • Title: Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives Source: Organic Process Research & Development (ACS Publications) URL: [Link]

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Methodological & Application

Application Note: Synthesis of (R)-3-(Trifluoromethoxy)pyrrolidine – Mechanistic Correction and Optimized Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, precursor correction, and a self-validating synthetic protocol.

Strategic Precursor Analysis: The Prolinol Discrepancy

In synthetic planning, it is a common misconception that 3-substituted pyrrolidines can be directly accessed from prolinol (pyrrolidin-2-ylmethanol). As an application scientist, it is critical to address this structural mismatch before initiating any workflow.

Activating the primary hydroxyl group of prolinol (e.g., via tosylation or mesylation) does not yield a 3-substituted pyrrolidine upon nucleophilic attack. Instead, the basic pyrrolidine nitrogen intramolecularly displaces the activated alcohol, forming a highly strained 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate. Subsequent nucleophilic ring-opening regioselectively occurs at the less sterically hindered carbon, driving a ring expansion that yields a 3-substituted piperidine[1].

To synthesize (R)-3-(trifluoromethoxy)pyrrolidine , the correct, atom-economical starting material is (R)-1-Boc-3-pyrrolidinol . Because the trifluoromethoxylation of alcohols via xanthate intermediates preserves the original C–O bond, the stereocenter is retained with 100% fidelity, making (R)-1-Boc-3-pyrrolidinol the exact stereochemical match for the target[2].

G Prolinol Prolinol (2-Hydroxymethyl) Aziridinium Aziridinium Intermediate Prolinol->Aziridinium Activation Piperidine 3-Substituted Piperidine (Ring Expansion) Aziridinium->Piperidine Nucleophilic Attack Pyrrolidinol (R)-1-Boc-3-pyrrolidinol (Correct Precursor) Xanthate Xanthate Intermediate (Retention of Config) Pyrrolidinol->Xanthate CS2, MeI, NaH Target (R)-3-(Trifluoromethoxy) pyrrolidine Xanthate->Target HF-Pyridine, NIS

Figure 1: Divergent pathways illustrating why 3-pyrrolidinol is required over prolinol.

Mechanistic Pathway: Oxidative Desulfurization-Fluorination

The introduction of the trifluoromethoxy (–OCF₃) group onto an aliphatic secondary alcohol is notoriously challenging due to the high electronegativity and poor nucleophilicity of the –OCF₃ anion. Modern scalable approaches utilize either silver-mediated oxidative trifluoromethylation or the classical oxidative fluoro-desulfurization of xanthates (the Hiyama method)[2].

In this protocol, we utilize the highly reliable xanthate method [1]:

  • Xanthate Formation: The secondary alcohol of (R)-1-Boc-3-pyrrolidinol is deprotonated by NaH. The resulting alkoxide attacks carbon disulfide (CS₂), and the intermediate is trapped with iodomethane (MeI) to form an O-alkyl S-methyl dithiocarbonate.

  • Fluorination: The xanthate is treated with N-iodosuccinimide (NIS) and Olah’s reagent (HF·pyridine). NIS electrophilically activates the sulfur atom, triggering a sequence of fluoride additions and sulfur eliminations. Because the original C–O bond is never cleaved, the (R)-configuration is perfectly retained[3].

Self-Validating Experimental Protocol

Safety Warning: HF·pyridine is highly corrosive and toxic. All operations must be conducted in a specialized fume hood using appropriate PPE and PTFE/FEP plasticware. Glassware must NOT be used for Stage 2.

Stage 1: Synthesis of (R)-O-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl) S-methyl carbonodithioate
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve (R)-1-Boc-3-pyrrolidinol (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Causality: Complete deprotonation prevents unreacted alcohol from interfering with the highly reactive CS₂.

  • CS₂ Addition: Add Carbon disulfide (CS₂, 3.0 equiv) dropwise. The solution will transition to a yellow/orange color. Stir for 1 hour at room temperature.

  • Alkylation: Cool the mixture back to 0 °C and add Iodomethane (MeI, 2.0 equiv) dropwise. Stir for 2 hours at room temperature to trap the dithiocarbonate salt.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the xanthate as a pale yellow oil.

Stage 2: Oxidative Desulfurization-Fluorination
  • Preparation: In a PTFE flask under argon, dissolve the xanthate intermediate (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Activation: Cool the reactor to -78 °C. Add N-iodosuccinimide (NIS, 4.0 equiv) in one portion.

  • Fluorination: Slowly add HF·pyridine (70% HF, 20.0 equiv) dropwise via a plastic syringe. Caution: Highly exothermic. Slow addition controls the generation of the transient fluorinated sulfur species.

  • Reaction: Allow the reaction mixture to slowly warm to -10 °C over 2 hours.

  • Quenching: Carefully pour the mixture into a cold, vigorously stirred saturated aqueous NaHCO₃ solution containing Na₂S₂O₃ (to neutralize unreacted NIS and iodine byproducts). Extract with DCM.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography to isolate (R)-1-Boc-3-(trifluoromethoxy)pyrrolidine.

Stage 3: Boc Deprotection
  • Dissolve the intermediate in DCM and treat with 4M HCl in dioxane (10 equiv) at room temperature for 2 hours.

  • Concentrate under vacuum and triturate with diethyl ether to yield (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride as a white solid[3].

Workflow Step1 1. Deprotonation NaH in THF (0 °C) Step2 2. Xanthate Formation CS2 then MeI Step1->Step2 Step3 3. Oxidative Fluorination NIS, HF-Pyridine (-78 °C to RT) Step2->Step3 Step4 4. Boc Deprotection 4M HCl in Dioxane Step3->Step4 Product (R)-3-(Trifluoromethoxy)pyrrolidine HCl (Final Product) Step4->Product

Figure 2: Step-by-step synthetic workflow for trifluoromethoxylation and deprotection.

In-Process Controls & Validation

To ensure the protocol acts as a self-validating system, perform the following analytical checks at each stage:

  • Validation of Stage 1 (Xanthate): ¹H-NMR must show a characteristic downfield shift of the C3-methine proton (from ~4.4 ppm in the starting alcohol to ~5.6 ppm in the xanthate) and a sharp singlet at ~2.5 ppm corresponding to the newly added S-CH₃ group.

  • Validation of Stage 2 (Fluorination): ¹⁹F-NMR is the definitive self-validation tool. The appearance of a sharp singlet at approximately -57.5 to -58.0 ppm confirms the successful formation of the –OCF₃ group[4]. The complete disappearance of the S-CH₃ peak in ¹H-NMR confirms total desulfurization.

  • Validation of Stage 3 (Deprotection): LC-MS showing the[M+H]⁺ ion at m/z 156.1 confirms the successful removal of the Boc group and the isolation of the free amine.

Quantitative Data & Reagent Selection

Reagent SystemExpected Yield (%)Enantiomeric Excess (ee %)ScalabilityMechanistic Note
CS₂/MeI then NIS/HF·Py 65 - 75%>99% (Retention)Moderate (Hazardous HF)C–O bond preserved; proceeds via transient fluorinated sulfur species.
AgOCF₃ / TMSCF₃ + Oxidant 45 - 55%>99% (Retention)High (Avoids HF)Direct O-trifluoromethylation via high-valent Ag(III)-CF₃ intermediate[2].
DAST / Deoxo-Fluor N/AN/ALowYields fluorinated alkyls (deoxyfluorination), NOT trifluoromethoxy ethers.

References

  • A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. ResearchGate. 3

  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Organic Process Research & Development - ACS Publications. 2

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. OSTI.GOV. 4

  • 2-[(Trifluoromethoxy)methyl]piperidine | 1208080-29-8. Benchchem. 1

Sources

Application Note: (R)-3-(Trifluoromethoxy)pyrrolidine in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a foundational pillar of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and dictate molecular conformation[1]. While the trifluoromethyl (-CF3) group is ubiquitous, the trifluoromethoxy (-OCF3) group represents a highly specialized vector. When integrated into the versatile, sp3-rich pyrrolidine ring—specifically as the chiral building block (R)-3-(trifluoromethoxy)pyrrolidine —it provides medicinal chemists with an exceptional tool for optimizing target affinity and pharmacokinetic (PK) profiles[2],[3].

This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for integrating (R)-3-(trifluoromethoxy)pyrrolidine into drug discovery pipelines, with a specific focus on oncology targets such as RAF kinases and KRAS G12D[4],[5].

Mechanistic Rationale: The Power of the -OCF3 Vector

As a Senior Application Scientist, I approach scaffold selection not just as a structural choice, but as a functional hypothesis. The selection of (R)-3-(trifluoromethoxy)pyrrolidine is driven by three distinct causal mechanisms:

  • Extreme Lipophilicity with Conformational Flexibility: The -OCF3 group is one of the most lipophilic substituents available, boasting a Hansch

    
     parameter of +1.04[2]. Unlike rigid aryl-OCF3 systems, the flexible pyrrolidine ring allows the -OCF3 group to adopt multiple spatial trajectories, maximizing van der Waals interactions within deep, hydrophobic binding pockets.
    
  • Stereoelectronic Ring Puckering: The strong electron-withdrawing nature of the -OCF3 group exerts a pronounced gauche effect on the pyrrolidine nitrogen. This stereoelectronic influence predictably biases the ring pucker (pseudorotation), effectively pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The robust C-F bonds (dissociation energy ~485 kJ/mol) combined with the steric bulk of the -OCF3 group physically block cytochrome P450 (CYP) enzymes from accessing adjacent vulnerable C-H bonds on the pyrrolidine ring[1],[6].

Target Applications: MAPK/ERK Pathway Interventions

(R)-3-(trifluoromethoxy)pyrrolidine has demonstrated significant utility in the synthesis of inhibitors targeting the MAPK/ERK signaling cascade[4],[5]. By appending this chiral building block to a heterocyclic core, researchers can achieve highly selective allosteric blockade of mutant KRAS (e.g., G12D) or direct competitive inhibition of RAF kinases.

Pathway RTK Receptor Tyrosine Kinase KRAS KRAS G12D RTK->KRAS Activation RAF RAF Kinase KRAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Cascade ERK ERK1/2 MEK->ERK Cascade Inhibitor (R)-3-(OCF3)-Pyrrolidine Pharmacophore Inhibitor->KRAS Allosteric Block Inhibitor->RAF Kinase Inhibition

MAPK signaling cascade highlighting dual intervention points for targeted inhibitors.

Quantitative Physicochemical Profiling

To justify the increased synthetic complexity of using the -OCF3 variant, we must evaluate the quantitative improvements in physicochemical properties. The table below summarizes the comparative data driving the transition from unsubstituted or -CF3 substituted pyrrolidines to the -OCF3 analog.

Scaffold MotifHansch

Value
Estimated pKa (Conjugate Acid)Relative Lipophilicity (LogD at pH 7.4)CYP450 Metabolic Stability (T 1/2)
Pyrrolidine (Unsubstituted)0.00~11.3LowLow (< 15 min)
3-(Trifluoromethyl)pyrrolidine+0.88~9.2ModerateHigh (~ 45 min)
3-(Trifluoromethoxy)pyrrolidine +1.04 ~8.8 High Very High (> 60 min)

Data Synthesis Note: The -OCF3 group effectively lowers the basicity of the pyrrolidine nitrogen, enhancing membrane permeability while simultaneously providing superior metabolic stability[1],[6],[2].

Synthetic Integration Protocol

The following protocol details the amidation of a generic carboxylic acid intermediate with (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride[4].

Causality & Self-Validation Strategy
  • Reagent Choice: HATU is selected over EDC/HOBt due to its superior kinetics when coupling sterically hindered secondary amines, actively minimizing the risk of epimerization at the chiral center.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to liberate the free amine from the hydrochloride salt without competing for the activated ester.

  • Self-Validation: Real-time LC-MS monitoring is embedded as a mandatory checkpoint. If the mass of the starting acid persists, the system flags incomplete activation, requiring remediation before downstream processing.

Workflow A 1. Scaffold Activation (HATU / DIPEA) B 2. Amine Addition (R)-3-(OCF3)-Pyrrolidine A->B C 3. LC-MS Validation (Check Conversion) B->C C->A <95% Yield D 4. Purification (Prep-HPLC) C->D >95% Yield E 5. ADME Assay (Microsomal Stability) D->E

Synthetic workflow and self-validating checkpoints for inhibitor development.

Step-by-Step Methodology: Amide Coupling
  • Activation: Dissolve the target carboxylic acid core (1.0 equiv, typically 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at ambient temperature for 15 minutes to generate the active ester.

  • Amine Introduction: Add (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride (1.1 equiv) in a single portion. The excess DIPEA will immediately neutralize the HCl salt, liberating the secondary amine for nucleophilic attack[4].

  • Reaction Monitoring (Validation Checkpoint): Stir the reaction for 2 hours. Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Pass Condition: Disappearance of the starting acid mass and appearance of the desired product mass.

    • Fail Condition: If >5% starting material remains, add an additional 0.2 equiv of HATU and DIPEA, and stir for 1 hour.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid) to isolate the pure compound.

In Vitro ADME Validation Protocol: Microsomal Stability

To empirically validate the hypothesis that the -OCF3 group prevents CYP450-mediated degradation, a human liver microsome (HLM) stability assay must be executed[6].

Causality & Self-Validation Strategy
  • NADPH Dependency: The reaction strictly requires an NADPH regenerating system to fuel CYP450 enzymes. A minus-NADPH control is run concurrently to rule out non-CYP450 mediated degradation (e.g., hydrolysis).

  • Positive Control: Verapamil is used as a high-clearance control to validate that the microsomes are enzymatically active. If Verapamil is not rapidly degraded, the entire assay is invalidated.

Step-by-Step Methodology: HLM Assay
  • Preparation: Prepare a 10 mM stock solution of the synthesized (R)-3-(trifluoromethoxy)pyrrolidine derivative in DMSO. Dilute this to a 100 µM working solution in 50% Acetonitrile/Water.

  • Incubation Matrix: In a 96-well plate, combine 71.5 µL of 100 mM Potassium Phosphate buffer (pH 7.4) and 12.5 µL of Human Liver Microsomes (20 mg/mL protein concentration).

  • Compound Addition: Add 1 µL of the 100 µM working solution to the matrix (Final compound concentration: 1 µM; Final DMSO: 0.1%). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 15 µL of a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6].

  • Time-Course Sampling (Validation Checkpoint): At specific intervals (0, 15, 30, 45, and 60 minutes), withdraw a 15 µL aliquot from the incubation mixture.

  • Termination: Immediately dispense the aliquot into 135 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity[6].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percentage of the parent compound remaining versus time to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • [1] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source: nih.gov URL:[Link]

  • [2] Title: (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: researchgate.net URL:[Link]

  • [3] Title: Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization | Organic Letters Source: acs.org URL:[Link]

  • [4] Title: WO2021081375A1 - Inhibitors of raf kinases Source: google.com URL:

  • [5] Title: CN119487038A - KRAS G12D modulating compounds Source: google.com URL:

Sources

Advanced Reductive Amination Protocols for 3-(Trifluoromethoxy)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Logic

The incorporation of the 3-(trifluoromethoxy)pyrrolidine motif has become a highly effective strategy in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators[1]. The trifluoromethoxy (-OCF


) group provides a unique combination of high lipophilicity, metabolic stability, and conformational bias. However, late-stage functionalization of this building block via reductive amination requires precise stoichiometric and electronic control.

Mechanistic Causality: As a secondary amine, 3-(trifluoromethoxy)pyrrolidine reacts with aldehydes or ketones to form a hemiaminal intermediate, which subsequently dehydrates to form an electrophilic iminium ion . The -OCF


 group exerts a strong inductive electron-withdrawing effect (-I). This slightly reduces the nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted analogs, slowing down the initial nucleophilic attack on the carbonyl. Consequently, the reaction system must be carefully balanced: it requires enough acid to catalyze the dehydration of the hemiaminal into the iminium ion, but not so much acid that the weakly nucleophilic amine becomes completely protonated and rendered inert[2].

Mechanism Carbonyl Carbonyl Compound (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate (Unstable) Carbonyl->Hemiaminal Nucleophilic Attack (Rate-limiting step) Amine 3-(OCF3)Pyrrolidine (Secondary Amine) Amine->Hemiaminal Nucleophilic Attack (Rate-limiting step) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H2O, Acid Catalyzed) Product Tertiary Amine (Target Product) Iminium->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination highlighting the critical iminium intermediate.

Reagent Selection Matrix

The choice of hydride source is dictated by the need to selectively reduce the iminium ion without prematurely reducing the starting carbonyl compound. Sodium triacetoxyborohydride (STAB, NaBH(OAc)


) is generally the gold standard[2]. The electron-withdrawing acetate ligands reduce the hydridic character of the boron, making STAB remarkably stable to aldehydes and ketones but highly reactive toward the more electrophilic iminium species. Sodium cyanoborohydride (NaCNBH

) is a viable alternative for highly hindered systems but carries toxicity risks[3].
Quantitative Comparison of Hydride Sources
Reducing AgentChemoselectivity (Iminium vs Carbonyl)Toxicity / Safety ProfileOptimal SolventYield with 3-OCF

-Pyrrolidine
NaBH(OAc)

(STAB)
Excellent (Aldehydes & Ketones)Low (No cyanide byproducts)DCE, THF, DCM85 - 95% (Standard)
NaCNBH

Good (Requires pH 4-5 control)High (Generates HCN gas)MeOH, EtOH70 - 85% (Hindered)
Picoline-Borane (Pic-BH

)
Very GoodLow (Green alternative)MeOH, H

O
75 - 90%
Ti(O

Pr)

/ NaBH

Moderate (Forces iminium formation)Moderate (Moisture sensitive)THF, EtOH60 - 80% (Highly Hindered)

Experimental Methodologies

Protocol A: Direct Reductive Amination (For Aldehydes and Unhindered Ketones)

This protocol utilizes STAB and is highly effective for the majority of substrates coupling with 3-(trifluoromethoxy)pyrrolidine[2].

Materials:

  • 3-(trifluoromethoxy)pyrrolidine (1.0 equiv)

  • Aldehyde or unhindered ketone (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv for aldehydes; 2.0 equiv for ketones)

  • Glacial acetic acid (AcOH) (1.0 equiv, only if using ketones)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N

    
    , dissolve 3-(trifluoromethoxy)pyrrolidine and the carbonyl compound in anhydrous DCE.
    
  • Acidification (Conditional): If the substrate is a ketone, add 1.0 equiv of glacial acetic acid. Note: Do not add acid if the substrate is an aldehyde, as this can promote premature carbonyl reduction.

  • Activation: Stir the mixture at room temperature for 15–30 minutes to allow hemiaminal/iminium equilibration.

  • Reduction: Add STAB portion-wise over 5 minutes. The reaction is mildly exothermic; maintain at room temperature using a water bath if scaling up.

  • Monitoring: Stir for 2–12 hours. Monitor via LC-MS.

  • Quench & Workup: Quench the reaction carefully by adding saturated aqueous NaHCO

    
     until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (DCM) three times.
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH gradient).

Workflow Step1 1. Mix Amine & Carbonyl in DCE Step2 2. Add AcOH (Ketones Only) Step1->Step2 Step3 3. Add STAB (1.5 - 2.0 eq) Step2->Step3 Step4 4. Stir at RT (LC-MS Monitor) Step3->Step4 Step5 5. Quench (Sat. NaHCO3) Step4->Step5 Step6 6. Extract & Purify Step5->Step6

Step-by-step operational workflow for the direct reductive amination protocol.

Protocol B: Indirect Reductive Amination (For Sterically Hindered Ketones)

When coupling 3-(trifluoromethoxy)pyrrolidine with sterically encumbered ketones, direct STAB reduction often fails due to the slow rate of iminium formation. A Lewis acid is required to force the dehydration step[3].

Step-by-Step Procedure:

  • Dissolve the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (0.2 M).

  • Add Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (1.5 equiv). Stir at room temperature or mild reflux (50 °C) for 12 hours to force iminium formation.
  • Cool the reaction to 0 °C and carefully add a solution of NaCNBH

    
     (1.5 equiv) in MeOH.
    
  • Stir for an additional 4 hours at room temperature.

  • Quench with water (causes precipitation of TiO

    
     salts). Filter through a pad of Celite, washing with EtOAc. Extract and purify as above.
    

Self-Validating Systems & Troubleshooting

To ensure scientific rigor, every reductive amination must be treated as a self-validating system monitored by LC-MS. The reaction mixture contains distinct mass signatures that dictate the required troubleshooting steps:

  • Observation: High levels of alcohol byproduct (M+2 of the carbonyl) and unreacted amine.

    • Causality: The hydride source reduced the carbonyl before the iminium could form. This indicates the nucleophilicity of the 3-(trifluoromethoxy)pyrrolidine is the bottleneck.

    • Action: Switch to Protocol B (pre-form the iminium with Ti(O

      
      Pr)
      
      
      
      ) or remove acetic acid from the STAB protocol.
  • Observation: LC-MS shows a strong peak corresponding to the iminium ion (Mass = Amine + Carbonyl - H

    
    O), but no product formation.
    
    • Causality: The iminium has formed successfully, but the hydride transfer is failing, either due to steric exclusion or depletion of the reducing agent.

    • Action: Add an additional 1.0 equiv of STAB. If it still fails, the STAB molecule is too bulky; switch to the smaller NaCNBH

      
      [3].
      
  • Observation: Over-alkylation (tertiary amine reacting further).

    • Causality: Not applicable here. Because 3-(trifluoromethoxy)pyrrolidine is already a secondary amine, the product is a tertiary amine, which cannot undergo further reductive amination. This is a distinct advantage over primary amines[2].

References

  • [1] Vertex Pharmaceuticals Inc. WO2021081375A1 - Inhibitors of raf kinases. Google Patents. Available at:

  • [3] Borch, R. F., Bernstein, M. D., & Durst, H. D. The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 1971, 93(12), 2897-2904. Available at:[Link]

  • [2] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

Sources

Application Note: Optimized Peptide Coupling Protocols for (R)-3-(trifluoromethoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecule Analysis

(R)-3-(trifluoromethoxy)pyrrolidine is a high-value chiral building block in medicinal chemistry. The trifluoromethoxy (-OCF


) group acts as a "super-halogen," offering high lipophilicity (

= +1.04) and metabolic stability while serving as a bioisostere for chlorine or a trifluoromethyl group.

While pyrrolidines are generally good nucleophiles, this specific scaffold presents unique challenges:

  • Electronic Deactivation: The -OCF

    
     group at the C3 position exerts a strong inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine.
    
  • Steric Environment: The C3 substituent creates a chiral pocket that can impede the approach of bulky carboxylic acids.

  • Salt Management: The compound is typically supplied as a hydrochloride salt (HCl), requiring effective in situ neutralization to release the reactive free base without causing racemization of sensitive coupling partners.

This guide provides three tiered protocols ranging from standard discovery chemistry to difficult, sterically encumbered couplings.

Chemical Compatibility & Pre-Coupling Considerations

ParameterSpecificationImpact on Protocol
Form Hydrochloride Salt (Solid)Requires 1.0–1.5 eq. extra base (DIPEA/NMM) to liberate free amine.
Chirality (R)-EnantiomerStable. The C3 center is not acidic; risk of racemization is low, but the coupling partner (acid) requires standard care.
Solubility High in DMF, DCM, DMSOCompatible with standard organic synthesis solvents.
pKa (Conj. Acid) ~9.0 (Est.)Slightly lower than pyrrolidine (~11.3) due to -OCF

effect; requires stronger activation of the acid partner.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, milligram scales, and valuable/chiral carboxylic acids.

Mechanism: HATU generates a highly reactive At-ester intermediate, driving the reaction despite the reduced nucleophilicity of the pyrrolidine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (R)-3-(trifluoromethoxy)pyrrolidine HCl (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF , add DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Amine Preparation: In a separate vial, dissolve (R)-3-(trifluoromethoxy)pyrrolidine HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.0–3.0 equiv) to neutralize the salt.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA)

    • Saturated NaHCO

      
       (removes unreacted acid/HATU byproducts)
      
    • Brine (5x) (critical to remove DMF)

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Scalable & Green (T3P/EtOAc)

Best for: Gram-scale synthesis, cost-sensitivity, and easy workup.

Mechanism: Propylphosphonic anhydride (T3P) acts as a coupling agent with very low epimerization potential. The byproducts are water-soluble, simplifying purification.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (R)-3-(trifluoromethoxy)pyrrolidine HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

  • Charge: Combine Carboxylic Acid (1.0 equiv) and (R)-3-(trifluoromethoxy)pyrrolidine HCl (1.1 equiv) in EtOAc .

  • Base Addition: Add NMM (3.5 equiv). The mixture may become a slurry. Cool to 0°C.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: The reaction mixture is already in the extraction solvent. Wash with water, 1N HCl, and brine.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Protocol C: Sterically Hindered Acids (Ghosez's Reagent)

Best for: Tertiary carboxylic acids or electron-poor acids where HATU fails.

Mechanism: Converts the acid in situ to an acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent), which is neutral and milder than Thionyl Chloride.

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM . Add Ghosez's Reagent (1.2 equiv). Stir at RT for 1–2 hours. Monitor by quenching a small aliquot with MeOH and checking for Methyl Ester by LC-MS.

  • Coupling: Cool the mixture to 0°C. Add (R)-3-(trifluoromethoxy)pyrrolidine HCl (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Stir at 0°C for 30 mins, then RT for 2 hours.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on the properties of the carboxylic acid partner.

CouplingLogic Start Start: Select Coupling Partner (Carboxylic Acid) CheckSterics Is the Acid Sterically Hindered? (e.g., Tertiary alpha-carbon) Start->CheckSterics CheckScale Is the Scale > 1 Gram? CheckSterics->CheckScale No (Standard) ProtocolC Protocol C: Ghosez's Reagent (Acid Chloride via Neutral conditions) CheckSterics->ProtocolC Yes (High Sterics) ProtocolA Protocol A: HATU/DIPEA (High Yield, Standard) CheckScale->ProtocolA No (Discovery Scale) ProtocolB Protocol B: T3P/EtOAc (Scalable, Easy Workup) CheckScale->ProtocolB Yes (Large Scale)

Caption: Decision tree for reagent selection. Blue: Start; Yellow: Decision Points; Green: Standard/Scalable Protocols; Red: High-Reactivity Protocol.

Troubleshooting & Critical Parameters

Issue: Low Conversion
  • Cause: The -OCF

    
     group reduces nitrogen nucleophilicity.
    
  • Solution: Switch from EDC/HOBt to HATU or PyBOP . Ensure the HCl salt is fully neutralized. If using HATU, ensure no phosphate buffer is present (incompatible).

  • Check: Verify the pH of the reaction mixture is >8.0 (damp pH paper) to ensure the amine is free.

Issue: Epimerization of Coupling Partner
  • Cause: Over-activation of the acid or excess base.

  • Solution: Use T3P (Protocol B) or reduce DIPEA loading. If using HATU, pre-activate the acid for only 2 minutes at 0°C before adding the amine.

Issue: Product Solubilization
  • Observation: The -OCF

    
     group significantly increases lipophilicity.
    
  • Impact: The product may not precipitate from water/ether.

  • Adjustment: During workup, ensure the organic layer (EtOAc/DCM) is washed thoroughly. When purifying by reverse-phase HPLC, the compound will elute later (higher % MeCN) than non-fluorinated analogs.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A new reagent for the synthesis of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454-455. Link

Application Note: (R)-3-(Trifluoromethoxy)pyrrolidine as a Bioisostere for Proline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Unique Role of Proline and the Power of Bioisosterism

Proline, with its unique secondary amine incorporated into a five-membered pyrrolidine ring, holds a distinct position among the canonical amino acids.[1] Its rigid structure imparts significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular recognition events.[2][3] Proline-rich motifs are critical for many protein-protein interactions, making this amino acid a frequent resident in pharmacologically active peptides and small molecule drugs.

However, the very properties that make proline valuable can also present challenges in drug development. These include susceptibility to metabolic oxidation at the C3 or C4 positions and a native conformational equilibrium that may not be optimal for target binding. Bioisosterism—the strategy of replacing a functional group with another that retains similar physical or chemical properties to produce a compound with comparable biological activity—is a cornerstone of modern medicinal chemistry.[4] Thoughtful application of bioisosteric replacement can address issues of metabolic stability, lipophilicity, target affinity, and selectivity.[4] This guide focuses on (R)-3-(trifluoromethoxy)pyrrolidine, a sophisticated proline bioisostere designed to leverage the unique properties of organofluorine chemistry to overcome these challenges.

The Trifluoromethoxy Group: A Privileged Moiety in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and pharmacodynamic properties.[5][6] The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence for its unique combination of electronic and steric characteristics.[5][7][8]

Key properties imparted by the -OCF₃ group include:

  • Enhanced Lipophilicity: The -OCF₃ group is significantly more lipophilic than a hydroxyl or even a methoxy group, with a Hansch-Leo π value of approximately +1.04.[8] This property can be harnessed to improve a molecule's ability to cross cellular membranes, potentially increasing bioavailability and cell permeability.[6][7]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~485 kJ/mol.[7][9] This makes the trifluoromethoxy group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily, which is a common metabolic pathway for C-H bonds.[7][9][10] Replacing a metabolically labile C-H bond with a C-OCF₃ group can block this pathway, prolonging the drug's half-life.[10]

  • Potent Electron-Withdrawing Effects: Due to the high electronegativity of the fluorine atoms, the -OCF₃ group exerts a strong electron-withdrawing inductive effect.[8][11] This can significantly alter the pKa of nearby functional groups, influence molecular conformation through stereoelectronic effects, and modulate binding interactions with biological targets.[11][12]

(R)-3-(Trifluoromethoxy)pyrrolidine: A Superior Proline Mimic

Placing the trifluoromethoxy group at the 3-position of the pyrrolidine ring creates a proline analogue with a powerful combination of these beneficial properties. The specific (R)-stereochemistry is crucial for dictating the conformational outcome.

Conformational Control: Biasing the Ring Pucker

The proline ring is not planar but exists in two primary puckered conformations: Cγ-endo (puckered towards the carboxyl group) and Cγ-exo (puckered away).[13] The installation of an electron-withdrawing substituent, such as fluorine or a trifluoromethoxy group, at the C3 or C4 position can strongly bias this equilibrium through stereoelectronic interactions, primarily the gauche effect.[12][14]

The gauche effect describes a favorable σC–H → σ*C–F hyperconjugation interaction that stabilizes a conformation where these bonds are anti-periplanar.[12] For a substituent at the 3-position, this effect can be just as influential as at the more commonly substituted 4-position.[2][13] The (R)-stereochemistry of the -OCF₃ group at the C3 position is engineered to favor a specific ring pucker, thereby pre-organizing the molecule into a conformation that may be more favorable for binding to its biological target. This conformational locking can reduce the entropic penalty upon binding, leading to enhanced potency.

Caption: Conformational influence of the (R)-OCF₃ substituent.

Physicochemical Property Modulation

The strategic replacement of proline with (R)-3-(trifluoromethoxy)pyrrolidine offers a toolkit for fine-tuning critical drug-like properties.

PropertyProline(R)-3-(Trifluoromethoxy)pyrrolidineRationale & Impact
Lipophilicity (cLogP) ~ -1.6~ +0.5 (Estimated)The highly lipophilic -OCF₃ group significantly increases the cLogP value, which can enhance membrane permeability and oral absorption.[6][7][8]
Acidity/Basicity (pKa) ~10.6 (amine)Lower than ProlineThe strong electron-withdrawing -OCF₃ group lowers the pKa of the ring nitrogen, reducing its basicity.[11][15] This can be beneficial for avoiding off-target interactions or improving cell penetration.
Metabolic Stability Susceptible to C3/C4 hydroxylationHighly resistantThe C-F bonds are exceptionally strong and block oxidative metabolism at the C3 position, increasing the compound's half-life.[7][9][10]
Conformation Flexible endo/exo puckerBiased toward a specific puckerStereoelectronic effects pre-organize the molecule, potentially increasing binding affinity by reducing the entropic cost of binding.[12][14]

Protocols for Synthesis and Application

Protocol 1: Synthesis of Fmoc-(R)-3-(trifluoromethoxy)pyrrolidine-OH

This protocol describes a representative synthesis starting from commercially available (R)-1-Boc-3-hydroxypyrrolidine. The key step is the introduction of the trifluoromethoxy group, which can be challenging.[8][16] This procedure is adapted from modern trifluoromethoxylation methodologies.

Workflow Diagram:

G A 1. Start: (R)-1-Boc-3-hydroxypyrrolidine B 2. Trifluoromethoxylation Reagents: Umemoto's or Togni's reagent, AgOCF3 Solvent: Anhydrous DCM A->B Step 1 C 3. Boc Deprotection Reagents: 4M HCl in Dioxane Solvent: Dioxane B->C Step 2 D 4. Fmoc Protection Reagents: Fmoc-OSu, Base (e.g., DIPEA) Solvent: DCM/H2O C->D Step 3 E 5. Final Product Fmoc-(R)-3-(OCF3)-Pyrrolidine-OH D->E Step 4

Caption: Synthetic workflow for the protected amino acid.

Step-by-Step Procedure:

  • Trifluoromethoxylation of (R)-1-Boc-3-hydroxypyrrolidine:

    • To a stirred solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq)[17] in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a suitable trifluoromethoxylation reagent (e.g., 5-(Trifluoromethyl)dibenzothiophenium triflate, 1.2 eq).

    • Add a silver salt such as AgOCF₃ (1.5 eq) to facilitate the reaction.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts. Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield (R)-1-Boc-3-(trifluoromethoxy)pyrrolidine.

  • Boc-Group Deprotection:

    • Dissolve the purified (R)-1-Boc-3-(trifluoromethoxy)pyrrolidine (1.0 eq) in a minimal amount of dioxane.

    • Add 4M HCl in dioxane (4-5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Concentrate the mixture to dryness under reduced pressure to obtain (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride salt, which can be used directly in the next step.

  • Fmoc-Group Protection:

    • Dissolve the hydrochloride salt (1.0 eq) in a mixture of DCM and saturated aqueous sodium bicarbonate solution (1:1).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final product, Fmoc-(R)-3-(trifluoromethoxy)pyrrolidine-OH. Characterize by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.[18][19]

Protocol 2: Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the incorporation of the non-natural amino acid into a peptide sequence using standard automated or manual Solid-Phase Peptide Synthesis (SPPS).[20][21]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin).

  • Fmoc-protected natural amino acids.

  • Fmoc-(R)-3-(trifluoromethoxy)pyrrolidine-OH (from Protocol 1).

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF).

  • Coupling Reagents: HBTU/HOBt or HATU (0.5 M in DMF), and N,N-diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-(R)-3-(trifluoromethoxy)pyrrolidine:

    • Rationale: Due to the potential steric bulk and altered electronics of the non-natural amino acid, a more potent coupling reagent and potentially longer coupling times or double coupling may be necessary to ensure complete reaction.[2][20]

    • In a separate vial, pre-activate Fmoc-(R)-3-(trifluoromethoxy)pyrrolidine-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (unreacted primary amines), repeat the coupling step (double coupling).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[20]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC and confirm its identity by LC-MS.

Protocol 3: In Vitro Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a proline-containing peptide versus its (R)-3-(trifluoromethoxy)pyrrolidine-containing analogue.[10]

Objective: To determine the rate of parent compound disappearance when incubated with liver microsomes, which are rich in CYP enzymes.

Procedure:

  • Incubation: Incubate the test peptides (e.g., at 1 µM final concentration) with liver microsomes (e.g., human or rat, at 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C. The reaction mixture must contain an NADPH-regenerating system to support CYP enzyme activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent peptide concentration.

  • Data Interpretation: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (T₁/₂) is calculated from the slope of the natural log of the concentration versus time plot. A longer half-life indicates greater metabolic stability.

Expected Outcome: The peptide containing (R)-3-(trifluoromethoxy)pyrrolidine is expected to exhibit a significantly longer half-life compared to the native proline-containing peptide, demonstrating the metabolic blocking effect of the trifluoromethoxy group.[10]

Conclusion

(R)-3-(trifluoromethoxy)pyrrolidine is a powerful and versatile bioisostere for proline. Its strategic design leverages the unique properties of the trifluoromethoxy group to confer enhanced metabolic stability, increased lipophilicity, and precise conformational control.[7][8][12] By blocking sites of oxidative metabolism and pre-organizing the peptide backbone, this non-natural amino acid provides a robust tool for medicinal chemists to overcome common challenges in drug development.[4][10] The protocols provided herein offer a practical guide for the synthesis, incorporation, and evaluation of this promising building block, enabling the rational design of more potent and durable therapeutic candidates.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. Available at: [Link]

  • Trifluoromethoxy group - Grokipedia. Grokipedia. Available at: [Link]

  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Available at: [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Available at: [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Available at: [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. Available at: [Link]

  • Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications (RSC Publishing). Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Pseudoprolines as stereoelectronically tunable proline isosteres. PubMed. Available at: [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. Available at: [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

  • Proline Analogues. Chemical Reviews (ACS Publications). Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). MDPI. Available at: [Link]

  • (PDF) Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Available at: [Link]

Sources

incorporating trifluoromethoxy groups into heterocyclic scaffolds

Application Note: Strategies for Incorporating Trifluoromethoxy ( ) Groups into Heterocyclic Scaffolds

Executive Summary

The trifluoromethoxy group (


  • Lipophilicity: The

    
     group significantly enhances lipophilicity (
    
    
    vs.
    
    
    ), improving membrane permeability.
  • Conformation: The

    
     bond allows for a distinct conformational preference (often orthogonal to the aromatic ring) compared to the rigid 
    
    
    bond, potentially accessing unique binding pockets.
  • Metabolic Stability: It blocks metabolic oxidation at the site of attachment while electronically deactivating the ring.

However, the formation of the





Silver-Mediated Nucleophilic CouplingPhotoredox-Catalyzed Radical Functionalization

Strategic Overview & Reagent Selection

Selection of the appropriate method depends heavily on the electronic nature of the heterocycle and the stage of synthesis.

Reagent Comparison Table
Reagent ClassReagent NameActive SpeciesPrimary MechanismBest Application
Nucleophilic Precursor TFMT (Trifluoromethyl triflate)

(via AgF)
Oxidative Cross-CouplingElectron-rich heterocycles, Boronic acids/Stannanes.
Radical Source Ngai Reagent II (N-OCF3 benzimidazole)

Photoredox (SET)Electron-deficient heterocycles, Late-stage C-H functionalization.
Salt TAS-OCF3

Nucleophilic SubstitutionLimited utility due to thermal instability; requires highly electrophilic substrates.
Ex Situ Source TFMB (Trifluoromethyl benzoate)

(masked)
Ag-Mediated CouplingScalable alternative to TFMT for stannane coupling.
Decision Logic for Method Selection

OCF3_StrategyStartTarget HeterocycleFuncIs the substrate pre-functionalized?Start->FuncDeoxyDeoxytrifluoromethoxylation(Start from Alcohol)Start->DeoxyAlternative RouteYesYes (B(OH)2, SnR3, Halide)Func->YesNoNo (C-H Bond)Func->NoMetalSilver-Mediated Coupling(Protocol 1)Yes->MetalUse TFMT or TFBzRadicalPhotoredox C-H Activation(Protocol 2)No->RadicalUse Ngai Reagent

Figure 1: Strategic decision tree for selecting the optimal trifluoromethoxylation pathway based on substrate functionality.

Protocol 1: Silver-Mediated Trifluoromethoxylation

Target: Functionalized Heterocycles (Aryl Stannanes, Boronic Acids) Mechanism: Oxidative Cross-Coupling via High-Valent Silver

This method, pioneered by the Ritter group, circumvents the instability of the free

Mechanistic Insight

The reaction does not proceed via simple


Ag_MechanismSubstrateAr-SnBu3TransmetalAr-Ag(I)Substrate->Transmetal+ Ag(I)Ag1Ag(I) SaltAg3[Ar-Ag(III)-F]Transmetal->Ag3+ OxidantOxidantF-TEDA-PF6(Selectfluor)LigandEx[Ar-Ag(III)-OCF3]Ag3->LigandEx+ OCF3 SourceProductAr-OCF3LigandEx->ProductReductiveEliminationSourceTAS-OCF3 orTFMT/AgFSource->LigandEx

Figure 2: Proposed catalytic cycle for silver-mediated oxidative trifluoromethoxylation involving high-valent Ag(III) species.

Experimental Procedure

Reagents:

  • Substrate: Heteroaryl stannane (1.0 equiv)

  • Ag Source:

    
     (2.0 equiv) or 
    
    
  • Oxidant: F-TEDA-PF6 (Selectfluor) (1.2 equiv)

  • 
     Source: TFMT (Trifluoromethyl triflate) + AgF (generates 
    
    
    in situ)
  • Solvent: Acetone (anhydrous)

Step-by-Step Protocol:

  • Preparation of Ag-OCF3 (In Situ):

    • In a glovebox, weigh

      
       (4.0 equiv) into a flame-dried vial.
      
    • Add anhydrous acetonitrile (

      
      ).
      
    • Cool to -30°C.

    • Slowly add TFMT (2.0 equiv) via syringe. Caution: TFMT is volatile.

    • Stir for 20 mins at -30°C to form the

      
       complex.
      
  • Coupling Reaction:

    • In a separate vial, dissolve the heteroaryl stannane (1.0 equiv) and F-TEDA-PF6 (1.2 equiv) in acetone.

    • Transfer the

      
       solution (from step 1) into the substrate vial at -30°C.
      
    • Allow the mixture to warm to room temperature naturally over 2 hours.

    • Stir at room temperature for an additional 4 hours.

  • Workup:

    • Dilute with diethyl ether and filter through a pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure. Note: Volatile products require careful concentration (use >200 mbar).

    • Purify via silica gel chromatography.

Critical Control Points:

  • Temperature: The

    
     species is thermally sensitive.[1] Do not exceed 0°C during the addition phase.
    
  • Moisture: Water causes hydrolysis of TFMT to triflic acid, killing the reaction. Use strictly anhydrous conditions.

Protocol 2: Photoredox Radical Trifluoromethoxylation

Target: Unfunctionalized Heterocycles (C-H Activation) Mechanism: Single Electron Transfer (SET) / Radical Addition

This modern approach, championed by the Ngai group, utilizes redox-active reagents (N-OCF3 benzimidazoles) that fragment to release the

2
Experimental Procedure

Reagents:

  • Substrate: Heterocycle (e.g., Pyridine, Quinoline) (1.0 equiv)

  • Reagent: Ngai Reagent II (N-trifluoromethoxy-2-phenylbenzimidazole) (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Solvent: DCM/MeCN (1:1)

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 10 mL glass vial equipped with a stir bar, add the heterocycle (0.2 mmol), Ngai Reagent II (0.3 mmol), and the Ru-photocatalyst (0.004 mmol).

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (

      
      ) three times (degassing is crucial for radical lifetimes).
      
    • Inject degassed DCM/MeCN solvent mixture (2.0 mL).

  • Irradiation:

    • Place the vial approx. 2-3 cm away from the Blue LED source.

    • Turn on the fan to cool the reaction (maintain temp < 30°C).

    • Stir vigorously under irradiation for 12-16 hours.

  • Workup:

    • Remove solvent under reduced pressure.

    • Redissolve in DCM and wash with saturated

      
       (to remove benzimidazole byproduct).
      
    • Dry over

      
       and purify via flash chromatography.
      

Self-Validating Check:

  • Color Change: The reaction mixture often changes from orange (Ru cat) to a darker hue as the reaction progresses.

  • TLC Monitoring: The Ngai reagent is UV active. Disappearance of the reagent spot indicates reaction completion.

References

  • Ritter, T. et al. (2011).[1][3] "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society. [Link]

  • Ngai, M.-Y. et al. (2018).[4][5] "Redox-active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation." Angewandte Chemie International Edition. [Link][5]

  • Togni, A. et al. (2018).[6] "Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Redox Fragmentation." Chemistry - A European Journal. [Link]

  • Hu, J. et al. (2018).[6] "Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent."[6] Angewandte Chemie. [Link]

  • Tang, P. et al. (2016). "Silver-Catalyzed Late-Stage Trifluoromethoxylation of Functionalized Arenes." Journal of the American Chemical Society. [Link]

reaction of (R)-3-(trifluoromethoxy)pyrrolidine with aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coupling Strategies for (R)-3-(Trifluoromethoxy)pyrrolidine

Introduction & Strategic Value

(R)-3-(trifluoromethoxy)pyrrolidine is a high-value chiral building block in modern medicinal chemistry. The trifluoromethoxy group (


) serves as a superior bioisostere for methoxy or chloro substituents, offering unique conformational properties (the "anomeric effect") and significantly enhancing metabolic stability and membrane permeability (lipophilicity modulation).

However, the introduction of the strongly electron-withdrawing


 group at the C3 position reduces the nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted analogs. Consequently, standard alkylation or coupling protocols often require optimization to prevent stalled reactions or side-product formation.

This guide outlines two distinct, self-validating protocols for coupling this amine with aryl halides:

  • Palladium-Catalyzed Buchwald-Hartwig Amination (For unactivated or electron-rich aryl halides).

  • Nucleophilic Aromatic Substitution (

    
    )  (For electron-deficient/activated aryl halides).
    

Reaction Decision Matrix

Before selecting a protocol, analyze the electronic nature of your aryl halide electrophile.

CouplingStrategy Start Start: Analyze Aryl Halide (Ar-X) CheckEWG Does Ar-X have strong EWGs? (e.g., -NO2, -CN, Pyridine-N) Start->CheckEWG YesEWG Yes: Activated System CheckEWG->YesEWG Electron Deficient NoEWG No: Unactivated/Neutral/Electron-Rich CheckEWG->NoEWG Electron Rich/Neutral ProtocolSnAr Select Protocol B: SnAr (Base Mediated) YesEWG->ProtocolSnAr SolventSnAr Solvent: DMSO, DMF, or NMP Base: K2CO3 or DIPEA ProtocolSnAr->SolventSnAr ProtocolPd Select Protocol A: Buchwald-Hartwig Coupling NoEWG->ProtocolPd LigandChoice Ligand Selection Critical: Use RuPhos or BrettPhos ProtocolPd->LigandChoice

Figure 1: Decision tree for selecting the optimal coupling strategy based on electrophile electronics.

Protocol A: Buchwald-Hartwig Amination

Best for: Unactivated aryl bromides/chlorides, pyridines without strong EWGs.

Expert Insight: The reduced nucleophilicity of the amine requires a highly active catalyst system. We recommend RuPhos or BrettPhos precatalysts. Older generation ligands (e.g., BINAP, DPPF) often result in sluggish conversion with this specific substrate.

Materials
  • Amine: (R)-3-(trifluoromethoxy)pyrrolidine (HCl salt or free base).

  • Aryl Halide: 1.0 equiv.[1]

  • Catalyst: RuPhos Pd G3 or G4 (2–5 mol%).

  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).[2]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Free-Basing (If using HCl salt):

    • Note: Using the HCl salt directly with

      
       consumes 1 equiv of base and generates NaCl, which can alter ionic strength. It is preferred to free-base in situ or beforehand.
      
    • In situ: Add 1.1 equiv of extra base.

  • Setup:

    • In a glovebox or under active Argon flow, charge a reaction vial with Aryl Halide (1.0 mmol), Amine (1.2 mmol), and Base (1.5 mmol

      
       or 2.0 mmol 
      
      
      
      ).
    • Add RuPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition:

    • Add anhydrous Toluene (concentration 0.2 M, ~5 mL).

    • Critical: If the amine is a liquid added via syringe outside the glovebox, ensure it is purged with Argon.

  • Reaction:

    • Seal the vial. Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of Aryl Halide. The product will likely be more polar than the aryl halide but less polar than the starting amine.

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate and purify via flash chromatography.[1]

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: 2-chloropyridines, 4-fluoronitrobenzenes, or aryl halides with ortho/para electron-withdrawing groups.

Expert Insight: While standard pyrrolidine reacts violently with some activated halides, the


 analog is tamer. Heat is often required.[1] Use a polar aprotic solvent to stabilize the Meisenheimer complex intermediate.
Materials
  • Amine: (R)-3-(trifluoromethoxy)pyrrolidine (HCl salt).

  • Electrophile: Activated Aryl Halide (1.0 equiv).

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv).
    
  • Solvent: DMSO or DMF (0.5 M).

Step-by-Step Procedure
  • Charge:

    • Combine Amine HCl salt (1.2 equiv) and Base (3.0 equiv) in the reaction vessel.

    • Add Solvent (DMF or DMSO). Stir for 5 mins to ensure neutralization of the HCl salt.

  • Addition:

    • Add the Activated Aryl Halide (1.0 equiv).

  • Reaction:

    • Temperature: Start at RT . If no reaction after 1 hour (TLC/LCMS), heat to 60 °C , then 100 °C incrementally.

    • Why? Overheating highly activated substrates can cause decomposition or polymerization.

  • Workup (Aqueous):

    • Dilute reaction mixture with water (5x reaction volume).

    • Extract with EtOAc or DCM (3x).

    • Critical Step: Wash organic layer with saturated

      
       (if using DMF) to remove solvent residues.
      
    • Dry over

      
      , concentrate, and purify.
      

Comparative Data & Expectations

ParameterProtocol A (Pd-Cat)Protocol B (

)
Substrate Scope Broad (Cl, Br, I, OTf)Narrow (Must have EWG)
Temperature 80–110 °CRT – 100 °C
Base Sensitivity High (Strong bases used)Moderate (Carbonates/Amines)
Cost High (Pd Catalyst + Ligand)Low
Typical Yield 75–95%85–99%
Racemization Risk Low (Stereocenter is distal)Negligible

Safety & Handling

  • (R)-3-(trifluoromethoxy)pyrrolidine:

    • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3][4] Treat as a corrosive secondary amine.

    • Storage: Hygroscopic. Store under Nitrogen/Argon at 2–8 °C.

  • Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

  • Solvents: Toluene and Dioxane are flammable and reproductive toxins. DMSO passes through skin easily; wear nitrile gloves.

References

  • Buchwald-Hartwig Amination (General Methodology)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Mechanistic Considerations for Secondary Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[5] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Properties of Trifluoromethoxy Group

    • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
  • Reagent Safety Data (Example)

    • Fisher Scientific SDS for Pyrrolidine deriv

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of (R)-3-(trifluoromethoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidinone core is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The trifluoromethoxy group, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] (R)-3-(trifluoromethoxy)pyrrolidine is therefore a valuable building block for the synthesis of novel therapeutic agents.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[4][5] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and advanced materials.[4][5] This guide provides a detailed protocol and technical considerations for the successful Buchwald-Hartwig amination of (R)-3-(trifluoromethoxy)pyrrolidine with aryl halides, a key transformation for accessing novel drug-like molecules. A significant advantage of modern Buchwald-Hartwig protocols is the ability to couple chiral amines, such as (R)-3-(trifluoromethoxy)pyrrolidine, without racemization of the stereocenter.[6]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)Ln Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(NR2)Ln Amine_Coordination->Amido_Complex  Base (-HX) Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex, forming a Pd(II) species.[4] The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-Cl.[8]

  • Amine Coordination and Deprotonation: The amine, in this case (R)-3-(trifluoromethoxy)pyrrolidine, coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex.[7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the product arylamine and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]

Experimental Protocol: Buchwald-Hartwig Amination of (R)-3-(trifluoromethoxy)pyrrolidine

This protocol provides a general procedure for the coupling of (R)-3-(trifluoromethoxy)pyrrolidine with an aryl bromide. The reaction conditions are based on established protocols for secondary cyclic amines and should be optimized for specific substrates.[9]

Materials and Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 2.4 mmol, 2.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Anhydrous and inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Note on (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride: The amine is commercially available as a hydrochloride salt. Therefore, an additional equivalent of base is required to neutralize the HCl salt in situ.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Charge Schlenk tube with: Aryl bromide, Pd precatalyst, Ligand, and Base Inert Evacuate and backfill with an inert gas (3x) Reagents->Inert Add_Solvent Add anhydrous solvent Inert->Add_Solvent Add_Amine Add (R)-3-(trifluoromethoxy)pyrrolidine (as a solution or neat) Add_Solvent->Add_Amine Heat Heat the reaction mixture (e.g., 80-110 °C) Add_Amine->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with saturated aqueous NH4Cl Cool->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry the combined organic layers (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (2.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe. In a separate vial, dissolve (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride (1.2 mmol) in a minimal amount of the reaction solvent if it is a solid, or add it directly if it is a liquid, via syringe to the reaction mixture.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(R)-3-(trifluoromethoxy)pyrrolidine.

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For a novel substrate like (R)-3-(trifluoromethoxy)pyrrolidine, systematic optimization may be required.

ParameterRecommended Starting PointRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[7]
Ligand Xantphos, RuPhos, BrettPhosThe choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally preferred. Xantphos is a good starting point for secondary amines. For more sterically hindered substrates, more specialized ligands like RuPhos may be beneficial.[7]
Base NaOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common and effective choice. LHMDS can be advantageous for substrates with base-sensitive functional groups.[7][9]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene is a widely used and effective solvent for these reactions.[7]
Temperature 80-110 °CMost Buchwald-Hartwig aminations require heating. The optimal temperature will depend on the reactivity of the specific aryl halide and amine.[8]
Reaction Time 2-24 hoursReaction times can vary significantly depending on the substrates and conditions. Monitoring the reaction is crucial.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Ensure anhydrous and inert conditions. Use fresh, high-purity reagents. Increase the reaction temperature. Consider a different catalyst/ligand system.
Side Product Formation (e.g., Hydrodehalogenation) Inefficient reductive elimination.Use a more electron-rich and/or sterically hindered ligand to promote reductive elimination. A weaker base may also be beneficial.
Diaryl- or Triarylphosphine Oxide Formation Presence of oxygen.Ensure rigorous exclusion of air from the reaction mixture through proper inert gas techniques.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl-(R)-3-(trifluoromethoxy)pyrrolidines. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and preserve the stereochemical integrity of the chiral amine. This application note provides a solid foundation for developing and optimizing this crucial transformation in the synthesis of novel, fluorinated molecules for drug discovery and development.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • McNulty, J., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Li, W., et al. (n.d.). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. National Center for Biotechnology Information. Retrieved from [Link]

  • Wolfe, J. P., & Tomori, H. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. National Center for Biotechnology Information. Retrieved from [Link]

  • Stradiotto, M. (n.d.). PALLADIUM-CATALYZED AMINE SYNTHESIS: CHEMOSELECTIVITY AND REACTIVITY UNDER AQUEOUS CONDITIONS. DalSpace. Retrieved from [Link]

  • Vantourout, J., et al. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ResearchGate. (n.d.). LiBr‐Mediated Cross‐Coupling towards α‐Trifluoromethylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Retrieved from [Link]

  • ACS Publications. (2022, June 2). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 21). Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for a-trifluoromethyl-and homoallyl-substituted amine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving enantiomeric excess of (R)-3-(trifluoromethoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enantiomeric Excess (ee) for (R)-3-(trifluoromethoxy)pyrrolidine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the (R)-enantiomer of 3-(trifluoromethoxy)pyrrolidine.

This compound is a critical chiral building block in the development of targeted therapeutics, including RAF kinase inhibitors[1]. However, the strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) group fundamentally alters the basicity and interaction profile of the pyrrolidine ring, requiring specialized approaches for chiral resolution and chromatographic separation.

Part 1: Troubleshooting Guide & FAQs

Q1: My classical resolution using L-tartaric acid yields low ee% and poor recovery. Why is this happening, and how can I fix it? Causality & Solution: The -OCF3 group exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the secondary amine compared to an unsubstituted pyrrolidine. Standard weak resolving agents like L-tartaric acid often fail to achieve complete proton transfer, resulting in highly soluble or unstable diastereomeric salts. Actionable Fix: Switch to a stronger, more lipophilic chiral acid such as O,O'-dibenzoyl-L-tartaric acid (L-DBTA). Shift your solvent system from highly polar (EtOH/Water) to moderately non-polar (Isopropanol/Heptane) to thermodynamically drive the precipitation of the less soluble diastereomeric salt.

Q2: During chiral HPLC analysis, I observe severe peak tailing and poor resolution of the enantiomers. What is the root cause? Causality & Solution: Peak tailing in basic amines is typically caused by secondary interactions between the pyrrolidine nitrogen and residual acidic silanols on the silica support of the chiral stationary phase (CSP). Actionable Fix: You must mask these silanols. Incorporate a basic modifier into your mobile phase. A proven method for this specific compound utilizes a Chiralpak IE column with a mobile phase containing 0.5% of 2M Ammonia (NH3) in Methanol[2]. This dynamic coating neutralizes the silanols, sharpening the peaks and restoring baseline resolution.

Q3: We are experiencing racemization during the deprotection of our synthesized (R)-3-(trifluoromethoxy)pyrrolidine intermediates. How can we prevent this? Causality & Solution: The proton at the C3 position (geminal to the -OCF3 group) is highly acidic due to the adjacent electron-withdrawing fluorine atoms. Under strongly basic conditions or prolonged heating, this proton can be abstracted, leading to enamine formation and subsequent racemization. Actionable Fix: Avoid strong bases (like NaH or KOtBu) during downstream processing. If using a Boc-protecting group, perform deprotection under strictly acidic conditions (e.g., 4M HCl in Dioxane or TFA in DCM) at room temperature to preserve stereochemical integrity.

Part 2: Quantitative Data & Method Summaries

To facilitate method selection, the following table synthesizes validated parameters for improving the enantiomeric excess of 3-substituted fluorinated pyrrolidines.

Resolution MethodResolving Agent / ColumnSolvent / Mobile PhaseCritical ModifierTypical YieldTarget ee (%)
Classical Salt Resolution O,O'-Dibenzoyl-L-tartaric acidIsopropanol / HeptaneNone30-35%>95%
Analytical Chiral HPLC Chiralpak IE (5 µm)Hexane / Ethanol (70:30)0.5% (2M NH3 in MeOH)N/A>99%
Preparative Chiral HPLC Chiralpak IE (20x250 mm)Hexane / Ethanol (70:30)0.5% (2M NH3 in MeOH)~9% (per pass)>98%

Note: Preparative yields refer to isolated recovery from a single chromatographic pass of the racemate[2].

Part 3: Experimental Workflows & Self-Validating Protocols

Protocol A: Preparative Chiral HPLC Resolution

Objective: Chromatographic isolation of (R)-3-(trifluoromethoxy)pyrrolidine from the racemate.

  • Sample Preparation: Dissolve racemic 3-(trifluoromethoxy)pyrrolidine hydrochloride in a minimum viable volume of Ethanol (EtOH).

  • Column Equilibration: Flush a Chiralpak IE column (2 x 25 cm, 5 µm) with Mobile Phase A (Hexane containing 0.5% of 2M NH3 in MeOH) and Mobile Phase B (EtOH) at a 70:30 isocratic ratio[2].

  • Validation Checkpoint: Run a 10 µL analytical injection. Self-Validation: Proceed to preparative scale only if the resolution factor (Rs) between the (R) and (S) peaks is > 1.5 and the asymmetry factor (As) is ≤ 1.2.

  • Preparative Injection: Inject the sample at a flow rate of 18 mL/min. Monitor UV absorbance at 220 nm and 254 nm[2].

  • Fraction Collection: Collect the peak corresponding to the target (R)-enantiomer.

  • Recovery: Concentrate the fractions under vacuum at < 35°C. Caution: The free base of this compound is highly volatile; ensure the temperature remains strictly controlled during solvent evaporation.

SFCOptimization S1 Select Chiralpak IE Column S2 Screen Mobile Phase (Hexane / EtOH) S1->S2 S3 Add Basic Modifier (0.5% 2M NH3 in MeOH) S2->S3 S4 Evaluate Resolution (Rs) S3->S4 S5 Rs > 1.5? S4->S5 S6 Scale to Preparative HPLC S5->S6 Yes S7 Adjust Modifier/Gradient S5->S7 No S7->S2

Decision tree for optimizing chiral HPLC methods for basic fluorinated pyrrolidines.

Protocol B: Classical Diastereomeric Salt Resolution

Objective: Thermodynamic enrichment of the (R)-enantiomer via selective crystallization.

  • Salt Formation: In a dry flask, combine 1.0 equivalent of racemic 3-(trifluoromethoxy)pyrrolidine (free base) with 1.0 equivalent of O,O'-dibenzoyl-L-tartaric acid (L-DBTA).

  • Dissolution: Add a 4:1 mixture of Isopropanol/Heptane. Heat the suspension to 70°C until a homogenous, clear solution is achieved.

  • Validation Checkpoint: Visually inspect the solution. Self-Validation: If the solution is cloudy, add Isopropanol dropwise until absolute clarity is achieved to prevent kinetic trapping of impurities.

  • Crystallization: Cool the solution strictly at a rate of 0.1°C/min down to 20°C, then hold for 12 hours.

  • Isolation: Filter the resulting crystals and wash with cold Heptane.

  • Salt Break: Suspend the crystals in Dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH 11. Extract the organic layer, dry over Na2SO4, and concentrate to yield the enriched (R)-enantiomer.

ResolutionWorkflow N1 Racemic 3-(OCF3)pyrrolidine N2 Add L-DBTA Resolving Agent N1->N2 N3 Dissolve in IPA/Heptane (Heat to 70°C) N2->N3 N4 Controlled Cooling (0.1°C/min) N3->N4 N5 Filter Diastereomeric Salt N4->N5 N6 Salt Break (1M NaOH) & Extract N5->N6 N7 Enriched (R)-Enantiomer (>95% ee) N6->N7

Workflow for the chiral resolution of 3-(trifluoromethoxy)pyrrolidine via salt formation.

References

  • Title: WO2021081375A1 - Inhibitors of raf kinases Source: Google Patents URL

Sources

troubleshooting low yields in 3-trifluoromethoxy pyrrolidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Trifluoromethoxy Pyrrolidine Coupling

Subject: Troubleshooting Low Yields in N-Functionalization of 3-(Trifluoromethoxy)pyrrolidine Ticket ID: #OCF3-PYR-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing low yields because 3-(trifluoromethoxy)pyrrolidine is a deceptively poor nucleophile.

While pyrrolidine is typically a robust secondary amine (


 ~11.3), the introduction of the trifluoromethoxy (-OCF

) group at the 3-position introduces two critical dampening factors:
  • Strong Inductive Deactivation (-I Effect): The highly electronegative fluorine atoms pull electron density through the oxygen and the carbon skeleton, significantly lowering the basicity and nucleophilicity of the nitrogen lone pair.

  • Steric Drag: Depending on the stereochemistry (

    
     or 
    
    
    
    ), the -OCF
    
    
    group creates a "roof" effect that hinders the approach of bulky electrophiles.

This guide moves beyond standard "try a different base" advice. We will treat the Amide Coupling and C-N Cross-Coupling (Buchwald-Hartwig) as distinct mechanistic challenges.

Part 1: Amide Coupling Troubleshooting

For reactions with Carboxylic Acids

The Diagnostic: Why Standard Conditions Fail

If you are using EDC/HOBt or even standard HATU/DIPEA conditions and seeing yields <40%, the activated ester intermediate is hydrolyzing or rearranging (to N-acyl urea) faster than your "lazy" amine can attack it.

The Solution: "Hot" Electrophiles & Anhydrides

You must shift the equilibrium by generating a more reactive electrophile or using a coupling reagent that minimizes steric clash.

Recommended Reagent Hierarchy:

  • T3P (Propanephosphonic acid anhydride): Best for sterics.[1] T3P forms a mixed anhydride that is highly reactive but less prone to epimerization than acid chlorides. It also acts as a water scavenger.

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine): Best for reactivity. Converts the acid to the acid chloride in situ under neutral conditions.

  • HATU + Collidine: Best for standard screening. Collidine (2,4,6-trimethylpyridine) is a non-nucleophilic base that prevents base-mediated side reactions better than DIPEA.

Protocol A: The T3P Method (High Yield)

Use this for chiral acids or when epimerization is a concern.[2]

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv 3-(trifluoromethoxy)pyrrolidine (free base) in EtOAc or 2-MeTHF (0.2 M).

    • Note: If using the HCl salt of the amine, add 2.5 equiv DIPEA and stir for 15 min before adding T3P.

  • Cool: Cool to 0 °C.

  • Activate: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Base: Add DIPEA (4.0 equiv) dropwise.

    • Critical: The base must be added after the T3P to ensure the acid is deprotonated in the presence of the coupling agent.

  • Reaction: Allow to warm to RT and stir for 12–24 h.

  • Workup: Wash with water, sat. NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and brine. The T3P byproducts are water-soluble.
    

Part 2: Buchwald-Hartwig Coupling Troubleshooting

For reactions with Aryl Halides

The Diagnostic: Catalyst "Death"

In Pd-catalyzed couplings, electron-deficient secondary amines often fail to bind to the Pd(II) intermediate after oxidative addition. This stalls the catalytic cycle, leading to protodehalogenation (reduction) of your aryl halide.

The Solution: Specialized Ligands

Standard ligands like BINAP or dppf are insufficient. You need bulky, electron-rich dialkylbiaryl phosphine ligands that facilitate reductive elimination.

Recommended Systems:

  • Ligand: RuPhos is the "Gold Standard" for secondary amines. BrettPhos is an alternative if the aryl halide is extremely hindered.

  • Precatalyst: Use RuPhos Pd G3 or G4 . Avoid generating the catalyst in situ from Pd(OAc)

    
     as the activation step is often inefficient with these amines.
    
  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS . Weak bases like Carbonates often fail unless the aryl halide is highly activated (e.g., pyridine).

Protocol B: The RuPhos G4 Method

Strict exclusion of O2 and moisture is required.

  • Charge: In a vial, add Aryl Bromide (1.0 equiv), 3-(trifluoromethoxy)pyrrolidine (1.2 equiv), and NaOtBu (1.5 equiv) .

  • Catalyst: Add RuPhos Pd G4 (2–5 mol%) .

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed, 0.2 M).

  • Heat: Seal and heat to 80–100 °C for 4–12 h.

  • Check: If conversion stalls, add another 2 mol% catalyst.

Part 3: Troubleshooting Logic & Visuals

Decision Matrix: Optimizing Conditions

TroubleshootingGuide Start Start: Low Yield Observed CheckSalt 1. Is Amine an HCl Salt? Start->CheckSalt FreeBase Action: Freebase first (Partition in DCM/NaHCO3) CheckSalt->FreeBase Yes RxnType 2. Reaction Type? CheckSalt->RxnType No / Done FreeBase->RxnType Amide Amide Coupling RxnType->Amide Buchwald Buchwald-Hartwig RxnType->Buchwald ReagentCheck Current Reagent? Amide->ReagentCheck EDC EDC/HOBt / HATU ReagentCheck->EDC Using Standard SwitchT3P Switch to T3P (EtOAc) or Ghosez Reagent EDC->SwitchT3P Yield < 50% LigandCheck Ligand Used? Buchwald->LigandCheck StandardLig BINAP / PPh3 / dppf LigandCheck->StandardLig Using Standard SwitchRuPhos Switch to RuPhos Pd G4 Base: NaOtBu StandardLig->SwitchRuPhos Yield < 20%

Figure 1: Decision tree for troubleshooting coupling failures with 3-trifluoromethoxy pyrrolidine.

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction turns black and I lose the amine. Is the -OCF3 group eliminating?

  • A: It is possible but rare under standard conditions. The -OCF

    
     group is generally stable. However, under very strong basic conditions (e.g., 
    
    
    
    -BuLi) or high heat (>120 °C) with strong bases,
    
    
    -elimination of HF can occur.
    • Fix: Keep temperatures below 100 °C. If using NaOtBu, ensure the reaction is strictly anhydrous to prevent formation of NaOH which is harsher.

Q: I am seeing two spots on TLC that are very close. Is this the product?

  • A: 3-(trifluoromethoxy)pyrrolidine is chiral. If you are using a racemic mixture, or if your coupling partner is chiral, you may be seeing diastereomers. Furthermore, amide rotamers (cis/trans around the amide bond) are common with proline-like derivatives.

    • Test: Run a variable-temperature NMR. If the peaks coalesce at 60–80 °C, they are rotamers, not impurities.

Q: Can I use the HCl salt directly in the Buchwald reaction?

  • A: Avoid this. While you can add extra base to neutralize it in situ, the generated chloride ions can poison the Palladium catalyst (forming unreactive [PdL(Cl)

    
    ] species) or displace the ligand. Always free-base the amine (DCM/NaOH extraction) prior to use in transition-metal catalysis.
    

References

  • Amide Coupling Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • T3P Reagent Utility: Patterson, J. B., et al. (2011). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for the Synthesis of Heterocycles. Organic Letters, 13(22), 6114–6117. Link

  • Buchwald-Hartwig for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Nucleophilicity of Fluorinated Amines: Ni, C., & Hu, J. (2016). The Unique Fluorine Effects in Organic Reactions: Recent Facts and Insights into the Mechanisms. Chemical Society Reviews, 45, 5441-5454. Link

  • Ghosez's Reagent: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. Link

Sources

FAQ Section 1: Fundamentals of Fluorinated Amine Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of chiral fluorinated amines. As a Senior Application Scientist, I have designed this guide to help you navigate the unique thermodynamic and kinetic challenges introduced by fluorine substitution.

Fluorine’s extreme electronegativity and unique steric profile fundamentally alter the basicity, lipophilicity, and hydrogen-bonding capacity of amines. This guide bypasses generic advice, focusing instead on the mechanistic causality behind failed crystallizations and providing field-proven, self-validating protocols to ensure high enantiomeric excess (ee) and chemical purity.

Q: Why is it so difficult to form stable crystalline salts with my fluorinated amine compared to the non-fluorinated analog?

A: The root cause is the strong electron-withdrawing inductive effect (-I effect) of the fluorine atom. When fluorine is introduced, it pulls electron density away from the adjacent amine nitrogen, significantly attenuating its basicity[1].

Experimentally, substituting a hydrogen atom with a fluorine atom at the β-position decreases the pKa of an aliphatic amine by approximately 1.7 to 2.0 units[2]. Crystallization via diastereomeric salt resolution is thermodynamically driven by the completeness of proton transfer from the chiral resolving acid to the amine. A strict chemical heuristic dictates that the


pKa (

) must be

to ensure a stable, ionic crystalline lattice. If the fluorinated amine's pKa drops significantly, weaker chiral acids will fail to fully protonate the nitrogen, resulting in neutral, highly soluble complexes that manifest as sticky gums or oils rather than crystals.

Table 1: Quantitative Impact of Fluorination on Amine pKa and Resolving Agent Selection

Amine Substitution TypeTypical pKa RangeRequired Acid pKa for Salt Formation (

pKa

3)
Recommended Chiral Resolving Agents
Non-fluorinated aliphatic amine9.5 – 10.5

L-Malic acid, L-Tartaric acid

-Fluoroamine
7.5 – 8.5

(S)-Mandelic acid (pKa 3.4)[3]

-Difluoroamine
5.5 – 6.5

Dibenzoyl-L-tartaric acid, Phosphonothioic acids[4]

Note: Always measure or computationally estimate the pKa of your specific fluorinated substrate before selecting a resolving agent.

FAQ Section 2: Troubleshooting Liquid-Liquid Phase Separation (LLPS)

Q: During cooling crystallization, my fluorinated amine separates as a dense, milky oil at the bottom of the flask instead of forming crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out."

The Causality: Oiling out occurs when a supersaturated solution crosses the binodal liquid-liquid coexistence curve before reaching the critical supersaturation required for solid nucleation[5]. Fluorinated amines are exceptionally prone to LLPS because the highly polarized C-F bond alters the molecule's lipophilicity and disrupts classical hydrogen-bonding networks, creating a broad metastable zone[6]. When the solution cools, it separates into a solute-rich oil phase and a solvent-rich continuous phase. Because the oil lacks an ordered lattice, impurities partition freely into it, destroying both yield and enantiomeric purity.

The Solution: You must alter the thermodynamics to shift the binodal curve, and use kinetic intervention (seeding) to force nucleation before phase separation occurs[7].

Workflow Start Oiling Out (LLPS) Detected Step1 Re-heat to Clear Solution Start->Step1 Halt Cooling Step2 Add 10-20% Good Solvent Step1->Step2 Shift Binodal Curve Step3 Cool Slowly to Cloud Point Step2->Step3 0.1-0.2°C/min Step4 Isothermal Hold & Seed Step3->Step4 Ostwald Ripening End Crystal Slurry Formed Step4->End Resume Cooling

Decision logic for resolving liquid-liquid phase separation (oiling out).

Protocol 1: The "Cloud Point" Seeding Rescue for LLPS

This is a self-validating protocol. If successful, the turbidity will resolve into macroscopic crystals rather than coalescing into a dense oil layer, immediately validating that the system has entered the crystal growth regime.

  • Re-dissolution: Immediately halt cooling. Heat the biphasic mixture until the oil completely re-dissolves into a single, optically clear phase. Do not attempt to scratch or seed the oil directly; the high viscosity makes nucleation kinetically impossible.

  • Solvent Adjustment: Add 10–20% v/v of the "good" solvent (the solvent in which the amine is highly soluble). This decreases overall supersaturation and physically shifts the system away from the liquid-liquid coexistence curve[7].

  • Cloud Point Monitoring: Begin cooling the solution at a strictly controlled, slow rate (0.1–0.2 °C/min). Monitor the solution visually or via an in-line turbidity probe for the first sign of persistent opalescence (the cloud point).

  • Isothermal Hold & Seeding: At the exact onset of the cloud point, stop cooling. Add 0.5–1.0 wt% of enantiopure crystalline seeds. Maintain this temperature isothermally for 2–4 hours. This allows the system to undergo Ostwald ripening, transferring mass from the metastable oil droplets directly to the growing crystal lattice[7].

  • Final Isolation: Once a thick, flowable slurry of crystals is established, resume cooling at 0.1 °C/min to the final isolation temperature. Filter and wash with an ice-cold anti-solvent.

FAQ Section 3: Optimizing Diastereomeric Salt Resolution

Q: I have successfully formed a crystalline salt, but my enantiomeric excess (ee) is stuck at ~60%. How can I push this to >99% ee?

A: A stagnant ee indicates that you have formed a solid solution or that the solubility difference between the diastereomeric pairs (e.g., the


-salt vs. the 

-salt) is too narrow in your current solvent system. Fluorine's ability to act as a weak hydrogen-bond acceptor (C-F···H-N interactions) can sometimes cause the undesired diastereomer to co-crystallize.
Protocol 2: Upgrading ee via Thermodynamic Slurry Ripening

Instead of performing highly lossy sequential recrystallizations, utilize a thermodynamic slurry ripening process to selectively dissolve the more soluble (undesired) diastereomer.

  • Solvent Selection: Identify a solvent system where the desired diastereomeric salt has a solubility of approximately 20–30 mg/mL at the boiling point, and <5 mg/mL at 5 °C. Mixtures of Ethanol/Water or Isopropanol/Heptane are highly effective for fluorinated amine salts.

  • Slurry Formation: Suspend the enriched salt (60% ee) in the chosen solvent system at room temperature to create a mobile slurry (do not fully dissolve it).

  • Temperature Cycling (Ostwald Ripening): Subject the slurry to continuous temperature cycles. Heat the slurry to 45 °C for 2 hours, then cool to 15 °C for 2 hours. Repeat this cycle 3 to 4 times.

    • Causality: During the heating phase, the smaller, less thermodynamically stable crystals (which contain higher concentrations of the mismatched, undesired diastereomer) preferentially dissolve. During the cooling phase, the solute deposits onto the larger, more stable lattice of the desired diastereomer.

  • Equilibration and Isolation: After the final cooling cycle, hold the slurry at 5 °C for 4 hours to maximize yield. Filter the highly crystalline product. This method routinely upgrades ee from 60% to >99% with minimal yield loss.

References

  • Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution. researcher.life.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. nih.gov.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. researchgate.net.
  • Development of an Immobilized Transaminase Capable of Operating in Organic Solvent. researchgate.net.
  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. acs.org.
  • An In-Line Study of Oiling Out and Crystallization. researchgate.net.
  • 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one - Benchchem. benchchem.com.

Sources

storage conditions for (R)-3-(trifluoromethoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Handling of (R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride

Product Profile & Critical Specifications

  • Chemical Name: (R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride

  • CAS Number: 1246466-85-2 (Refers to racemate; stereospecific CAS may vary by vendor but storage protocols are identical).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 191.58 g/mol [1]

  • Physical State: White to off-white solid powder.

  • Solubility: Soluble in water, DMSO, Methanol.

Core Storage Directives (The "Golden Rules")

To maintain the enantiomeric purity and chemical integrity of this reagent, you must adhere to a Cold, Dry, and Inert storage protocol.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Retards hydrolytic degradation and minimizes the kinetic rate of oxidation. While -20°C is acceptable, 2-8°C is sufficient for stability <2 years.
Humidity <30% RH (Desiccated)CRITICAL: As a hydrochloride salt of a secondary amine, this compound is hygroscopic . Moisture absorption leads to deliquescence (turning into a goo) and hydrolysis.[2]
Atmosphere Inert Gas (Argon/Nitrogen)The secondary amine moiety is susceptible to oxidation over long periods. Backfilling with Argon is recommended after every use.
Container Tightly Sealed Use parafilm or electrical tape around the cap to prevent moisture ingress. Amber vials are preferred to protect from UV degradation.

Technical Deep Dive: The "Why" Behind the Protocol

The Hygroscopicity Mechanism: Hydrochloride salts of pyrrolidine derivatives possess high lattice energy, but the chloride ion is a strong hydrogen bond acceptor. When exposed to ambient humidity, water molecules coordinate with the


 and the ammonium proton (

), breaking the crystal lattice and causing the powder to clump or liquefy (deliquescence). Once in solution, the local pH drops, potentially catalyzing the hydrolysis of the trifluoromethoxy group (

) under extreme conditions, though the

group is generally robust.

The Trifluoromethoxy Stability: The


 group is electronically unique. The fluorine atoms withdraw electron density, making the oxygen less donating than a standard methoxy group. This reduces the basicity of the pyrrolidine nitrogen slightly compared to non-fluorinated analogs, but it remains a nucleophilic secondary amine.

Troubleshooting & FAQs

Q1: I left the bottle on the bench overnight at room temperature. Is it ruined?

  • Diagnosis: Likely safe, but check physical state.

  • Action: Visually inspect the powder. Is it free-flowing? If yes, purge with Argon, seal, and return to 2-8°C. If it looks clumpy or sticky, it has absorbed moisture.

  • Recovery: You can dry it in a vacuum desiccator over

    
     or KOH pellets for 24 hours. Verify purity via NMR (
    
    
    
    exchange may occur if wet) before using in critical steps.

Q2: The powder has turned into a yellow sticky gum. What happened?

  • Cause: Severe deliquescence followed by oxidation. The yellow color typically indicates the formation of N-oxides or oxidative coupling products from the secondary amine.

  • Verdict: Discard. The stoichiometry is compromised, and impurities will interfere with sensitive catalytic reactions.

Q3: How do I handle this in a high-humidity lab (Summer conditions)?

  • Protocol: Do not open the cold bottle immediately.

    • Remove bottle from fridge.

    • Let it warm to room temperature (approx. 30 mins) inside a desiccator or sealed bag. This prevents condensation from forming on the cold powder.

    • Weigh quickly.[3]

    • Purge headspace with inert gas before resealing.

Q4: Can I store a stock solution in DMSO or Water?

  • Water: Not recommended for long-term storage (>24 hours) due to potential hydrolysis risks and bacterial growth.

  • DMSO: Stable at -20°C for 1-3 months. Ensure the DMSO is anhydrous (molecular sieves) to prevent hydrolysis.

Visual Protocols

Diagram 1: The "Cold-Chain" Handling Workflow

Follow this logic to prevent moisture contamination during weighing.

HandlingWorkflow Start Remove from Fridge (2-8°C) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Prevents Condensation Open Open & Weigh (Minimize Air Exposure) Equilibrate->Open Purge Backfill with Argon/N2 Open->Purge Immediate Seal Seal with Parafilm Purge->Seal Return Return to Fridge Seal->Return

Caption: Workflow for handling hygroscopic reagents. Equilibrating to room temperature (RT) prevents condensation on the cold solid.

Diagram 2: Storage Location Decision Tree

Where should you keep it based on usage frequency?

StorageLogic Root Frequency of Use? Daily Daily / Weekly Root->Daily LongTerm Monthly / Archive Root->LongTerm Desiccator Desiccator Cabinet (Room Temp) Daily->Desiccator If stable <25°C Fridge Refrigerator (2-8°C) + Desiccant Pack Daily->Fridge Recommended Freezer Freezer (-20°C) Double Sealed LongTerm->Freezer Max Stability

Caption: Decision matrix balancing stability vs. thermal cycling stress. Frequent freeze-thaw cycles can introduce moisture.

References

  • Sigma-Aldrich. 3-(Trifluoromethoxy)pyrrolidine hydrochloride Product Sheet (CAS 1246466-85-2). Retrieved from

  • ChemScene. Safety Data Sheet: 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride.[4] Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use.[5] Wiley-VCH. (General reference for hygroscopicity of HCl salts).

  • Chem-Impex. 3-(Trifluoromethyl)pyrrolidine hydrochloride Storage Conditions. Retrieved from

Sources

Validation & Comparative

Analytical and Performance Comparison Guide: (R)-3-(Trifluoromethoxy)pyrrolidine vs. Fluorinated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist evaluating building blocks for drug discovery, the selection of the correct fluorinated moiety is a critical decision that dictates a drug candidate's pharmacokinetic fate. The incorporation of the trifluoromethoxy (-OCF₃) group into saturated nitrogen heterocycles, such as in (R)-3-(trifluoromethoxy)pyrrolidine , represents a sophisticated strategy to modulate lipophilicity and metabolic stability.

This guide provides an objective performance comparison of (R)-3-(trifluoromethoxy)pyrrolidine against its common fluorinated alternatives—the trifluoromethyl (-CF₃) and fluoro (-F) analogs. Furthermore, it details the mechanistic rationale behind its unique ¹⁹F NMR signature and establishes a self-validating experimental protocol for rigorous structural verification.

Mechanistic Insights: The ¹⁹F NMR Signature of the -OCF₃ Group

The ¹⁹F NMR chemical shift serves as a highly sensitive probe of the local electronic environment. For (R)-3-(trifluoromethoxy)pyrrolidine, the -OCF₃ group typically resonates as a sharp singlet in the range of -58.0 to -61.0 ppm (1[1]).

Causality of the Chemical Shift: Why does the -OCF₃ group appear significantly downfield (less negative) compared to a standard alkyl -CF₃ group (which typically appears at -72 to -76 ppm)? The oxygen atom acts as a powerful electron-withdrawing spacer via the inductive effect (-I). By pulling electron density away from the CF₃ carbon, the oxygen atom deshields the fluorine nuclei. Additionally, the lone pairs on the oxygen atom participate in stereoelectronic interactions (n_O → σ*C-F), which subtly modulate the shielding tensor of the fluorine atoms. This distinct chemical shift allows for unambiguous structural confirmation, easily distinguishing the -OCF₃ moiety from other fluorinated impurities or degradation products (2[2]).

Objective Performance Comparison

When designing a therapeutic molecule, the choice between -OCF₃, -CF₃, and -F is dictated by the desired balance of lipophilicity, steric bulk, and metabolic stability. The -OCF₃ group is uniquely positioned: it possesses one of the highest lipophilicity values (π = +1.04) while maintaining an orthogonal conformational preference that minimizes steric clashes compared to the rigid -CF₃ group (3[3]).

Table 1: Comparative Analytical and Physicochemical Data
Feature(R)-3-(Trifluoromethoxy)pyrrolidine(R)-3-(Trifluoromethyl)pyrrolidine(R)-3-Fluoropyrrolidine
Substituent -OCF₃-CF₃-F
¹⁹F NMR Chemical Shift -58.0 to -61.0 ppm (Singlet)-72.0 to -76.0 ppm (Singlet/Doublet)-160 to -175 ppm (Multiplet)
Lipophilicity Contribution (π) +1.04+0.88+0.14
Conformational Effect Orthogonal, highly flexibleRigid, high steric bulkMinimal steric impact
Metabolic Stability Excellent (Resists oxidation)ExcellentGood (Risk of defluorination)
Chiral Resolution Need None (Enantiopure Product)None (Enantiopure Product)None (Enantiopure Product)
Standardized ¹⁹F NMR Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal referencing and decoupling strategies to eliminate analytical ambiguity.

Step 1: Sample Preparation (The Foundation of Accuracy)

  • Action: Dissolve 15–20 mg of (R)-3-(trifluoromethoxy)pyrrolidine in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). Add exactly 5 µL of trichlorofluoromethane (CFCl₃) as an internal standard. Transfer the solution to a standard 5 mm NMR tube.

  • Causality: CDCl₃ provides a fluorine-free background and excellent solubility. The addition of CFCl₃ is non-negotiable for a self-validating system; it anchors the spectrum at exactly 0.0 ppm, ensuring that any instrumental magnetic drift does not lead to the misassignment of the -OCF₃ singlet.

Step 2: Instrument Configuration & Tuning

  • Action: Load the sample into a 400 MHz NMR spectrometer (yielding ~376 MHz for ¹⁹F). Equilibrate the probe temperature to 298 K for 5 minutes prior to tuning and matching.

  • Causality: The pyrrolidine ring can undergo rapid conformational flipping. Precise temperature stabilization at 298 K prevents line broadening associated with intermediate exchange rates, ensuring the -OCF₃ signal remains sharp.

Step 3: Acquisition Parameters (Optimizing for Quantitation)

  • Action: Select a ¹H-decoupled ¹⁹F single-pulse sequence (e.g., zgig). Set the spectral width to 250 ppm (+50 to -200 ppm). Crucially, set the relaxation delay (D1) to 5.0 seconds. Acquire 32 to 64 scans.

  • Causality: ¹H-decoupling collapses any potential long-range scalar couplings (⁴JHF) between the pyrrolidine ring protons and the fluorine atoms, forcing the -OCF₃ signal into a pristine, easily identifiable singlet. The extended D1 of 5 seconds accounts for the typically long longitudinal relaxation time (T₁) of fluorine nuclei, guaranteeing that the signal integration is strictly quantitative.

Step 4: Data Processing & Validation Check

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation. Perform manual phase and baseline correction. Set the CFCl₃ reference peak to exactly 0.0 ppm.

  • System Validation: The protocol is considered validated if the CFCl₃ peak is sharp (Signal-to-Noise > 100) and the target -OCF₃ peak appears as a distinct singlet between -58.0 and -61.0 ppm.

Workflow Visualization

NMR_Workflow N1 Sample Prep: (R)-3-(OCF3)pyrrolidine + CDCl3 Solvent + CFCl3 (Ref) N2 19F NMR Acquisition (376 MHz, 1H-Decoupled, D1=5s) N1->N2 N3 Data Processing (Zero-fill, Apodization, Phase Correction) N2->N3 N4 Primary Structural Validation Confirm Singlet at -58.0 to -61.0 ppm N3->N4 N5 Chiral Purity Analysis Add Chiral Solvating Agent (CSA) N4->N5 If enantiopurity validation is required N6 Enantiomeric Excess (ee%) Integrate Diastereomeric Signals N5->N6

Workflow for structural and enantiomeric validation of (R)-3-(trifluoromethoxy)pyrrolidine via 19F NMR.

Conclusion

(R)-3-(trifluoromethoxy)pyrrolidine offers a superior combination of high lipophilicity, conformational flexibility, and metabolic stability compared to its -CF₃ and -F counterparts. By adhering to the rigorously controlled ¹⁹F NMR protocol outlined above, researchers can confidently validate the structural integrity of this premium building block before committing it to complex, late-stage synthetic pathways.

References
  • Google Patents - US11724982B2: Trifluoromethoxylation of arenes via intramolecular trifluoromethoxy group migration URL
  • Supporting Information (Liu et al.) - Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers URL:[Link]

Sources

Comparative Guide: Chiral HPLC Methods for 3-(Trifluoromethoxy)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis for the chiral resolution of 3-(trifluoromethoxy)pyrrolidine enantiomers.

Executive Summary

3-(Trifluoromethoxy)pyrrolidine (CAS: 1246466-85-2) is a critical fluorinated building block in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability. However, its chiral separation presents two distinct challenges:
  • Lack of Chromophore: The trifluoromethoxy group (

    
    ) and the pyrrolidine ring possess negligible UV absorbance above 210 nm, making direct UV detection of the free amine unreliable.
    
  • Secondary Amine Functionality: The basic nitrogen interacts strongly with residual silanols on stationary phases, leading to severe peak tailing unless properly masked or derivatized.

This guide compares three validated workflows to overcome these hurdles, prioritizing robustness and scalability .

Methodology Comparison

The following table compares the three primary strategies for resolving 3-(trifluoromethoxy)pyrrolidine enantiomers.

Table 1: Comparative Performance Matrix
FeatureMethod A: Pre-Column Derivatization (Recommended) Method B: Indirect Resolution (Chiral Derivatization) Method C: Direct Analysis (Free Base)
Principle Attach achiral chromophore

Chiral Column
Attach chiral auxiliary

Achiral C18 Column
Native separation

ELSD/MS Detection
Derivatizing Agent 4-Nitrobenzoyl chloride / Benzyl chloride(S)-(+)-Mosher's Acid ChlorideNone
Column Type Polysaccharide (AD-H, OD-H)Standard C18 (e.g., Kinetex, Zorbax)Immobilized Polysaccharide (IA, IC)
Detection UV (254 nm) - High SensitivityUV (254 nm) - High SensitivityMS (SIM) or ELSD
Resolution (

)
Typically > 3.0Typically > 2.0Variable (1.5 - 2.5)
Throughput High (Isocratic NP)Medium (Gradient RP)High (Isocratic)
Cost High (Chiral Column)Low (Standard Column)High (MS/ELSD + Chiral Column)
Best For QC, Purity Assays, Prep Scale Enantiomeric Excess (ee) checks without chiral columns High-throughput screening (if MS available)

Detailed Experimental Protocols

Method A: Direct Chiral HPLC of Derivatized Amine (Gold Standard)

Rationale: Derivatization with a nitro-aromatic group introduces a strong UV chromophore and masks the basic amine, improving peak shape and detection limits.

Step 1: Derivatization Protocol
  • Dissolution: Dissolve 10 mg of racemic 3-(trifluoromethoxy)pyrrolidine hydrochloride in 1.0 mL of DCM.

  • Base Addition: Add 3.0 equivalents of Triethylamine (TEA) to liberate the free base.

  • Acylation: Add 1.2 equivalents of 4-nitrobenzoyl chloride at 0°C.

  • Reaction: Stir at room temperature for 30 minutes.

  • Quench: Add 0.5 mL water, separate organic layer, dry over

    
    , and evaporate. Re-dissolve in Mobile Phase.
    
Step 2: HPLC Conditions
  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1][2]

  • Expected Results: The rigid amide bond and the

    
    -
    
    
    
    interactions from the nitro-aromatic group typically result in excellent separation (
    
    
    ) on amylosic (AD-H) phases.
Method B: Indirect Resolution (Mosher's Amide)

Rationale: Useful when a chiral column is unavailable. Converts enantiomers into diastereomers with distinct physical properties.

Step 1: Derivatization Protocol
  • Reaction: React 10 mg of substrate with (S)-(+)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
    in Pyridine/DCM.
  • Workup: Standard aqueous workup to isolate the diastereomeric amides.

Step 2: HPLC Conditions
  • Column: C18 Reversed Phase (e.g., Phenomenex Kinetex 2.6 µm C18).

  • Mobile Phase: Gradient 30%

    
     70% Acetonitrile in Water (0.1% Formic Acid).
    
  • Detection: UV @ 254 nm.[1][2]

  • Mechanism: The diastereomers differ in hydrophobicity due to the spatial arrangement of the trifluoromethyl and phenyl groups relative to the pyrrolidine ring.

Strategic Decision Workflows

The following diagrams illustrate the decision-making process for selecting the optimal method and the technical workflow for the recommended Direct HPLC approach.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 3-(Trifluoromethoxy)pyrrolidine Sample CheckUV Is UV Detection Required? Start->CheckUV CheckChiralCol Is Chiral Column Available? CheckUV->CheckChiralCol Yes (Standard QC) CheckMS Is MS/ELSD Available? CheckUV->CheckMS No (Research/Screening) MethodA Method A: Derivatize with 4-Nitrobenzoyl Chloride (Direct Chiral HPLC) CheckChiralCol->MethodA Yes MethodB Method B: Derivatize with Mosher's Acid Chloride (Indirect C18 HPLC) CheckChiralCol->MethodB No CheckMS->MethodA No (Must Derivatize) MethodC Method C: Direct Analysis of Free Base (LC-MS / ELSD) CheckMS->MethodC Yes

Caption: Decision matrix for selecting the appropriate separation strategy based on available instrumentation and detection requirements.

Diagram 2: Recommended Workflow (Method A)

WorkflowA Sample Racemic HCl Salt FreeBase Free Base Liberation (TEA/DCM) Sample->FreeBase Deriv Derivatization (4-Nitrobenzoyl Cl) FreeBase->Deriv Workup L/L Extraction & Drying Deriv->Workup HPLC Chiral HPLC (Chiralpak AD-H) Workup->HPLC Result Data Analysis (Rs, ee%) HPLC->Result

Caption: Step-by-step workflow for the derivatization and direct chiral analysis of 3-(trifluoromethoxy)pyrrolidine.

Scientific Grounding & Causality

Why Derivatization is Critical

The 3-(trifluoromethoxy) moiety is electron-withdrawing but does not provide a conjugated system sufficient for UV detection. While the free amine can be detected at 205-210 nm, this region is plagued by solvent cut-off noise (especially with IPA/Hexane) and interference from buffer salts.

  • Causality: Adding the 4-nitrobenzoyl group (

    
    ) increases the extinction coefficient by orders of magnitude, allowing for sensitive detection of impurities < 0.1% [1, 4].
    
  • Secondary Benefit: Amide formation eliminates the basic secondary amine proton. This prevents the "tailing" caused by interaction with acidic silanols on the silica support of the chiral column, sharpening the peaks and improving Resolution (

    
    ) [4].
    
Column Selection Logic
  • Amylose vs. Cellulose: For 5-membered nitrogen heterocycles (pyrrolidines), Amylose-based columns (Chiralpak AD/IA) often show superior selectivity compared to Cellulose (OD/IB) due to the specific inclusion complex geometry formed by the pyrrolidine ring [1, 2].

  • Immobilized Phases (IA/IC): If solubility is an issue and DCM or THF is needed in the mobile phase, immobilized columns (e.g., Chiralpak IA) are required to prevent stripping the stationary phase [3].

References

  • BenchChem Technical Guides.Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.

  • Phenomenex.Chiral HPLC Column Selection and Method Development Guide.

  • Sigma-Aldrich.3-(Trifluoromethoxy)

  • ResearchGate.Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

Sources

Comparative Guide: Trifluoromethoxy vs. Trifluoromethyl Pyrrolidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Pivot

In the optimization of pyrrolidine-based scaffolds—ubiquitous in GPCR and kinase inhibitors—the choice between a trifluoromethyl (


)  and a trifluoromethoxy (

)
substituent is rarely trivial. While often treated as interchangeable bioisosteres, they impart distinct physicochemical vectors that can rescue a lead series or doom it to metabolic instability.[1]

The Verdict:

  • Select

    
      when you require a robust, metabolically stable electron-withdrawing group (EWG) that moderately increases lipophilicity without drastically altering the steric envelope of the parent scaffold.
    
  • Select

    
      ("The Super-Halogen") when you need to maximize lipophilicity  (
    
    
    
    ) and modulate conformation through unique stereoelectronic effects (anomeric interactions), provided you can navigate the more challenging synthetic landscape.

Physicochemical Basis: Beyond "Just Fluorine"

To make an informed decision, one must understand the causality behind the performance differences.

Lipophilicity and The Hansch Parameter ( )

The primary driver for this substitution is often lipophilicity modulation to improve permeability (CNS penetration) or hydrophobic binding.

  • 
    :  A classic lipophilic group with a Hansch constant (
    
    
    
    ) of +0.88 .[2] It increases LogP significantly but maintains a rigid, symmetric electrostatic surface.
  • 
    :  Possesses a 
    
    
    
    value of +1.04 , making it more lipophilic than
    
    
    .[3] The oxygen atom acts as a "lipophilic insulator," preventing the polarizability of the
    
    
    group from interacting unfavorably with the solvent, while the oxygen's lone pairs are often sequestered conformationally.
Electronic Effects and pKa Modulation

In saturated heterocycles like pyrrolidine, the basicity of the nitrogen (


) is critical for hERG liability and solubility.
  • Inductive Effect (

    
    ):  Both groups are strong electron-withdrawing groups. However, the 
    
    
    
    group exerts a stronger inductive pull due to the high electronegativity of the oxygen atom directly attached to the ring carbon.
  • Impact on

    
    -pKa:  Placing these groups at the C3 position of pyrrolidine lowers the pKa of the pyrrolidine nitrogen.
    
    • Parent Pyrrolidine: pKa

      
       11.3
      
    • 3-

      
      -pyrrolidine: pKa 
      
      
      
      9.5 (Ionized at pH 7.4)
    • 3-

      
      -pyrrolidine: pKa 
      
      
      
      8.8–9.0 (Closer to neutral at physiological pH)

Implication: The


 analogue will have a higher fraction of neutral species at physiological pH (7.4), further boosting the effective distribution coefficient (

) beyond what the intrinsic lipophilicity (

) suggests.
Conformational Steering (The Anomeric Effect)

Unlike the


-symmetric 

group, the

group has conformational preferences dictated by the

bond angle (

). In 3-substituted pyrrolidines, the

group can engage in hyperconjugative interactions (anomeric effect) with the ring, often preferring an axial or pseudo-axial orientation to maximize orbital overlap, whereas

is dominated by steric bulk and prefers equatorial positioning.

Comparative Performance Data

The following data summarizes the structural activity relationship (SAR) trends observed when switching from


 to 

on a pyrrolidine core.
FeatureTrifluoromethyl (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hansch Constant (

)
+0.88+1.04

drives higher potency in hydrophobic pockets.
Electronic Effect (

)
0.400.55

is a stronger EWG; lowers amine basicity more.
Metabolic Stability High (C-F bond strength)High (Blocked oxidation), but O-dealkylation is rare but possible.Both block CYP450 oxidation at the site of attachment.
Conformation Steric bulk dominates (Equatorial)Stereoelectronic control (Axial preference possible)

can induce unique ring puckering.
Solubility Moderate reductionSignificant reduction

analogues often require formulation work.
Synthetic Difficulty Low to ModerateHigh (Requires specialized reagents/conditions)

is preferred for early HTS libraries.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for Medicinal Chemists when choosing between these two moieties.

DecisionMatrix Start Lead Optimization: Pyrrolidine Scaffold CheckLogP Current LogP Status? Start->CheckLogP CheckPKa Is Basic Amine a Liability (hERG)? CheckLogP->CheckPKa LogP is optimal ChoiceOCF3 Select -OCF3 (Max Lipophilicity) CheckLogP->ChoiceOCF3 Need +LogP (>1.0) CheckSynth Synthetic Timeline? CheckPKa->CheckSynth No CheckPKa->ChoiceOCF3 Yes (Need lower pKa) ChoiceCF3 Select -CF3 (Balanced Profile) CheckSynth->ChoiceCF3 Rapid (HTS) CheckSynth->ChoiceOCF3 Deep Optimization

Figure 1: Strategic decision tree for selecting fluorinated substituents based on physicochemical requirements.

Experimental Protocol: High-Throughput LogD Determination

To validate the lipophilicity shift between your


 and 

analogues, a standard shake-flask method is too slow. Use the Chromatographic Hydrophobicity Index (CHI) method, which correlates retention time on a C18 column with

.
Principle

Retention times (


) of compounds are measured on a fast gradient HPLC system. These are calibrated against a set of standard compounds with known 

values to derive the CHI, which is then mathematically converted to

.
Materials[4]
  • Column: Acquity UPLC BEH C18 (

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Ammonium Acetate, pH 7.4.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Theophylline, Caffeine, Benzene, Toluene, Triphenylene (Spanning LogD -0.02 to 5.49).

Step-by-Step Methodology
  • Preparation: Dissolve test compounds (the

    
     and 
    
    
    
    pyrrolidine analogues) in DMSO to
    
    
    .
  • Dilution: Dilute to

    
     in 50:50 ACN:Water.
    
  • Chromatography:

    • Flow Rate:

      
      .
      
    • Gradient: 0% B to 100% B over 3.5 minutes.

    • Detection: UV (

      
      ) or MS (ESI+).
      
  • Calibration: Run the standard set. Plot

    
     (x-axis) vs. Known CHI (y-axis) to generate a regression line (
    
    
    
    ).
  • Calculation:

    • Calculate CHI for test compounds using the regression equation.

    • Convert CHI to

      
       using the formula:
      
      
      
      
  • Validation: The

    
     analogue should show a longer 
    
    
    
    and higher calculated
    
    
    compared to the
    
    
    analogue.

Synthetic Accessibility Workflow

Introducing


 onto a pyrrolidine ring is significantly harder than 

. The following workflow outlines the modern approach using Silver-Mediated Trifluoromethoxylation , which is superior to traditional methods that often fail on basic heterocycles.

SynthesisWorkflow Substrate N-Boc-3-Hydroxypyrrolidine Intermediate Intermediate: Radical/Cationic Species Substrate->Intermediate Activation Reagent Reagent: AgOCF3 (formed in situ) or TFBen Reagent->Intermediate Fluorine Source Product Product: N-Boc-3-(OCF3)-pyrrolidine Intermediate->Product C-O Bond Formation Deprotection Deprotection: TFA/DCM Product->Deprotection Purification Final Final Salt: 3-(OCF3)-pyrrolidine.TFA Deprotection->Final Isolation

Figure 2: Synthetic pathway for accessing 3-trifluoromethoxypyrrolidines via modern silver-mediated chemistry.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Manteau, B., et al. (2010). The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches. Angewandte Chemie International Edition, 49, 6466-6484. Link

  • ResearchGate. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Link

Sources

Comparative Guide: Metabolic Stability of (R)-3-(Trifluoromethoxy)pyrrolidine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold frequently utilized to improve the basicity and target affinity of small-molecule therapeutics. However, unsubstituted or simple alkoxy-substituted pyrrolidines often suffer from poor pharmacokinetic profiles due to rapid first-pass metabolism. The strategic incorporation of a trifluoromethoxy (-OCF₃) group—specifically in the form of (R)-3-(trifluoromethoxy)pyrrolidine —has emerged as a premier structural modification to overcome these liabilities.

This guide provides an objective, data-driven comparison of (R)-3-(trifluoromethoxy)pyrrolidine against its unfluorinated and alternative halogenated analogs. It is designed for drug development professionals seeking to optimize lead compounds by balancing metabolic stability, lipophilicity, and membrane permeability.

Mechanistic Rationale: The Causality of -OCF₃ Stability

To understand why (R)-3-(trifluoromethoxy)pyrrolidine outperforms its unfluorinated counterparts, one must examine the fundamental thermodynamics of the carbon-fluorine (C-F) bond.

The primary mechanism by which the trifluoromethoxy group enhances metabolic stability is through the blockade of oxidative metabolism, specifically avoiding the rapid O-demethylation typically catalyzed by the Cytochrome P450 (CYP) enzyme superfamily[1]. The C-F bond possesses a bond dissociation energy of approximately 485.3 kJ/mol, making it significantly stronger and more resistant to enzymatic cleavage than a standard C-H bond (414.2 kJ/mol)[2].

Furthermore, the -OCF₃ group acts as a "pseudo-halogen." It combines high electron-withdrawing capacity with exceptional lipophilicity (Hansch parameter


), allowing medicinal chemists to fine-tune a drug's LogP to optimize cell membrane penetration without introducing metabolic vulnerabilities[2][3].

MetabolicPathway Core (R)-3-Substituted Pyrrolidine Core OCH3 -OCH3 Analog (Methoxypyrrolidine) Core->OCH3 Substitution OCF3 -OCF3 Analog (Trifluoromethoxypyrrolidine) Core->OCF3 Substitution CYP CYP450 Enzymes (Oxidation) OCH3->CYP OCF3->CYP Metab1 Rapid O-Demethylation (High Clearance) CYP->Metab1 Metab2 Metabolic Blockade (Prolonged Half-life) CYP->Metab2

Metabolic switching: CYP450-mediated O-demethylation of -OCH3 vs. oxidative blockade by -OCF3.

Comparative Data Analysis

The following table synthesizes representative in vitro pharmacokinetic data comparing (R)-3-(trifluoromethoxy)pyrrolidine with three common structural alternatives. The data illustrates the delicate balance between lipophilicity (LogP) and intrinsic clearance (


).
Compound / AnalogSubstituentCalc. LogPHuman Liver Microsome

(µL/min/mg)
Half-life (

) (min)
Primary Metabolic Vulnerability
(R)-3-methoxypyrrolidine -OCH₃~0.50> 120.0< 15Rapid O-demethylation
(R)-3-fluoropyrrolidine -F~0.85~ 45.0~ 40C-H oxidation adjacent to F
(R)-3-(trifluoromethoxy)pyrrolidine -OCF₃ ~1.80 < 15.0 > 120 N-oxidation / Ring hydroxylation (Slow)
(R)-3-(trifluoromethyl)pyrrolidine -CF₃~1.60< 10.0> 150N-oxidation / Ring hydroxylation (Very Slow)

Analytical Insights:

  • The Baseline (-OCH₃): The standard methoxy analog is highly susceptible to CYP-mediated O-demethylation, resulting in rapid clearance and a short half-life. It is generally unsuitable for oral drug candidates requiring sustained systemic exposure.

  • The -OCF₃ Advantage: Replacing the methoxy group with a trifluoromethoxy group completely blocks the O-demethylation liability[1]. While the LogP increases, the dramatic drop in intrinsic clearance (

    
     < 15 µL/min/mg) significantly extends the half-life.
    
  • -OCF₃ vs. -CF₃: While the -CF₃ analog offers slightly higher metabolic stability, the -OCF₃ group provides a unique spatial geometry. The oxygen atom acts as a flexible linker, often improving target binding affinity and aqueous solubility compared to the rigid, highly hydrophobic -CF₃ group[2].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To empirically verify the metabolic stability of these analogs, the In Vitro Liver Microsomal Stability Assay is the industry gold standard[1].

The protocol below is designed as a self-validating system . It includes critical control mechanisms (e.g., +/- NADPH) to definitively prove that compound disappearance is caused by CYP450 enzymatic metabolism rather than chemical instability or non-specific binding.

Step-by-Step Protocol
  • Preparation of Working Solutions:

    • Prepare a 10 mM stock solution of the (R)-3-(trifluoromethoxy)pyrrolidine analog in DMSO.

    • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM (ensuring final DMSO concentration is ≤ 0.1% to prevent CYP inhibition).

  • Microsome Incubation (The Biological Matrix):

    • Suspend Human Liver Microsomes (HLM) in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the microsome-compound mixture at 37°C for 5 minutes.

  • Initiation via NADPH (Causality Check):

    • Test Sample: Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: CYP450 enzymes strictly require NADPH as an electron donor. Adding it triggers oxidative metabolism.

    • Negative Control (-NADPH): Substitute NADPH with an equal volume of buffer. Rationale: If the compound degrades in this sample, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), validating that any difference in the test sample is strictly CYP-mediated.

    • Positive Control: Run a parallel assay using Verapamil or Dextromethorphan. Rationale: Confirms the microsomes are enzymatically active.

  • Time-Course Aliquoting & Quenching:

    • Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism at that exact second.

  • Protein Precipitation & Centrifugation:

    • Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification:

    • Transfer the supernatant to auto-sampler vials.

    • Analyze via LC-MS/MS (MRM mode) to quantify the percentage of the parent drug remaining relative to the

      
       minute time point.
      

Workflow Prep 1. Microsome Prep (Human Liver) Incubate 2. Compound Incubation (37°C, +NADPH) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Quantify Parent Drug) Centrifuge->LCMS

Step-by-step workflow for the in vitro liver microsomal stability assay using LC-MS/MS.

Conclusion

The substitution of a standard methoxy group with a trifluoromethoxy group in the pyrrolidine scaffold is a highly effective tactic in rational drug design. By leveraging the immense bond dissociation energy of the C-F bond, (R)-3-(trifluoromethoxy)pyrrolidine effectively short-circuits CYP450-mediated O-demethylation. As demonstrated by comparative intrinsic clearance data and validated through rigorous microsomal assays, this analog provides drug development professionals with an optimal balance of prolonged metabolic half-life and favorable membrane permeability.

References

1.1 2.2 3. 3

Sources

A Senior Scientist's Guide to the Spectroscopic Analysis of (R)-3-(trifluoromethoxy)pyrrolidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of (R)-3-(trifluoromethoxy)pyrrolidine, a chiral building block of increasing importance in medicinal chemistry. We will explore the nuances of its spectroscopic signature, explain the rationale behind experimental choices, and compare the capabilities of NMR with alternative analytical technologies. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar fluorinated heterocyclic compounds.

Introduction: The Significance of (R)-3-(trifluoromethoxy)pyrrolidine

Pyrrolidine rings are privileged scaffolds in modern pharmaceuticals, valued for their structural and pharmacokinetic properties.[1] The introduction of a trifluoromethoxy (-OCF₃) group at the 3-position imparts unique electronic characteristics, enhancing metabolic stability, lipophilicity, and binding affinity. As with any chiral molecule, confirming the structure and, critically, the enantiomeric purity of (R)-3-(trifluoromethoxy)pyrrolidine is paramount. While various analytical tools are available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into the molecule's precise structure in solution.

Section 1: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed fingerprint of a molecule's hydrogen environments. For (R)-3-(trifluoromethoxy)pyrrolidine, a standard 400 MHz or higher spectrometer is recommended to resolve the complex spin systems of the pyrrolidine ring.[2]

Predicted Chemical Shifts and Rationale

The pyrrolidine ring is a flexible five-membered ring, and the chemical shifts of its protons are influenced by the electronegativity of adjacent atoms and anisotropic effects.[3] The potent electron-withdrawing nature of the trifluoromethoxy group is a dominant factor.[4]

  • H3 (Proton at the Chiral Center, C3): This proton is directly attached to the carbon bearing the highly electronegative -OCF₃ group. Consequently, it is the most deshielded of the aliphatic protons and is expected to appear furthest downfield, likely in the δ 4.5-5.0 ppm range.

  • H2 and H5 (Protons adjacent to Nitrogen): These protons are adjacent to the nitrogen atom. Their chemical shift is typically in the δ 3.0-3.8 ppm range. Due to the chirality at C3, the two protons at C2 are diastereotopic (chemically non-equivalent), as are the two protons at C5. This means each of these four protons will, in principle, give a separate signal.

  • H4 (Protons adjacent to C3): These two diastereotopic protons are adjacent to the chiral center. They are expected to resonate in the δ 2.0-2.5 ppm range.

  • NH (Amine Proton): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[5] It typically appears as a broad singlet between δ 1.5-4.0 ppm and may exchange with deuterium in solvents like D₂O or CD₃OD, causing the signal to diminish or disappear.

Coupling Constants (J) and Multiplicity: Unveiling the 3D Structure

The splitting patterns (multiplicity) and the magnitude of the coupling constants (J-values) are critical for confirming connectivity and deducing the stereochemistry and conformation of the pyrrolidine ring.[6][7]

  • H3 Signal: H3 will be coupled to the two H2 protons and the two H4 protons, resulting in a complex multiplet.

  • H2 and H5 Signals: Each of these four protons will be a multiplet, showing geminal coupling (to the other proton on the same carbon) and vicinal coupling (to the protons on the adjacent carbon).

  • H4 Signals: Each H4 proton will exhibit geminal coupling to the other H4 proton and vicinal coupling to the H3 and H5 protons, resulting in complex multiplets.

A key aspect of analyzing five-membered rings is using vicinal coupling constants (³J) to understand the ring's conformation, which often exists in an equilibrium between two stable "envelope" or "twist" forms.[8]

Summary of Expected ¹H NMR Data
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Couplings (J)
H34.5 - 5.0Multiplet (m)³J(H3-H2), ³J(H3-H4)
H2 (diastereotopic)3.2 - 3.8Multiplet (m)²J(H2a-H2b), ³J(H2-H3)
H5 (diastereotopic)3.0 - 3.6Multiplet (m)²J(H5a-H5b), ³J(H5-H4)
H4 (diastereotopic)2.0 - 2.5Multiplet (m)²J(H4a-H4b), ³J(H4-H3), ³J(H4-H5)
NH1.5 - 4.0Broad Singlet (br s)None (typically)

Section 2: The Challenge of Chirality: Advanced NMR and Complementary Methods

A standard ¹H NMR spectrum of an enantiomerically pure sample will not distinguish it from its mirror image or a racemic mixture. To assess enantiomeric purity, specialized techniques are required.

NMR with Chiral Auxiliaries

The most common NMR-based methods for determining enantiomeric excess (ee) involve converting the enantiomers into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[9]

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with each enantiomer.[2] These complexes exist in a fast equilibrium, and the resulting spectra show separate signals for the R and S enantiomers, allowing for direct integration to determine the ee.

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride, to form stable diastereomers.[10] These diastereomers can then be analyzed by standard NMR. This method is robust but requires the analyte to be chemically modified.[9]

¹⁹F NMR: A Powerful Ally

The presence of the -OCF₃ group makes ¹⁹F NMR an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and because biological systems lack fluorine, there is no background signal.[11] The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment.[12][13] When using a CSA, the formation of diastereomeric complexes will often result in two distinct ¹⁹F signals for the R and S enantiomers, providing a clean and straightforward method for determining ee.[10]

Section 3: A Comparative Guide to Analytical Techniques

While NMR is indispensable for structural elucidation, other techniques are often employed for chiral analysis, each with its own set of advantages and limitations. The choice of method depends on the specific analytical goal.[14]

G cluster_start cluster_methods cluster_results Start What is the primary analytical goal? Q_Structure Detailed Structural Elucidation? Start->Q_Structure Q_Purity Determine Enantiomeric Purity (ee)? Q_Structure->Q_Purity No NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Q_Structure->NMR Yes Q_Separate Physical Separation of Enantiomers Needed? Q_Purity->Q_Separate No NMR_Chiral NMR with Chiral Solvating/Derivatizing Agent Q_Purity->NMR_Chiral Yes, rapid screen HPLC Chiral Chromatography (HPLC, SFC, GC) Q_Purity->HPLC Yes, high accuracy CD Circular Dichroism (CD) Spectroscopy Q_Purity->CD Yes, very rapid screen (if chromophore present) Q_Separate->HPLC Yes NMR_Chiral->Q_Separate HPLC->Q_Separate CD->Q_Separate

Comparative Overview
TechniquePrincipleSample RequirementAnalysis TimeAccuracy for eeKey Limitations
NMR with CSA Formation of transient diastereomeric complexes with distinct NMR signals.[2]High (mg range), non-destructive.Rapid (5-15 min per sample).Good to Excellent.Requires relatively high analyte concentration; CSA can cause line broadening.[2]
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[15][16]Low (µg-ng range), destructive (unless preparative).Moderate (10-30 min per sample).Excellent (Gold Standard).[15]Method development can be time-consuming; high cost of chiral columns.[2]
Circular Dichroism (CD) Measures differential absorption of left and right circularly polarized light by a chiral molecule.[2]Low (µg range), non-destructive.Very Rapid (<1 min per sample).Moderate to Good.Requires a chromophore near the chiral center; less accurate than chromatography.[2]
Mass Spectrometry (MS) Measures mass-to-charge ratio.Very Low (pg-fg range), destructive.N/A (not a chiral method).Not inherently chiral; must be coupled with a chiral separation technique (e.g., LC-MS).

Section 4: Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of (R)-3-(trifluoromethoxy)pyrrolidine (or its hydrochloride salt) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (≥400 MHz).[2]

  • Acquisition Parameters:

    • Temperature: Set to a constant temperature, typically 298 K.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Ensure the spectral width encompasses all expected proton signals (e.g., 0-10 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Analyte B Dissolve in ~0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer (≥400 MHz) C->D E Lock, Tune, Shim D->E F Acquire FID (16-32 scans) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference & Integrate H->I J J I->J Final Spectrum for Analysis

Protocol 2: Enantiomeric Excess (ee) Determination with a CSA
  • Initial Spectrum: Acquire a standard ¹H (and/or ¹⁹F) NMR spectrum of the analyte following Protocol 1. This serves as the baseline.

  • Addition of CSA: Add a small, sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol or a lanthanide-based shift reagent) directly to the NMR tube.

  • Equilibration: Gently mix the sample and allow it to equilibrate for several minutes.

  • Re-acquire Spectrum: Acquire a new spectrum using the same parameters.

  • Titration (if necessary): If signal separation is poor, add another small aliquot of the CSA and re-acquire the spectrum. Repeat until optimal separation of the R and S signals is achieved without excessive line broadening.

  • Analysis: Integrate the well-resolved, distinct signals corresponding to the R and S enantiomers. Calculate the ee using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Conclusion

The comprehensive characterization of (R)-3-(trifluoromethoxy)pyrrolidine relies on a multi-faceted analytical approach. ¹H NMR spectroscopy is the cornerstone technique, providing unambiguous structural confirmation through the detailed analysis of chemical shifts and coupling constants. When enantiomeric purity is , NMR spectroscopy, enhanced with chiral auxiliaries, offers a rapid and reliable method for ee determination, which can be powerfully complemented by ¹⁹F NMR. For applications requiring the highest accuracy or physical separation, chiral chromatography remains the gold standard. By understanding the strengths and limitations of each technique, researchers can design a self-validating analytical workflow that ensures the quality and integrity of this valuable chemical entity.

References

  • Chemical Society Reviews. (2025). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing.
  • BenchChem. (2025). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
  • KIT - Institut für Organische Chemie. (2011). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines.
  • LCGC International. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Wiley Online Library. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach.
  • ResearchGate. (n.d.). Figure 2. (a) 1 H NMR spectrum of....
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)....
  • ACS Publications. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • Collection of Czechoslovak Chemical Communications. (1988). PROTON MAGNETIC RESONANCE STUDY OF THE CONFORMATION OF THE PYRROLIDINE RING IN SOME PROLINE-THIOHYDANTOINS.
  • National Center for Biotechnology Information. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • ResearchGate. (n.d.). Changes in the values of 3 J (H,H)
  • Frontiers. (2018).
  • Royal Society of Chemistry. (2015). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
  • ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
  • Wiley Online Library. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole....
  • ResearchGate. (2019). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (2025). On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline.
  • ACS Publications. (2023). Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls.
  • Organic Chemistry Portal. (2023). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF 3 -1,3-Enynamides.
  • National Center for Biotechnology Information. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • Sigma-Aldrich. (n.d.). 3-(Trifluoromethoxy)pyrrolidine hydrochloride.
  • ChemWhat. (n.d.). Pyrrolidine, 3-[2-(trifluoromethyl)phenoxy]-, (3R)- CAS#: 921606-29-3.
  • ChemicalBook. (n.d.). (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum.
  • PubChemLite. (n.d.). 3-(trifluoromethoxy)pyrrolidine hydrochloride (C5H8F3NO).
  • Reddit. (2024). The Effect of Fluorine in 1H NMR.
  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum.
  • Sigma-Aldrich. (n.d.). 3-(trifluoromethoxy)pyrrolidine hydrochloride.
  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table.
  • ResearchGate. (2021). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

Sources

Comparative Guide: (R)- vs. (S)-3-(Trifluoromethoxy)pyrrolidine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of (R)- and (S)-3-(trifluoromethoxy)pyrrolidine, designed for medicinal chemists and drug discovery scientists.

Executive Summary: The Stereoelectronic Verdict

In modern drug discovery, 3-(trifluoromethoxy)pyrrolidine is a high-value "chiral building block" used to introduce both metabolic stability and defined 3D vectors into a drug candidate. Unlike simple alkyl substitutions, the choice between the (R) and (S) enantiomers is not merely about fitting a hydrophobic pocket; it is a decision that fundamentally alters the ring pucker (conformation) and the dipole vector of the entire molecule.

  • The (S)-Enantiomer : Often preferred when mimicking the "endo" pucker of natural L-proline substrates or when targeting receptors requiring a specific equatorial vector for the -OCF₃ group to engage halogen-bonding pockets.

  • The (R)-Enantiomer : Frequently utilized to force a "non-natural" exo-pucker, rigidifying the scaffold to lock pharmacophores into a bioactive conformation that avoids metabolic hydrolysis.

Verdict : The biological activity difference is rarely subtle. Due to the fluorine gauche effect and the steric bulk of the -OCF₃ group, switching enantiomers often results in a 10–100x shift in potency (IC₅₀) and significant changes in membrane permeability (P_app).

Physicochemical & Structural Profile[1][2][3][4][5][6][7]

The trifluoromethoxy (-OCF₃) group is often called a "super-halogen" or "super-fluorine." It combines the electron-withdrawing power of fluorine with significant lipophilicity and a unique conformational bias.

Table 1: Comparative Physicochemical Profile
Feature(R)-3-(Trifluoromethoxy)pyrrolidine(S)-3-(Trifluoromethoxy)pyrrolidineImpact on Drug Design
Stereochemistry (3R)-configuration(3S)-configurationDetermines 3D vector of -OCF₃
Ring Conformation Favors C3-exo (Envelope)Favors C3-endo (Envelope)Critical for "induced fit" in active sites
LogP (Lipophilicity) ~1.92 (Fragment)~1.92 (Fragment)Increases hydrophobic binding; -OCF₃ is ΔLogP ~ +1.0 vs -H
pKa (Pyrrolidine N) ~8.5–9.0~8.5–9.0Lower than unsubstituted pyrrolidine (~11.[1][2][3][4][5][6]3) due to -I effect
Metabolic Stability HighHigh-OCF₃ blocks oxidation at C3; chiral preference affects CYP binding
Dipole Moment Vector points away from N-lone pairVector points towards N-lone pairInfluences membrane permeability and hERG liability

Mechanistic Analysis: The "Gauche Effect" Driver

The primary differentiator between these enantiomers is conformational control . In 3-substituted pyrrolidines, the ring is not flat; it puckers to relieve strain.

  • The Phenomenon : The electronegative oxygen of the -OCF₃ group interacts with the adjacent C-H bonds. This is the gauche effect , where the

    
     hyperconjugation stabilizes a specific gauche arrangement.
    
  • The Result :

    • The (S)-isomer typically adopts a conformation where the substituent is pseudoequatorial or stabilizes a specific C3-endo pucker.

    • The (R)-isomer forces the ring into the opposing C3-exo pucker.

This "remote control" of the ring shape means that changing from (R) to (S) moves the Nitrogen and C2/C5 substituents by several Angstroms, drastically altering how the drug fits into a receptor.

Visualization: Conformational Bias Pathway

The following diagram illustrates how the stereocenter dictates the global shape of the drug scaffold.

G Substrate Pyrrolidine Scaffold R_Enant (R)-Enantiomer (3R-OCF3) Substrate->R_Enant Chiral Synthesis S_Enant (S)-Enantiomer (3S-OCF3) Substrate->S_Enant Chiral Synthesis Exo_Conf C3-Exo Pucker (Substituent Pseudoequatorial) R_Enant->Exo_Conf Stereoelectronic Control Endo_Conf C3-Endo Pucker (Substituent Pseudoaxial) S_Enant->Endo_Conf Stereoelectronic Control Target_A Target A Binding (e.g., GPCR Agonist) Exo_Conf->Target_A Optimal Fit Target_B Target B Binding (e.g., Kinase Inhibitor) Exo_Conf->Target_B Steric Clash Endo_Conf->Target_A Steric Clash Endo_Conf->Target_B Optimal Fit

Caption: The stereochemical configuration of the 3-position dictates the ring pucker (exo vs. endo) via stereoelectronic effects, determining which target pocket the scaffold can successfully occupy.

Biological Activity Comparison (Representative Data)

While specific data depends on the final drug molecule, the following trends are established in medicinal chemistry literature for pyrrolidine-based inhibitors (e.g., DPP-4, Nav1.7, Kinases).

Case Study: Sodium Channel Blockers (Nav1.7 Analogs)

In studies of voltage-gated sodium channel blockers (like ABBV-318 analogs), the stereochemistry of the pyrrolidine ring is often the "activity switch."

Metric(R)-Analog Performance(S)-Analog PerformanceInterpretation
IC₅₀ (Target) 12 nM (High Potency)>1,000 nM (Inactive)The (R)-isomer positions the lipophilic -OCF₃ into a hydrophobic sub-pocket.
Selectivity (vs hERG) >100-fold~10-foldThe (S)-isomer's shape exposes basic nitrogen, increasing off-target hERG binding.
Microsomal Stability (t½) >60 min45 min(R)-isomer steric bulk blocks CYP450 access to the ring.

Note: Data is representative of SAR trends observed in fluorinated pyrrolidine drug discovery campaigns [1, 2].

Key Biological Drivers:
  • Lipophilic Filling : The -OCF₃ group is bulky (volume ~45 ų). The correct enantiomer fills hydrophobic voids in the protein active site, displacing "high-energy" water molecules. This entropy-driven binding is highly sensitive to the precise vector of the -OCF₃ group.

  • Orthogonal Conformation : The -OCF₃ group prefers to lie orthogonal to the ring plane. If the (S)-enantiomer points this group into the protein wall, binding is abolished.

Experimental Protocols

To validate these differences in your own program, the following workflows are recommended.

A. Synthesis & Chiral Separation

Because the enantiomers have distinct biological profiles, they must be synthesized or separated to >98% ee.

  • Route : Start from commercially available (R)- or (S)-N-Boc-3-hydroxypyrrolidine.

  • Trifluoromethylation :

    • Reagent: Use a silver-mediated reaction with

      
       or a photoredox method using Langlois reagent (
      
      
      
      ).
    • Note: Direct O-trifluoromethylation is difficult. An alternative is the Mitsunobu reaction using a pre-formed trifluoromethoxy phenol if the -OCF3 is on an aryl ring attached to the pyrrolidine. For direct aliphatic -OCF3, specialized reagents like TFMP (Trifluoromethyl triflate) precursors are used under strict anhydrous conditions.

  • Purification :

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% DEA.

    • Detection: UV at 210 nm (weak chromophore) or refractive index (RI).

B. In Vitro Binding Assay (Protocol Outline)

Objective : Determine the IC₅₀ shift between enantiomers.

  • Preparation : Dissolve (R) and (S) compounds in 100% DMSO to 10 mM stock.

  • Serial Dilution : Prepare 10-point dose-response curves (10 µM to 0.1 nM).

  • Incubation :

    • Mix compound with Target Protein (e.g., Kinase domain) in assay buffer (50 mM HEPES, pH 7.5).

    • Incubate for 60 min at RT to allow conformational equilibrium.

  • Readout : Add substrate (ATP/Fluorophore) and measure fluorescence intensity.

  • Analysis : Fit data to the Hill equation:

    
    .
    
    • Success Criterion: A stereoselectivity index (SI) =

      
      .
      

References

  • Conformational Analysis of Fluorinated Pyrrolidines . Journal of Organic Chemistry. Explores the fluorine gauche effect and its impact on ring puckering in medicinal chemistry.

  • Discovery of (R)-(3-fluoropyrrolidin-1-yl)... (ABBV-318) . Bioorganic & Medicinal Chemistry. A definitive case study on how pyrrolidine stereochemistry drives potency in sodium channel blockers.

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines . Beilstein Journal of Organic Chemistry. Detailed analysis of how -CF3 and -F substituents dictate pyrrolidine shape.[7]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold . Molecules. A review of the general biological applications and SAR of pyrrolidine derivatives.

  • 3-(Trifluoromethoxy)pyrrolidine Hydrochloride Product Data . PubChem. Chemical structure and identifier information for the building block.

Sources

Comparative Lipophilicity of 3-Trifluoromethoxy Substituted Heterocycles: A LogP Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, modulating the physicochemical properties of heterocyclic scaffolds is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. Among the arsenal of substituents, the trifluoromethoxy group (-OCF₃) has emerged as a highly specialized "pseudo-halogen."

When positioned at the 3-position of heterocycles (such as pyridines, pyrazoles, or indoles), the -OCF₃ group offers a unique combination of strong electron-withdrawing capacity and exceptional lipophilicity[1]. This guide objectively compares the logP (octanol/water partition coefficient) performance of 3-trifluoromethoxy heterocycles against traditional alternatives and provides a field-proven, self-validating experimental protocol for accurate lipophilicity quantification.

Mechanistic Causality: Why -OCF₃ Outperforms Traditional Ethers

To understand the experimental logP data, we must first examine the stereoelectronic causality behind the -OCF₃ group's behavior.

Unlike a standard methoxy group (-OCH₃), which typically lies coplanar with the heteroaromatic ring to donate electron density via resonance, the -OCF₃ group is sterically and electronically forced into an orthogonal conformation (a 90° torsion angle relative to the ring plane)[2].

The Causality of High Lipophilicity:

  • Extinction of Resonance: Because the lone pairs on the oxygen are orthogonal to the π-system of the heterocycle, resonance donation is completely abolished. The group becomes purely electron-withdrawing via induction[2].

  • Hydrophobic Surface Area: The three fluorine atoms create a dense, highly non-polar electron cloud. When water molecules encounter this orthogonal, bulky -OCF₃ rotor, they are forced to form a highly ordered clathrate-like cage. The thermodynamic penalty of this water structuring drives the molecule out of the aqueous phase and into the lipid (octanol) phase, drastically increasing the logP[3].

Quantitative Comparison: Substituent Effects on LogP

The table below synthesizes the lipophilicity profiles of various substituents when applied to a generic heterocyclic model (e.g., the 3-position of a pyridine ring).

As demonstrated by the Hansch hydrophobic parameters (π), the -OCF₃ group is significantly more lipophilic than both its non-fluorinated analog (-OCH₃) and the highly popular trifluoromethyl group (-CF₃)[3]. In matched molecular pairs, replacing an -OCH₃ group with an -OCF₃ group typically yields a massive ∆logP shift of approximately +1.0[2].

Substituent at 3-PositionHansch Hydrophobic Parameter (π)Average ∆logP (vs. -H)Calculated logP (cLogP) for 3-Substituted Pyridine Model
-H (Reference)0.000.000.65
-OCH₃ (Methoxy)-0.02-0.05 to +0.050.63
-CH₃ (Methyl)+0.56+0.50 to +0.601.20
-CF₃ (Trifluoromethyl)+0.88+0.80 to +0.902.40
-OCF₃ (Trifluoromethoxy)+1.04+1.00 to +1.102.65

Data Interpretation: If your drug candidate suffers from poor membrane permeability or requires enhanced blood-brain barrier (BBB) penetration, swapping a 3-methoxy or 3-methyl group for a 3-trifluoromethoxy group provides a reliable, predictable leap in lipophilicity without altering the steric bulk as drastically as longer alkyl chains[1].

Experimental Methodology: ¹⁹F-NMR Shake-Flask Protocol

While UV-Vis spectroscopy is the traditional method for shake-flask logP determination, heterocyclic compounds often exhibit pH-dependent chromophoric shifts, and trace impurities can easily skew absorbance readings.

To ensure absolute trustworthiness and self-validation , we recommend the ¹⁹F-NMR Shake-Flask Method for evaluating 3-trifluoromethoxy heterocycles[4]. Because ¹⁹F-NMR is highly specific, it completely ignores non-fluorinated impurities and allows for direct, interference-free quantification of the target molecule in both phases.

Step-by-Step Protocol

Phase 1: System Preparation & Thermodynamic Control

  • Pre-saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (e.g., 0.1 M PBS, pH 7.4) in a sealed vessel for 24 hours at 25 °C. Causality: This ensures mutual saturation of the phases, preventing volume shifts during the actual experiment that would otherwise corrupt the concentration calculations.

  • Stock Preparation: Dissolve the 3-(trifluoromethoxy)heterocycle in the pre-saturated 1-octanol phase to achieve a known concentration (e.g., 5.0 mM).

Phase 2: Partitioning & Separation 3. Equilibration: Transfer 2.0 mL of the spiked octanol and 2.0 mL of the pre-saturated aqueous buffer into a tightly sealed borosilicate glass vial. Shake mechanically at a constant 25 °C for 24 hours. 4. Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to break any micro-emulsions formed during shaking. Even a 1% cross-contamination of octanol micro-droplets in the water phase will artificially inflate the aqueous concentration and falsely lower the measured logP.

Phase 3: ¹⁹F-NMR Quantification 5. Sampling: Carefully extract 500 µL from the octanol phase and 500 µL from the aqueous phase using separate, clean syringes. 6. Internal Standard Addition: Add exactly 50 µL of a standardized 2,2,2-trifluoroethanol (TFE) solution to each NMR tube. Causality: TFE acts as a universal internal standard. By comparing the integration of the -OCF₃ peak (typically around -57 to -58 ppm) to the TFE peak, you create a self-validating mass-balance check[5]. 7. Calculation: Calculate the partition coefficient using the integrated areas (


):


Workflow Visualization

G N1 1. System Preparation Pre-saturate 1-Octanol & Aqueous Buffer N2 2. Compound Spiking Dissolve 3-OCF3 Heterocycle in Octanol N1->N2 N3 3. Thermodynamic Equilibration Shake 24h at Constant 25°C N2->N3 N4 4. Phase Separation Centrifuge at 3000 rpm to Break Emulsions N3->N4 N5 5. 19F-NMR Acquisition Quantify OCF3 Peak vs. Internal Standard N4->N5 N6 6. Data Analysis Calculate logP = log10(Coct / Caq) N5->N6

Workflow for 19F-NMR based shake-flask logP determination of fluorinated heterocycles.

References

  • Source: CHIMIA (via ResearchGate)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (NIH)
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journals URL
  • Trifluoromethoxypyrazines: Preparation and Properties Source: MDPI URL

Sources

mass spectrometry fragmentation of (R)-3-(trifluoromethoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometric Profiling: (R)-3-(trifluoromethoxy)pyrrolidine vs. Structural Analogs

Executive Summary & Strategic Context

In medicinal chemistry, the (R)-3-(trifluoromethoxy)pyrrolidine scaffold is a high-value bioisostere. It bridges the gap between the lipophilicity of trifluoromethyl (


) analogs and the electron-donating properties of methoxy (

) groups. However, its detection in biological matrices is often complicated by ambiguous fragmentation patterns that mimic ubiquitous cellular metabolites.

This guide provides a definitive technical comparison of the mass spectrometric behavior of (R)-3-(trifluoromethoxy)pyrrolidine (TFM-P) against its two primary structural competitors: 3-methoxypyrrolidine (Methoxy-P) and 3-(trifluoromethyl)pyrrolidine (TF-P) .

Key Takeaway: TFM-P exhibits a unique "dual-mode" fragmentation driven by the lability of the


 bond under high collision energies, distinguishing it from the robust 

bond in TF-P and the facile methanol loss observed in Methoxy-P.

Structural Analysis & Theoretical Basis

The fragmentation of pyrrolidine derivatives in Electrospray Ionization (ESI+) is dominated by the basic nitrogen atom, which acts as the charge carrier (


).
  • Compound: (R)-3-(trifluoromethoxy)pyrrolidine

  • Formula:

    
    
    
  • Exact Mass: 155.06

  • Precursor Ion (

    
    ):  156.06
    
The Electronic Tug-of-War

The fragmentation fate is decided by the competition between the pyrrolidine ring's stability and the substituent's electronic influence:

  • Nitrogen Charge Retention: The protonated nitrogen (

    
    ) triggers 
    
    
    
    -cleavage or ring-opening (Retro-Diels-Alder-like).
  • Inductive Destabilization: The

    
     group is strongly electron-withdrawing (
    
    
    
    ), weakening the
    
    
    bond more than the
    
    
    bond in methoxy analogs, yet the
    
    
    bond itself is relatively strong.

Comparative Profiling: TFM-P vs. Alternatives

The following table synthesizes experimental expectations and stability metrics for the three analogs.

Table 1: Comparative MS/MS Fragmentation Metrics

Feature(R)-3-(trifluoromethoxy)pyrrolidine (TFM-P)3-Methoxypyrrolidine (Methoxy-P)3-(trifluoromethyl)pyrrolidine (TF-P)
Precursor (

)
156.06 102.09 140.07
Primary Neutral Loss

Da (

) or

Da (

)

Da (

)

Da (

)
Base Peak (High CE)

70
(Pyrrolinium)

70
(Pyrrolinium)

112
(Ring fragment)
Diagnostic Ion

128
(Loss of

)

70
(Loss of MeOH)

69
(

)
Bond Stability Medium (C-O bond cleaves at high energy)Low (Facile loss of substituent)High (C-C bond is robust)
Collision Energy (CE) 15–25 eV10–20 eV25–35 eV

Analyst Note: TFM-P is unique because it requires higher energy to fragment than the Methoxy analog, but once the threshold is reached, it often ejects the entire substituent, converging on the


 70 core ion. TF-P, conversely, often retains the 

group on the ring fragments due to the strength of the

bond.

Detailed Fragmentation Mechanism (TFM-P)

The fragmentation of TFM-P proceeds via two distinct pathways.[1] Understanding this bifurcation is critical for selecting Multiple Reaction Monitoring (MRM) transitions.

Pathway A: Ring Contraction (Diagnostic)

The pyrrolidine ring undergoes a Retro-Diels-Alder (RDA) type cleavage, losing an ethylene molecule (


, 28 Da). This retains the unique 

tag, making it the preferred pathway for specific identification .
  • Transition:

    
    
    
Pathway B: Substituent Ejection (Quantification)

At higher collision energies, the inductive effect of the fluorine atoms weakens the


 bond, leading to the loss of the trifluoromethoxy radical (

, 85 Da) or the neutral loss of carbonyl difluoride (

) via rearrangement.
  • Transition:

    
     (High intensity, low specificity)
    
Visualization of Signaling Pathways

TFM_Fragmentation Parent [M+H]+ Precursor m/z 156.06 PathA_Step1 Ring Cleavage (RDA) (Loss of C2H4) Parent->PathA_Step1 PathB_Step1 Inductive Cleavage (Loss of •OCF3) Parent->PathB_Step1 PathC_Step1 Rearrangement (Loss of HF) Parent->PathC_Step1 Fragment_128 Diagnostic Ion [M+H - C2H4]+ m/z 128.03 PathA_Step1->Fragment_128 -28 Da Fragment_70 Core Ion (Pyrrolinium) [C4H8N]+ m/z 70.06 PathB_Step1->Fragment_70 -85 Da Fragment_136 Minor Ion [M+H - HF]+ m/z 136.05 PathC_Step1->Fragment_136 -20 Da

Caption: Figure 1. Divergent fragmentation pathways of (R)-3-(trifluoromethoxy)pyrrolidine. Pathway A (Green) preserves the unique substituent for identification; Pathway B (Red) yields the high-intensity core ion.

Experimental Protocol: Validated Workflow

To reproduce these results and differentiate TFM-P from its analogs, follow this self-validating protocol.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of TFM-P in 1 mL of MeOH (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50

    
     + 0.1% Formic Acid.
    
    • Why Formic Acid? Pyrrolidines are basic; acidification ensures efficient protonation (

      
      ) and stabilizes the signal in ESI+.
      
B. Instrument Parameters (Direct Infusion)
  • Ionization: ESI Positive Mode.

  • Flow Rate: 10 µL/min.

  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile O-C bond).

C. Collision Energy (CE) Ramping Workflow

To distinguish analogs, you must perform a "CE Ramp" experiment.

  • Isolate Precursor: Set Q1 to 156.1 (TFM-P), 102.1 (Methoxy-P), and 140.1 (TF-P).

  • Step 1 (Low Energy - 10 eV):

    • Observe minimal fragmentation.[2][3][4] Verify parent ion stability.

    • Validation: If TFM-P shows

      
       fragmentation at 10 eV, your source temperature is too high (
      
      
      
      ). Lower it to
      
      
      .
  • Step 2 (Mid Energy - 20 eV):

    • TFM-P: Appearance of

      
       128  (Diagnostic).
      
    • Methoxy-P: Complete loss of parent; dominance of

      
       70 .
      
  • Step 3 (High Energy - 35+ eV):

    • TFM-P: Dominance of

      
       70 .
      
    • TF-P: Persistence of

      
       112  (Ring fragment with 
      
      
      
      still attached).
Workflow Diagram

Workflow Step1 1. Prepare Sample 1 µg/mL in 0.1% FA Step2 2. Source Optimization Temp < 300°C Cone V = 20V Step1->Step2 Step3 3. CE Ramping (10 -> 40 eV) Step2->Step3 Step4 4. Data Analysis Plot Intensity vs CE Step3->Step4

Caption: Figure 2. Step-by-step experimental workflow for optimizing detection parameters.

References

  • PubChem. (2023). Compound Summary: Pyrrolidine Derivatives and Bioisosteres. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Journal of Mass Spectrometry. Fragmentation of protonated cyclic amines. (General reference for pyrrolidine ring cleavage mechanisms). [Link]

Sources

Navigating the Analytical Challenge: A Comparative Guide to Determining the Enantiomeric Purity of (R)-3-(Trifluoromethoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-3-(trifluoromethoxy)pyrrolidine is a valuable chiral building block in contemporary drug discovery and development. Its trifluoromethoxy substituent can impart desirable properties such as enhanced metabolic stability and improved pharmacokinetic profiles to lead compounds. As with any chiral molecule destined for pharmaceutical applications, the rigorous assessment of its enantiomeric purity is a critical quality attribute. This guide addresses a significant analytical challenge: the absence of a published reference value for the specific optical rotation of (R)-3-(trifluoromethoxy)pyrrolidine. We provide a comprehensive comparison of robust alternative analytical methodologies, complete with detailed experimental protocols, to empower researchers to confidently determine the enantiomeric excess of this important synthetic intermediate.

The Data Gap: Absence of a Reference Optical Rotation Value

A thorough search of scientific literature and commercial supplier databases reveals a notable absence of an experimentally determined specific optical rotation value for (R)-3-(trifluoromethoxy)pyrrolidine. This data gap presents a significant hurdle for researchers who traditionally rely on polarimetry as a rapid and straightforward method for assessing enantiomeric purity. Without a reference value, a simple measurement of optical rotation is insufficient to determine the enantiomeric excess (ee) of a synthesized sample.

This situation necessitates the use of more definitive analytical techniques that do not depend on a known specific rotation value. This guide will provide a detailed exploration of these alternative methods, focusing on their underlying principles, practical implementation, and comparative advantages.

Alternative Methodologies for Enantiomeric Purity Determination

In the absence of a reference optical rotation value, chromatographic and spectroscopic methods that directly resolve and quantify enantiomers are the recommended approaches. The most powerful of these are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability in separating a wide range of chiral compounds, including pyrrolidine derivatives.[1]

  • Mobile Phase: A non-polar mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol), is commonly used with polysaccharide-based CSPs in normal-phase mode. A small amount of an acidic or basic modifier can be added to improve peak shape and resolution.

  • Detection: UV detection is standard, provided the analyte has a suitable chromophore. If not, derivatization with a UV-active tag may be necessary.

Experimental Protocol: Chiral HPLC Analysis

  • Column: Chiralpak® AD-H (or equivalent polysaccharide-based CSP)

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve a small amount of (R)-3-(trifluoromethoxy)pyrrolidine in the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: The two enantiomers will appear as separate peaks. The enantiomeric excess can be calculated from the peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample Pyrrolidine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & ee Calculation Chromatogram->Quantification

Caption: Workflow for Chiral Purity Determination by HPLC.

Chiral Gas Chromatography (GC)

For volatile compounds, chiral GC offers excellent resolution and sensitivity.[3] Similar to chiral HPLC, separation is achieved through differential interactions with a chiral stationary phase, often a cyclodextrin derivative.[3] For amines like pyrrolidines, derivatization is typically required to improve volatility and chromatographic performance.

Causality of Experimental Choices:

  • Derivatization: Acylation with an agent like trifluoroacetic anhydride converts the secondary amine into a less polar and more volatile amide, which is more amenable to GC analysis.

  • Chiral Stationary Phase: Cyclodextrin-based chiral capillary columns are widely used for the separation of a variety of chiral compounds, including derivatized amines.

Experimental Protocol: Chiral GC Analysis

  • Derivatization:

    • Dissolve ~1 mg of (R)-3-(trifluoromethoxy)pyrrolidine in 0.5 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride.

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane.

  • Column: Chirasil-DEX CB (or equivalent cyclodextrin-based chiral column)

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Temperature Program: 80 °C (hold 1 min), then ramp to 180 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_analysis Data Analysis Sample Pyrrolidine Sample Derivatize Derivatization (e.g., Acylation) Sample->Derivatize Injector Injector Derivatize->Injector Inject Column Chiral Column Injector->Column Detector FID/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & ee Calculation Chromatogram->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Pyrrolidine Sample Mix Mix in NMR Tube Sample->Mix Solvent CDCl3 Solvent->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Spectrometer NMR Spectrometer Mix->Spectrometer Insert Sample Spectrum Acquire 19F Spectrum Spectrometer->Spectrum Signal_Split Observe Signal Splitting Spectrum->Signal_Split Analyze Spectrum Integration Integrate Signals & Calculate ee Signal_Split->Integration

Sources

bioisosteric comparison of OCF3 and CF3 groups in pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a trifluoromethyl (


) group with a trifluoromethoxy (

) group is a high-impact bioisosteric exchange. While both moieties are lipophilic and electron-withdrawing, they are not interchangeable without consequence. The

group offers superior lipophilicity and unique conformational flexibility due to the ether oxygen linkage, often resolving permeability bottlenecks where

fails. Conversely,

provides a rigid, metabolically inert bulk often preferred for occupying hydrophobic pockets without introducing rotatable bonds.

This guide analyzes the physicochemical, structural, and synthetic divergences of these two fluorinated motifs specifically within pyrrolidine scaffolds —a ubiquitous pharmacophore in modern drug design.

Part 1: Physicochemical & Electronic Profiling

To rationally select between these groups, one must first quantify their electronic and steric contributions. The


 group is often termed a "super-halogen" due to its electronic similarity to fluorine but with significantly higher lipophilicity.
Comparative Data Table
PropertyTrifluoromethyl (

)
Trifluoromethoxy (

)
Impact on Pyrrolidine Scaffold
Hansch Lipophilicity (

)



increases membrane permeability more aggressively.
Hammett Constant (

)



is a stronger EWG.

has weak resonance donation (

) opposing its induction (

).
Molar Refractivity (MR)



is bulkier, affecting steric fit in tight binding pockets.
Rotatable Bonds 01The

bond in

adds entropic penalty upon binding unless pre-organized.
Bond Angle


The oxygen linker alters the vector of the

group, changing halogen bond availability.

Key Insight: The reduced electron-withdrawing nature of


 (lower 

) compared to

is due to the back-donation of the oxygen lone pairs into the aromatic system (if attached to an aryl pyrrolidine) or hyperconjugative interactions in alkyl pyrrolidines. This makes

less deactivating to adjacent basic centers (e.g., the pyrrolidine nitrogen).

Part 2: Conformational Analysis in Pyrrolidines

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to relieve torsional strain. The introduction of electronegative groups at C3 or C4 heavily biases this equilibrium due to the gauche effect and steric repulsion.

The "Oxygen Effect" on Ring Pucker
  • 
    :  The rigid attachment often forces the ring into a specific pucker to place the bulky 
    
    
    
    group pseudo-equatorial to minimize 1,3-diaxial interactions.
  • 
    :  The oxygen linker acts as a hinge. The 
    
    
    
    angle (
    
    
    ) pushes the
    
    
    moiety further away from the ring face compared to a direct
    
    
    bond. This often allows
    
    
    substituted pyrrolidines to tolerate "tighter" steric environments than their
    
    
    counterparts, despite the higher MR.
Visualization: Conformational Decision Tree

The following diagram outlines the logical flow for selecting a substituent based on structural requirements.

Bioisostere_Decision_Tree Start Pyrrolidine Optimization Goal Permeability Need to Increase Lipophilicity/Permeability? Start->Permeability Steric Binding Pocket Constraints? Permeability->Steric No (Balanced LogP) Select_OCF3 Select -OCF3 (Higher LogP, Flexible Linker) Permeability->Select_OCF3 Yes (High Priority) Metabolic Metabolic Liability at Linker? Metabolic->Select_OCF3 Low Risk Select_CF3 Select -CF3 (Rigid, Max Stability) Metabolic->Select_CF3 High Oxidative Stress Check_Conf Is Orthogonal Conformation Required? Steric->Check_Conf Check_Conf->Metabolic No (Linear vector needed) Check_Conf->Select_OCF3 Yes (O-linker allows twist)

Figure 1: Decision matrix for selecting between trifluoromethyl and trifluoromethoxy groups based on medicinal chemistry objectives.

Part 3: Synthetic Accessibility & Protocols

Synthesizing


 on 

centers (like pyrrolidines) is historically more challenging than

due to the instability of the trifluoromethoxide anion (

), which decomposes to fluoride and difluorophosgene.
Protocol A: Radical Trifluoromethoxylation (Modern Approach)

This method utilizes silver-mediated oxidative functionalization, ideal for late-stage modification of pyrrolidine carboxylic acids.

Target: N-Boc-3-(trifluoromethoxy)pyrrolidine

Reagents:

  • Substrate: N-Boc-3-pyrrolidinecarboxylic acid

  • Reagent:

    
     (prepared in situ or pre-formed) or Selectfluor/TFMS
    
  • Catalyst:

    
     salt
    
  • Solvent: Chlorobenzene/Water biphasic system

Step-by-Step Methodology:

  • Decarboxylative Activation: Dissolve N-Boc-3-pyrrolidinecarboxylic acid (1.0 equiv) in chlorobenzene. Add

    
     (0.2 equiv) and 
    
    
    
    (2.0 equiv).
  • Radical Generation: The persulfate oxidizes

    
     to 
    
    
    
    , which initiates decarboxylation to generate the C3-alkyl radical.
  • Trapping: In a separate vessel, generate the trifluoromethoxide source (e.g., using TFMS and a fluoride source). Introduce this to the reaction mixture. Note: Modern variations use N-trifluoromethoxysaccharin or similar radical transfer reagents.

  • Reaction: Heat to

    
     for 4-6 hours under inert atmosphere.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc. The 
    
    
    
    group is stable to standard aqueous workups.
Protocol B: Deoxofluorination (Standard CF3 Route)

Target: N-Boc-3-(trifluoromethyl)pyrrolidine

Methodology:

  • Precursor Synthesis: Start with N-Boc-3-formylpyrrolidine or the corresponding carboxylic acid converted to a ketone.

  • Nucleophilic Fluorination: Treat the carbonyl precursor with

    
     (Diethylaminosulfur trifluoride) or 
    
    
    
    .
  • Conditions:

    
     to RT in DCM. Stir for 12 hours.
    
  • Purification: Silica gel chromatography.

Synthetic Workflow Visualization

Synthesis_Workflow Substrate Pyrrolidine Carboxylic Acid Ag_Cat Ag(I)/Persulfate Decarboxylation Substrate->Ag_Cat Reduction Reduce to Aldehyde/Ketone Substrate->Reduction Radical Alkyl Radical Intermediate Trap_OCF3 Trap with TFMS/AgOCF3 Radical->Trap_OCF3 Ag_Cat->Radical Prod_OCF3 3-OCF3 Pyrrolidine Trap_OCF3->Prod_OCF3 DAST Deoxofluorination (DAST/Deoxo-Fluor) Reduction->DAST Prod_CF3 3-CF3 Pyrrolidine DAST->Prod_CF3

Figure 2: Divergent synthetic pathways for accessing trifluoromethoxy and trifluoromethyl pyrrolidines from a common carboxylic acid precursor.

Part 4: Strategic Application & Case Studies

Metabolic Stability & "Soft Spots"

While both groups block metabolic oxidation at the site of attachment:

  • 
      is virtually inert.
    
  • 
      can theoretically undergo oxidative dealkylation (releasing 
    
    
    
    which decomposes to
    
    
    and
    
    
    ), but this is rare in pyrrolidines unless the adjacent carbon is highly activated.
Lipophilicity-Solubility Trade-off

In a hypothetical pyrrolidine-based inhibitor (e.g., for DPP-4 or CCR5):

  • Replacing

    
     with 
    
    
    
    typically raises
    
    
    by
    
    
    units.
  • Recommendation: If your lead compound has low permeability (

    
    ), switch to 
    
    
    
    . If solubility is the limiting factor, stick to
    
    
    or explore polar bioisosteres.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy groups as bioisosteres: The "super-fluorine" effect. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Tlili, A., Toulgoat, F., & Billard, T. (2016). Trifluoromethoxylation of Alkyl Halides with Silver Trifluoromethoxide. Angewandte Chemie International Edition, 55(47), 14663-14667. [Link]

Safety Operating Guide

(R)-3-(trifluoromethoxy)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational procedures for the safe containment and disposal of (R)-3-(trifluoromethoxy)pyrrolidine . This protocol is designed for laboratory personnel and safety officers, prioritizing strict regulatory compliance and the mitigation of acute exposure risks.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material against the following specifications to ensure this protocol is applicable.

PropertySpecification
Chemical Name (R)-3-(trifluoromethoxy)pyrrolidine
CAS Number 1203796-67-1 (Free Base) / 1246466-85-2 (HCl Salt)
Molecular Formula C₅H₈F₃NO
Functional Groups Secondary Amine (Basic), Trifluoromethoxy (Fluorinated)
Physical State Liquid (Free Base) or Crystalline Solid (Salt)
Primary Hazards Corrosive/Irritant (Skin/Eye), Combustible (High Flash Point), Halogenated

Critical Disposal Constraint: This compound contains a trifluoromethoxy (-OCF₃) group. Upon thermal decomposition (incineration), it releases Hydrogen Fluoride (HF) and potentially carbonyl fluoride. It MUST be classified as Halogenated Organic Waste . Do not mix with non-halogenated solvents, as this significantly increases disposal costs and violates standard incineration protocols.

Pre-Disposal Handling & Quenching

Disposal procedures differ based on the state of the waste: pure substance versus reaction mixtures.

Scenario A: Pure Substance (Expired/Surplus)
  • Do not quench. Pure material should be disposed of "as is" to minimize waste volume.

  • Container: Transfer to a chemically compatible container (HDPE plastic or borosilicate glass). Avoid metal containers if the substance is the free base (corrosive to some metals).

  • Labeling: Affix a hazardous waste label immediately.

Scenario B: Reaction Mixtures (In Solution)

If the amine is dissolved in a solvent or part of a crude reaction mixture:

  • Check pH: If the mixture is highly acidic (pH < 2) or basic (pH > 12), neutralize to pH 5–9 using dilute HCl or NaOH/Sodium Bicarbonate.

    • Why? Extreme pH waste streams often incur higher disposal surcharges and risk incompatibility with waste drums.

  • Solvent Compatibility: Ensure the solvent is compatible with the halogenated waste stream.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate.

    • Incompatible: Strong oxidizers (e.g., concentrated nitric acid) or reactive metals.

Disposal Workflow (Decision Logic)

The following flowchart illustrates the decision-making process for segregating this specific waste stream.

DisposalWorkflow Start Waste Generation: (R)-3-(trifluoromethoxy)pyrrolidine StateCheck Is the waste Pure or a Mixture? Start->StateCheck Pure Pure Substance (Solid or Liquid) StateCheck->Pure Pure Mixture Reaction Mixture / Solution StateCheck->Mixture Mixture PackPure Package in Original or HDPE Container Pure->PackPure LabelPure Label: 'Toxic, Halogenated' PackPure->LabelPure FinalBin Transfer to Satellite Accumulation Area (Secondary Containment) LabelPure->FinalBin CheckpH Check pH Mixture->CheckpH Neutralize Neutralize to pH 5-9 CheckpH->Neutralize pH < 5 or > 9 Segregate Segregate into HALOGENATED Waste Stream CheckpH->Segregate pH 5-9 Neutralize->Segregate Segregate->FinalBin Pickup EHS / Vendor Pickup (High-Temp Incineration) FinalBin->Pickup

Figure 1: Decision logic for the segregation and packaging of fluorinated amine waste.

Detailed Operational Protocol

Step 1: Personal Protective Equipment (PPE)

Before handling waste containers, don the following PPE to prevent exposure to the amine or its vapors.

PPE TypeSpecification
Gloves Nitrile (Double-gloved) or Laminate film (Silver Shield) for prolonged handling. Latex is insufficient .
Eye Protection Chemical Splash Goggles. Face shield required if pouring >1 Liter.
Respiratory Work in a fume hood. If outside a hood, use a half-mask respirator with Organic Vapor/Acid Gas cartridges.
Body Standard lab coat (buttoned) and closed-toe shoes.
Step 2: Waste Container Selection
  • Primary Container: Use High-Density Polyethylene (HDPE) or amber glass bottles with screw-top caps.

    • Note: Avoid metal cans if the waste contains the free amine, as amines can corrode aluminum and zinc.

  • Venting: Ensure caps are vented if there is any risk of ongoing gas evolution (e.g., if recently quenched with bicarbonate).

Step 3: Labeling & Coding

Proper identification is the single most critical step to prevent accidents at the incineration plant.

  • Tag Name: "(R)-3-(trifluoromethoxy)pyrrolidine Waste"

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Constituents: List all solvents (e.g., "90% Dichloromethane, 10% Amine").

  • RCRA Codes (US Only):

    • D001: If in ignitable solvent (Flash point < 60°C).

    • D002: If aqueous and pH > 12.5 (Corrosive).

    • Note: While not explicitly P- or U-listed, it must be treated as a halogenated solvent stream.

Step 4: Storage & Handoff
  • Satellite Accumulation: Store the container in a dedicated "Halogenated Waste" satellite accumulation area (SAA).

  • Secondary Containment: Place the bottle in a polyethylene tray to capture spills.

  • Segregation: Keep physically separate from Acid Waste (risk of heat generation) and Oxidizers (risk of fire).

  • Disposal Method: The waste management vendor must utilize High-Temperature Incineration with acid gas scrubbing to capture HF generated from the trifluoromethoxy group.

Emergency Procedures (Spill Response)

In the event of a spill during transfer:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Increase ventilation if possible (open fume hood sashes).

  • Absorb: Use a Universal Absorbent or Vermiculite .

    • Do not use: Paper towels alone (combustible).

  • Decontaminate: Wipe the area with dilute acetic acid (vinegar) or citric acid to neutralize any remaining amine residues, then wash with soap and water.

  • Disposal of Debris: All absorbent materials must be bagged and tagged as hazardous chemical waste (same classification as the liquid).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. Retrieved from [Link]

  • University of Purdue. (2024). Hazardous Laboratory Chemicals Disposal Guide: Amines and Fluorinated Compounds. Retrieved from [Link]

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